Zafirlukast
説明
This compound is an oral leukotriene receptor antagonist (LTRA) for the maintenance treatment of asthma, often used in conjunction with an inhaled steroid and/or long-acting bronchodilator. It is available as a tablet and is usually dosed twice daily. Another leukotriene receptor antagonist is montelukast (Singulair), which is usually taken just once daily. this compound blocks the action of the cysteinyl leukotrienes on the CysLT1 receptors, thus reducing constriction of the airways, build-up of mucus in the lungs and inflammation of the breathing passages.
This compound is a Leukotriene Receptor Antagonist. The mechanism of action of this compound is as a Leukotriene Receptor Antagonist, and Cytochrome P450 2C9 Inhibitor.
This compound is an orally available leukotriene receptor antagonist which is widely used for the prophylaxis and chronic treatment of asthma. This compound has been linked to rare, but occasionally severe cases of acute liver injury.
This compound is a tolyl compound and leukotriene receptor antagonist (LTRA), with anti-asthmatic and potential capsular contracture-preventing activities. Upon administration, this compound selectively and competitively binds to and blocks the cysteinyl leukotriene 1 receptor (CYSLTR1), thereby preventing the potent pro-inflammatory mediators leukotriene C4, D4 and E4 from binding. This prevents leukotriene-mediated actions, including enhanced migration of eosinophils and neutrophils, increased adhesion of leukocytes, increased monocyte and neutrophil aggregation, increased airway edema, inflammation, capillary permeability and bronchoconstriction. In addition, this compound may decrease collagen deposition, fibrosis, and capsular thickness after implantation, thereby preventing scar tissue.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and is indicated for airway obstruction and asthma and has 2 investigational indications.
a leukotriene D4 receptor antagonist
Structure
2D Structure
3D Structure
特性
IUPAC Name |
cyclopentyl N-[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEZWCHGZNKEEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023746 | |
| Record name | Zafirlukast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Zafirlukast | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014689 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.62e-04 g/L | |
| Record name | Zafirlukast | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014689 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
107753-78-6 | |
| Record name | Zafirlukast | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107753-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zafirlukast [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107753786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zafirlukast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00549 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zafirlukast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-Cyclopentyloxycarbonylamino-1-methylindol-3-ylmethyl)-3-methoxy-N-o-tolylsulphonylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZAFIRLUKAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ629S5L50 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Zafirlukast | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014689 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
139 °C | |
| Record name | Zafirlukast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00549 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zafirlukast | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014689 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Zafirlukast's Antagonistic Dance at the Cysteinyl Leukotriene Receptor: A Technical Deep Dive
For the discerning eyes of researchers, scientists, and drug development professionals, this in-depth guide dissects the molecular interactions and cellular consequences of Zafirlukast's engagement with cysteinyl leukotriene receptors. We will explore the intricate signaling pathways, detail the experimental methodologies used to elucidate its mechanism of action, and present a comprehensive summary of its quantitative pharmacological profile.
This compound, a first-generation leukotriene receptor antagonist, serves as a cornerstone in the management of chronic asthma.[1][2] Its therapeutic efficacy is rooted in its ability to selectively and competitively inhibit the cysteinyl leukotriene 1 (CysLT1) receptor.[3][4] This action effectively blocks the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes (CysLTs) – namely leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4) – which are pivotal mediators in the pathophysiology of asthma and other inflammatory conditions.[2]
The Cysteinyl Leukotriene Signaling Cascade and this compound's Point of Intervention
The binding of cysteinyl leukotrienes to the CysLT1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. This signaling pathway, crucial to the inflammatory response in the airways, is the primary target of this compound.
Quantitative Pharmacological Profile of this compound
The potency and selectivity of this compound have been extensively characterized through a variety of in vitro and in vivo assays. The following table summarizes key quantitative data from these studies.
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Ki) | |||
| 0.23 nM | [³H]LTE₄ competition in guinea pig lung membranes | ||
| 0.26 nM | Human CysLT1 Receptor | ||
| 0.52 nM | [³H]LTD₄ competition in differentiated human U937 cells | ||
| 1.1 nM | [³H]LTD₄ competition in human lung membranes | ||
| 2.6 nM | [³H]ICI-198,615 competition in guinea pig lung membranes | ||
| 3.7 nM | [³H]ICI-198,615 competition in human lung membranes | ||
| Functional Inhibition (IC50) | |||
| 0.6 µM | LTD₄-induced mucus secretion in guinea pig trachea | ||
| ~17 µM | VRAC inhibition in HEK293 cells | ||
| Competitive Antagonism (pA2) | |||
| 9.0 - 9.5 | Schild analysis against LTD₄-induced contractions | ||
| 9.6 - 9.7 | Schild analysis against LTE₄-induced contractions |
Detailed Experimental Protocols
A thorough understanding of this compound's mechanism of action is built upon a foundation of rigorous experimental methodologies. The following sections provide detailed protocols for two key assays used to characterize its activity.
Radioligand Binding Assay for CysLT1 Receptor
This assay quantifies the binding affinity of this compound to the CysLT1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line expressing the human recombinant CysLT1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]LTD₄.
-
Unlabeled Competitor (for non-specific binding): LTD₄.
-
Test Compound: this compound.
-
Assay Buffer: e.g., Modified Tris-HCl buffer, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Microplate harvester and scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add a fixed amount of CysLT1 receptor-containing cell membranes.
-
To respective wells, add:
-
Buffer (for total binding).
-
A high concentration of unlabeled LTD₄ (for non-specific binding).
-
Various concentrations of this compound.
-
-
Add a fixed concentration of [³H]LTD₄ to all wells.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 30 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters using a microplate harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of this compound.
-
The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay assesses the ability of this compound to inhibit CysLT1 receptor activation by measuring a key downstream signaling event: the mobilization of intracellular calcium.
Materials:
-
Cells expressing the CysLT1 receptor (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: LTD₄.
-
Antagonist: this compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Plate the CysLT1-expressing cells in a 96-well or 384-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye in assay buffer and incubate in the dark at 37°C for a specified time (e.g., 1 hour).
-
Wash the cells with assay buffer to remove excess dye.
-
Add various concentrations of this compound to the wells and incubate for a short period.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of the agonist (LTD₄) into the wells and immediately measure the change in fluorescence over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Determine the inhibitory effect of this compound by comparing the calcium response in the presence and absence of the antagonist.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
References
Zafirlukast chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zafirlukast is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, utilized in the chronic management of asthma. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for the characterization of this compound's pharmacological activity are provided, along with a visual representation of its role in the CysLT1 signaling pathway.
Chemical Structure and Identification
This compound is a synthetic peptide leukotriene receptor antagonist.[1] Its chemical structure is characterized by an indole core, a carbamate ester, and an N-sulfonylcarboxamide group.[2]
-
IUPAC Name: cyclopentyl N-[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate[2]
-
SMILES: CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC[2]
-
InChI: InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)[2]
Physicochemical Properties
This compound is a fine white to pale yellow amorphous powder. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₃N₃O₆S | |
| Molecular Weight | 575.68 g/mol | |
| Melting Point | 138 to 140 °C | |
| Water Solubility | 0.000962 mg/mL | |
| Solubility in other solvents | Slightly soluble in methanol; freely soluble in tetrahydrofuran, dimethylsulfoxide, and acetone. | |
| logP | 5.4 | |
| pKa (Strongest Acidic) | 4.29 | |
| pKa (Strongest Basic) | -1.1 |
Mechanism of Action and Signaling Pathway
This compound is a selective and competitive antagonist of the cysteinyl leukotriene D4 and E4 (LTD₄ and LTE₄) at the CysLT1 receptor. Cysteinyl leukotrienes are potent inflammatory mediators that contribute to the pathophysiology of asthma by inducing bronchoconstriction, airway edema, and mucus secretion.
The CysLT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its ligands (LTD₄, LTC₄, LTE₄), couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to smooth muscle contraction. DAG, along with elevated intracellular Ca²⁺, activates protein kinase C (PKC), which is involved in various cellular responses, including inflammation. By competitively binding to the CysLT1 receptor, this compound blocks these downstream signaling events.
Experimental Protocols
Radioligand Binding Assay for CysLT1 Receptor Affinity
This protocol determines the binding affinity of this compound for the CysLT1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line recombinantly expressing the human CysLT1 receptor (e.g., CHO-K1 or HEK293 cells).
-
[³H]-LTD₄ as the radioligand.
-
Unlabeled LTD₄ for determining non-specific binding.
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 10 mM CaCl₂, and 0.1% BSA).
-
Glass fiber filter mats.
-
Scintillation cocktail.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, combine the CysLT1 receptor-containing cell membranes, [³H]-LTD₄ (at a concentration near its Kd), and either this compound (for competition binding), assay buffer (for total binding), or a saturating concentration of unlabeled LTD₄ (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of this compound by plotting the percentage of specific binding against the logarithm of the this compound concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.
References
Zafirlukast: An In-depth Technical Guide to its Off-Label Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zafirlukast, an oral cysteinyl leukotriene receptor 1 (CysLT1R) antagonist, is clinically approved for the management of asthma.[1] Beyond its established role in respiratory medicine, a growing body of scientific research has unveiled a spectrum of off-label applications for this small molecule. These investigations have illuminated novel mechanisms of action for this compound, extending beyond CysLT1R antagonism to include the modulation of critical cellular pathways implicated in oncology, inflammation, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the core scientific findings related to the off-label use of this compound, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.
Core Off-Label Research Areas
Scientific inquiry into the repositioning of this compound has concentrated on several key therapeutic areas, revealing a diverse pharmacological profile.
Oncology
In the field of oncology, this compound has demonstrated promising anti-neoplastic properties, particularly in breast and ovarian cancers. Research suggests that its efficacy in this domain is not solely reliant on its CysLT1R antagonism but also involves the inhibition of thiol isomerases.[2][3]
Breast Cancer: Studies have shown that this compound can significantly inhibit the metastatic spread of breast cancer cells. In preclinical models, it has been observed to reduce the dissemination of MDA-B02 cells to bone by 90% and curtail 4T1 spontaneous lung metastasis by 88%.[1][4] Notably, when used in combination with paclitaxel, this compound completely inhibited the metastasis of 4T1 cells to the lungs. The underlying mechanism is linked to the blockade of the platelet CysLT1R, which disrupts the pro-tumoral crosstalk between cancer cells and platelets. This compound specifically inhibits platelet-induced survival of MDA-B02-Luc breast cancer cells with an IC50 of 10 µM.
Ovarian Cancer: this compound has been identified as a pan-thiol isomerase inhibitor, a novel mechanism contributing to its anti-cancer effects. It has been shown to inhibit the growth of multiple cancer cell lines, including the OVCAR8 ovarian cancer cell line, with IC50 values in the low micromolar range. In a xenograft model of ovarian cancer, this compound treatment (30 mg/kg, intraperitoneal injection) led to a 42% mean decrease in tumor volume by day 32. Furthermore, a pilot clinical trial in women with tumor marker-only (CA-125) relapsed ovarian cancer indicated that this compound treatment could reduce the rate of rise of CA-125.
Other Cancers: The cytotoxic effects of this compound have also been observed in other cancer cell lines, including HCT116 colon cancer, A549 lung cancer, and PC3 prostate cancer cells, with similar IC50 values to those seen in ovarian cancer cells.
Inflammation and Inflammasome Inhibition
This compound exhibits significant anti-inflammatory properties by inhibiting the NLRP3 inflammasome, a key component of the innate immune system. This has been demonstrated in the context of drug-induced liver injury and acute lung injury. In hepatocytes, this compound at concentrations of 5 and 10 μM suppressed the docetaxel-induced activation of the NLRP3 inflammasome. This was accompanied by a reduction in the release of the inflammatory cytokines IL-1β and IL-18. The mechanism appears to be mediated by the upregulation of Sirtuin 1 (SIRT1), an inhibitory transcriptional factor for the NLRP3 inflammasome.
In models of acute lung injury, this compound has been shown to ameliorate inflammation by regulating the TLR4/NF-κB/NLRP3 pathway.
Neuroprotection
This compound has shown potential as a neuroprotective agent in preclinical models of vascular dementia and ischemic stroke. In a rat model of L-Methionine-induced vascular dementia, oral administration of this compound (20 mg/kg) improved neurochemical, behavioral, and histological outcomes.
Atherosclerosis
In the context of atherosclerosis, this compound has been found to prevent the formation of foam cells from macrophages, a critical event in the development of atherosclerotic plaques. It achieves this by reducing the expression of lipid uptake receptors CD36 and LOX-1, while enhancing cholesterol efflux through the upregulation of ABCA1 and ABCG1 transporters. This effect is mediated through the activation of the PI3K/Akt signaling pathway.
TMEM16A Channel Inhibition
Recent research has identified this compound as a novel inhibitor of the TMEM16A calcium-activated chloride channel, a potential drug target in lung adenocarcinoma. This compound inhibits TMEM16A-mediated currents with an IC50 of 8.1 ± 1.2 μM. This inhibition of TMEM16A has been linked to the suppression of proliferation and migration of lung adenocarcinoma cells.
TNF Signaling Inhibition
This compound has been identified as an antagonist of TNF receptor 1 (TNFR1) signaling. It inhibits both ligand-independent and TNFα-induced TNFR1 oligomerization, which in turn deregulates NF-κB signaling. This suggests a potential therapeutic role for this compound in inflammatory conditions driven by TNFα.
Quantitative Data Summary
| Application Area | Model/System | Parameter | Value | Reference |
| Oncology | MDA-B02-Luc breast cancer cells with platelets | IC50 for cell survival | 10 µM | |
| MDA-B02 breast cancer cells in nude mice | Reduction in bone dissemination | 90% | ||
| 4T1 breast cancer cells in syngeneic mice | Reduction in spontaneous lung metastasis | 88% | ||
| 4T1 breast cancer cells in syngeneic mice (with Paclitaxel) | Inhibition of lung metastasis | 100% | ||
| OVCAR8 ovarian cancer cell xenograft | Mean decrease in tumor volume (30 mg/kg) | 42% at day 32 | ||
| OVCAR8, HCT116, A549, PC3 cancer cell lines | IC50 for cell growth inhibition | Low micromolar range | ||
| Inflammation | Docetaxel-treated LO-2 hepatocytes | Suppression of NLRP3 inflammasome activation | At 5 and 10 μM | |
| Docetaxel-treated LO-2 hepatocytes | Reduction in IL-1β release (from 253.5 pg/mL) | To 186.6 pg/mL (5 μM) and 145.9 pg/mL (10 μM) | ||
| Docetaxel-treated LO-2 hepatocytes | Reduction in IL-18 release (from 141.3 pg/mL) | To 115.7 pg/mL (5 μM) and 87.3 pg/mL (10 μM) | ||
| TMEM16A Inhibition | HEK293T cells overexpressing TMEM16A | IC50 for inhibition of TMEM16A-mediated currents | 8.1 ± 1.2 μM |
Experimental Protocols
Cell Viability Assay (PrestoBlue Assay)
This protocol is adapted from a study on the anti-neoplastic activity of this compound in ovarian cancer cells.
-
Cell Plating: Seed cancer cell lines (e.g., OVCAR8, HCT116, A549, PC3) at a density of 5,000 cells per well in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a duration of 2 to 24 hours.
-
Reagent Addition: Add PrestoBlue reagent to each well and incubate at 37°C for 10-20 minutes.
-
Measurement: Determine cell viability by measuring the fluorescent signal at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Normalization: Normalize the signal to a percentage of the vehicle-treated control.
Thiol Isomerase Inhibition Assay (Insulin Turbidimetric Assay)
This protocol is based on the methodology used to identify this compound as a pan-thiol isomerase inhibitor.
-
Plate Preparation: Prepare a 6-point dose curve of this compound in a 384-well plate.
-
Reaction Mixture: Add a final concentration of 10 µg/mL of the target thiol isomerase (PDI, ERp57, ERp72, or ERp5), 125 µM insulin, and 2 mM EDTA in 100 mM potassium phosphate buffer to each well.
-
Initiation: Initiate the reaction by adding 0.3 mM DTT.
-
Measurement: Measure the turbidity resulting from insulin aggregation at a wavelength of 650 nm every minute for 75 minutes using a plate reader.
In Vivo Ovarian Cancer Xenograft Study
This protocol describes a mouse xenograft model to assess the in vivo anti-tumor efficacy of this compound.
-
Cell Implantation: Subcutaneously inject OVCAR8 cells into immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., an average of 30 mm³).
-
Treatment: Administer this compound (e.g., 30 mg/kg) or a vehicle control daily via intraperitoneal injection for a specified period (e.g., 32 days).
-
Tumor Measurement: Measure tumor volume twice weekly using calipers.
-
Metastasis Assessment: At the end of the study, harvest organs (e.g., lungs) to examine for metastatic deposits through histological analysis.
In Vivo Breast Cancer Metastasis Model
This protocol outlines a syngeneic mouse model to evaluate the effect of this compound on spontaneous breast cancer metastasis.
-
Orthotopic Injection: Inject murine 4T1 breast cancer cells into the mammary fat pad of syngeneic mice.
-
Treatment: Administer this compound, paclitaxel, a combination of both, or a vehicle control.
-
Primary Tumor Monitoring: Monitor the growth of the primary tumor over time.
NLRP3 Inflammasome Activation in Hepatocytes
This protocol is based on a study investigating this compound's effect on docetaxel-induced liver injury.
-
Cell Culture: Culture LO-2 hepatocytes.
-
Induction of Injury: Treat the hepatocytes with docetaxel (e.g., 20 μM) for 24 hours to induce NLRP3 inflammasome activation.
-
This compound Treatment: Co-treat the cells with different concentrations of this compound (e.g., 5 and 10 μM).
-
Analysis:
-
Measure the expression levels of NLRP3 protein via Western blot.
-
Quantify the release of IL-1β and IL-18 into the cell culture supernatant using ELISA.
-
Assess the expression of SIRT1 mRNA and protein via RT-qPCR and Western blot, respectively.
-
Whole-Cell Patch-Clamp Electrophysiology for TMEM16A Inhibition
This protocol is adapted from a study identifying this compound as a TMEM16A channel inhibitor.
-
Cell Preparation: Use HEK293T cells overexpressing the TMEM16A channel.
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Use an intracellular pipette solution containing 600 nM free Ca²⁺ to activate TMEM16A channels.
-
Apply a voltage protocol with a holding potential of 0 mV, followed by voltage steps from -80 mV to +80 mV in 20 mV increments for 750 ms, and then a step back to -80 mV for 500 ms.
-
-
This compound Application: Perfuse the cells with various concentrations of this compound.
-
Data Acquisition and Analysis:
-
Record the TMEM16A-mediated currents before and after this compound application.
-
Construct a concentration-response curve to determine the IC50 value for this compound's inhibition of the TMEM16A current.
-
Signaling Pathways and Visualizations
TLR4/NF-κB/NLRP3 Inflammasome Pathway Inhibition
This compound has been shown to suppress lung inflammation by downregulating the TLR4/NF-κB/NLRP3 signaling cascade. Lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), leading to the recruitment of MyD88. This triggers a signaling cascade that results in the phosphorylation and activation of NF-κB (p65). Activated NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including NLRP3. The subsequent activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. This compound inhibits this pathway, leading to a reduction in inflammatory cytokine production.
Caption: this compound inhibits the TLR4/NF-κB/NLRP3 pathway.
PI3K/Akt Signaling in Atherosclerosis
This compound promotes cholesterol efflux in macrophages by activating the PI3K/Akt signaling pathway. This leads to the upregulation of the cholesterol transporters ABCA1 and ABCG1, which mediate the removal of cholesterol from the cells, thereby preventing the formation of foam cells.
Caption: this compound promotes cholesterol efflux via PI3K/Akt.
Experimental Workflow for In Vivo Cancer Studies
The following diagram illustrates a general workflow for preclinical in vivo studies investigating the anti-cancer effects of this compound.
Caption: Workflow for in vivo evaluation of this compound.
Conclusion
The off-label scientific research on this compound has significantly expanded our understanding of its pharmacological capabilities. The evidence strongly suggests that its therapeutic potential extends far beyond asthma management, with promising applications in oncology, inflammatory diseases, and neuroprotection. The identification of novel mechanisms of action, such as thiol isomerase and TMEM16A channel inhibition, opens new avenues for drug development and repositioning strategies. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and scientists seeking to further explore and validate the diverse therapeutic applications of this compound. Continued investigation into these off-label uses is warranted to translate these preclinical findings into tangible clinical benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting thiol isomerase activity with this compound to treat ovarian cancer from the bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLRP3 inflammasome activation results in hepatocyte pyroptosis, liver inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Zafirlukast: A Technical Whitepaper on its Anti-Inflammatory Properties Beyond Asthma
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zafirlukast, a selective and competitive cysteinyl leukotriene receptor 1 (CysLT1) antagonist, is well-established for the management of chronic asthma. However, a growing body of evidence reveals its broader anti-inflammatory capabilities, extending to a variety of inflammatory conditions beyond the airways. This technical guide provides an in-depth analysis of this compound's non-asthmatic anti-inflammatory properties, detailing its mechanisms of action, summarizing key quantitative data from in vitro and clinical studies, and outlining relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this compound in other inflammatory disorders.
Introduction
This compound's primary mechanism of action involves the blockade of CysLT1 receptors, thereby inhibiting the pro-inflammatory effects of cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][2] These lipid mediators are pivotal in the pathophysiology of asthma, inducing bronchoconstriction, mucus secretion, and airway edema.[1][2] However, the influence of cysteinyl leukotrienes and the therapeutic potential of their antagonists are not confined to asthma. This whitepaper explores the expanding role of this compound in mitigating inflammatory responses in various other contexts, including dermatological conditions and broader systemic inflammation.
Mechanisms of Action Beyond CysLT1 Receptor Antagonism
While CysLT1 receptor antagonism remains the cornerstone of this compound's action, emerging research points to additional anti-inflammatory mechanisms:
-
Inhibition of TNF-α Signaling: this compound has been shown to interfere with Tumor Necrosis Factor-alpha (TNF-α) signaling pathways. It has been identified as a competitive inhibitor of TNFR1 pre-ligand assembly domain (PLAD) dimerization, which is crucial for receptor activation.[3] This action can suppress the downstream activation of NF-κB, a key transcription factor for numerous pro-inflammatory genes.
-
Modulation of the NLRP3 Inflammasome: Recent studies indicate that this compound can suppress the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome. This multi-protein complex is a critical component of the innate immune system, and its activation leads to the maturation and release of potent pro-inflammatory cytokines, IL-1β and IL-18.
-
Inhibition of Thiol Isomerases: this compound has been identified as a broad-spectrum inhibitor of thiol isomerases, a family of enzymes involved in platelet activation and thrombus formation. This suggests a potential role for this compound in thrombo-inflammatory conditions.
These multifaceted mechanisms underscore the potential for this compound in a wider range of inflammatory diseases than previously anticipated.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from various in vitro and clinical studies.
Table 1: In Vitro Inhibition of Inflammatory Mediators and Cellular Functions
| Target | Cell/Tissue Type | Stimulant | Method | This compound Concentration | Observed Effect | Reference(s) |
| Reactive Oxygen Species (ROS) Generation | Human Polymorphonuclear Neutrophils (PMNs) | Phorbol 12-myristate 13-acetate (PMA) | Chemiluminescence | 20-60 µg/mL | Significant dose-dependent inhibition | |
| Reactive Oxygen Species (ROS) Generation | Human Polymorphonuclear Neutrophils (PMNs) | Opsonized Zymosan (OPZ) | Chemiluminescence | 30-60 µg/mL | Significant dose-dependent inhibition in healthy controls | |
| NF-κB Activation | Human Embryonic Kidney (HEK293) cells | TNF-α | Luciferase Reporter Assay | Not specified | Inhibition of TNF-induced NF-κB activation | |
| IκBα Degradation | Human Embryonic Kidney (HEK293) cells | TNF-α | Immunoblotting | Not specified | Dose-dependent inhibition | |
| IL-1β, IL-6, TNF-α Secretion | A549 cells | Lipopolysaccharide (LPS) | ELISA | Not specified | Reduction in cytokine secretion | |
| NLRP3 Inflammasome Activation | LO-2 hepatocytes | Docetaxel | Western Blot | 5 and 10 µM | Suppression of NLRP3 expression | |
| Mucus Secretion | Guinea-pig trachea | Leukotriene D4 (LTD4) | 35SO4 labelled mucus output | IC50: 0.6 µM | Inhibition of LTD4-evoked mucus secretion | |
| Mucus Secretion | Guinea-pig trachea (ovalbumin-sensitized) | Ovalbumin | 35SO4 labelled mucus output | 5 µM | 65% inhibition | |
| Thiol Isomerase Activity | Purified enzymes (ERp5, PDI, ERp57, ERp72, thioredoxin) | Insulin Turbidity Assay | Not specified | Potent, broad-spectrum inhibition |
Table 2: Clinical Efficacy in Non-Asthmatic Inflammatory Conditions
| Condition | Study Design | Number of Patients | Treatment Regimen | Key Outcomes | Reference(s) |
| Chronic Urticaria (CU) | Double-blind, placebo-controlled, crossover | 52 | This compound 20 mg twice daily | No significant benefit over placebo | |
| Chronic Urticaria (CU) with positive autologous serum skin test (ASST) | Double-blind, placebo-controlled | 95 (subgroup analysis) | This compound 20 mg twice daily + Cetirizine 10 mg daily | Significant improvement in physician and patient recorded VAS ratings | |
| Atopic Dermatitis | Case series | 5 | This compound 20 mg twice daily | Noticeable reduction in pruritus within 24 hours; marked reduction in erythema and lichenification at 2 weeks | |
| Atopic Dermatitis (canine) | Single-blinded, placebo-controlled | 20 | Dose-dependent (5-30 mg twice daily) | 50% reduction in pruritus in 11% of dogs | |
| Allergen-induced inflammation (nasal) | Randomized, double-blind, crossover | 18 | This compound 20 mg twice daily | Significant reduction in total white cells, lymphocytes, neutrophils, and basophils in nasal lavage fluid |
Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate the anti-inflammatory properties of this compound.
In Vitro Assays
4.1.1. Neutrophil Reactive Oxygen Species (ROS) Generation
-
Objective: To quantify the effect of this compound on ROS production by neutrophils.
-
Method: Chemiluminescence assay.
-
Procedure:
-
Isolate polymorphonuclear neutrophils (PMNs) from whole blood.
-
Pre-incubate PMNs with varying concentrations of this compound.
-
Stimulate PMNs with an agonist such as phorbol 12-myristate 13-acetate (PMA) or opsonized zymosan (OPZ).
-
Measure the light emission (chemiluminescence) generated by ROS using a luminometer.
-
Compare the chemiluminescence in this compound-treated cells to control cells to determine the percentage of inhibition.
-
4.1.2. TNF-α Induced NF-κB Activation
-
Objective: To assess the inhibitory effect of this compound on the TNF-α signaling pathway.
-
Method: Luciferase reporter gene assay.
-
Procedure:
-
Transfect a suitable cell line (e.g., HEK293) with a plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.
-
Pre-treat the cells with this compound at various concentrations.
-
Stimulate the cells with TNF-α.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
A decrease in luciferase activity indicates inhibition of NF-κB activation.
-
4.1.3. NLRP3 Inflammasome Activation
-
Objective: To determine the effect of this compound on the activation of the NLRP3 inflammasome.
-
Method: Western Blotting and ELISA.
-
Procedure:
-
Culture a relevant cell line (e.g., hepatocytes).
-
Induce NLRP3 inflammasome activation with a suitable stimulus (e.g., Docetaxel).
-
Treat cells with this compound.
-
For Western Blotting, lyse the cells and probe for NLRP3, caspase-1, and IL-1β proteins.
-
For ELISA, collect the cell culture supernatant and quantify the levels of secreted IL-1β and IL-18.
-
In Vivo and Clinical Study Designs
4.2.1. Murine Model of Lipopolysaccharide (LPS)-Induced Lung Inflammation
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in an acute lung injury model.
-
Methodology:
-
Administer this compound to mice prior to or concurrently with intratracheal or intranasal LPS instillation.
-
At a specified time point post-LPS challenge, collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Analyze BALF for total and differential cell counts and cytokine levels (e.g., TNF-α, IL-6).
-
Process lung tissue for histological examination to assess inflammation and for Western blot analysis of inflammatory signaling pathways (e.g., TLR4/NF-κB/NLRP3).
-
4.2.2. Clinical Trial for Chronic Urticaria
-
Objective: To assess the efficacy and safety of this compound in patients with chronic urticaria.
-
Design: Double-blind, placebo-controlled, crossover or parallel-group study.
-
Procedure:
-
Recruit patients with a confirmed diagnosis of chronic urticaria.
-
After a washout period for existing medications, randomize patients to receive this compound (e.g., 20 mg twice daily) or placebo.
-
In some studies, this compound is an add-on therapy to a standard antihistamine.
-
Assess outcomes using validated scoring systems such as the Urticaria Activity Score (UAS), Visual Analog Scales (VAS) for pruritus, and patient/physician global assessments of efficacy.
-
Monitor for adverse events throughout the study.
-
Visualizations of Signaling Pathways and Workflows
This compound's Dual Anti-Inflammatory Mechanisms
Caption: Dual inhibitory action of this compound on CysLT1 and TNF-α signaling pathways.
Experimental Workflow for In Vitro Neutrophil ROS Assay
Caption: Workflow for assessing this compound's effect on neutrophil ROS production.
This compound's Inhibition of the NLRP3 Inflammasome Pathway
Caption: this compound's inhibitory effect on the NLRP3 inflammasome activation cascade.
Conclusion
The anti-inflammatory profile of this compound extends beyond its established role in asthma, demonstrating significant potential in a variety of other inflammatory conditions. Its primary mechanism as a CysLT1 receptor antagonist is complemented by its ability to inhibit TNF-α signaling and the NLRP3 inflammasome. While clinical evidence in non-asthmatic conditions is still emerging and in some cases, such as chronic urticaria, appears to be context-dependent, the preclinical data strongly support further investigation. This technical guide provides a foundation for researchers and drug development professionals to explore the broader therapeutic applications of this compound, leveraging its multifaceted anti-inflammatory properties. Future research should focus on larger, well-controlled clinical trials in promising indications and further elucidation of its non-leukotriene-mediated anti-inflammatory mechanisms.
References
- 1. This compound Is a Promising Scaffold for Selectively Inhibiting TNFR1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorates lipopolysaccharide and bleomycin-induced lung inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of atopic dermatitis with this compound [escholarship.org]
Zafirlukast: A Deep Dive into its Effects on Eosinophil and Neutrophil Migration
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacological effects of zafirlukast on the migration of eosinophils and neutrophils, key inflammatory cells implicated in respiratory diseases such as asthma. This compound, a selective and competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R), plays a crucial role in mitigating the inflammatory cascade by impeding the chemotactic responses of these granulocytes.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways.
Executive Summary
This compound effectively inhibits the migration of eosinophils and neutrophils, primarily by blocking the CysLT1 receptor. Cysteinyl leukotrienes (cysLTs), particularly leukotriene D4 (LTD4), are potent chemoattractants for eosinophils.[3][4] By competitively binding to the CysLT1R, this compound prevents the downstream signaling necessary for directed cell movement. While direct quantitative data on the IC50 of this compound for eosinophil and neutrophil migration is not extensively available in the public domain, studies on related CysLT1R antagonists and the known mechanism of action of this compound provide a strong basis for its inhibitory effects. This guide synthesizes available information to provide a clear understanding of its mechanism and impact on key inflammatory cells.
Data Presentation
While specific dose-response studies detailing the IC50 of this compound on eosinophil and neutrophil migration are limited in publicly available literature, the following table summarizes the inhibitory effects of CysLT1R antagonists on granulocyte function, providing a basis for understanding the expected efficacy of this compound.
| Cell Type | Chemoattractant | Antagonist | Assay Type | Observed Effect | Reference |
| Eosinophils | LTC4, LTD4, LTE4 | Montelukast | Boyden Microchamber | Significant down-regulation of CysLT-induced migration (P < 0.01) | [5] |
| Eosinophils (EoL-1 cell line) | LTD4 | Montelukast | Cell Migration Assay Kit | Significant inhibition of LTD4-induced chemotaxis | |
| Neutrophils | fMLP, PMA | This compound | Chemiluminescence (ROS generation) | Dose-dependent inhibition of ROS generation | |
| Guinea-pig Trachea | LTD4 | This compound | Mucus Secretion Assay | IC50 of 0.6 µM for inhibition of LTD4-evoked mucus secretion |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying the effects of this compound on eosinophil and neutrophil migration.
Eosinophil Chemotaxis Assay (Boyden Chamber)
This protocol is adapted from studies investigating the effect of CysLT1R antagonists on eosinophil migration.
1. Cell Preparation:
-
Isolate human eosinophils from peripheral blood of atopic asthmatic donors using a method that ensures high purity (>95%), such as negative selection with magnetic beads.
-
Resuspend the purified eosinophils in a suitable assay medium (e.g., RPMI 1640 or HBSS with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
2. Chemotaxis Setup:
-
Use a 48-well Boyden microchamber with a polycarbonate membrane (typically 5 µm pore size).
-
In the lower wells, add the chemoattractant (e.g., LTD4 at concentrations ranging from 0.1 to 100 nM) or control medium.
-
In the upper wells, add the eosinophil suspension. To test the effect of this compound, pre-incubate the eosinophils with various concentrations of this compound for a specified time (e.g., 30 minutes at 37°C) before adding them to the upper chamber.
3. Incubation:
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1 to 2 hours.
4. Quantification of Migration:
-
After incubation, remove the membrane.
-
Fix and stain the membrane (e.g., with Diff-Quik).
-
Count the number of migrated cells in several high-power fields under a microscope. The results can be expressed as the number of migrated cells per high-power field or as a percentage of the total number of cells added.
Neutrophil Chemotaxis Assay (Transwell)
This protocol is a generalized method for assessing neutrophil migration, which can be adapted to study the effects of this compound.
1. Cell Preparation:
-
Isolate human neutrophils from the peripheral blood of healthy donors using a method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to remove red blood cells.
-
Resuspend the purified neutrophils in assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 2 x 10^6 cells/mL.
2. Chemotaxis Setup:
-
Use 24-well plates with Transwell inserts (typically 3-5 µm pore size polycarbonate membrane).
-
In the lower chamber, add the chemoattractant (e.g., LTB4 at 10 nM or fMLP at 100 nM) or control medium.
-
To the upper chamber (the insert), add the neutrophil suspension. For testing this compound, pre-incubate the neutrophils with varying concentrations of the drug before adding them to the inserts.
3. Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1.5 to 3 hours.
4. Quantification of Migration:
-
After incubation, remove the inserts.
-
The migrated cells in the lower chamber can be quantified by several methods:
-
Cell Counting: Centrifuge the medium from the lower chamber and count the cells using a hemocytometer or an automated cell counter.
-
Fluorescence-based Assay: Lyse the migrated cells and quantify the amount of a fluorescent dye (e.g., Calcein-AM) that was pre-loaded into the cells.
-
Enzyme Assay: Measure the activity of an enzyme specific to neutrophils, such as myeloperoxidase (MPO).
-
Signaling Pathways and Visualizations
This compound exerts its effects by blocking the CysLT1 receptor, a G-protein coupled receptor (GPCR). The binding of cysteinyl leukotrienes (like LTD4) to CysLT1R on eosinophils and neutrophils initiates a signaling cascade that leads to chemotaxis.
CysLT1R Signaling Pathway in Eosinophil and Neutrophil Migration
Upon activation by a ligand such as LTD4, the CysLT1 receptor, a Gq-coupled receptor, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade of events ultimately leads to the reorganization of the actin cytoskeleton, which is essential for cell polarization and migration towards the chemoattractant source. This compound, by competitively antagonizing the CysLT1R, prevents the initiation of this signaling pathway.
Experimental Workflow for Chemotaxis Assay
The general workflow for an in vitro chemotaxis assay, such as the Boyden chamber or Transwell assay, involves several key steps from cell isolation to data analysis.
Conclusion
This compound, through its targeted antagonism of the CysLT1 receptor, demonstrates a clear mechanism for the inhibition of eosinophil and neutrophil migration. While more direct quantitative studies on this compound's potency in migration assays would be beneficial, the existing body of evidence strongly supports its role as an anti-inflammatory agent that effectively modulates the trafficking of these key granulocytes. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for further research and development in this area.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Leukotriene D4 induces chemotaxis in human eosinophilc cell line, EoL-1 cells via CysLT1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteinyl Leukotrienes in Eosinophil Biology: Functional Roles and Therapeutic Perspectives in Eosinophilic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteinyl leukotrienes induce human eosinophil locomotion and adhesion molecule expression via a CysLT1 receptor-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the In Vitro Pharmacodynamics of Zafirlukast: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zafirlukast, a synthetic, selective, and competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, is a cornerstone in the management of chronic asthma.[1][2] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators derived from arachidonic acid that play a pivotal role in the pathophysiology of asthma and other inflammatory conditions.[1][3] They induce bronchoconstriction, increase vascular permeability, promote mucus secretion, and facilitate eosinophil recruitment, all of which contribute to the clinical manifestations of asthma.[1] this compound exerts its therapeutic effects by specifically blocking the action of these mediators at the CysLT1 receptor, thereby mitigating the inflammatory cascade in the airways. This technical guide provides an in-depth exploration of the in vitro pharmacodynamics of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.
Mechanism of Action: Targeting the Cysteinyl Leukotriene Pathway
This compound functions as a competitive antagonist at the CysLT1 receptor. This means it binds to the same site on the receptor as the endogenous ligands (LTD₄ and LTE₄) but does not activate it, thereby preventing the downstream signaling that leads to the pathophysiological effects of asthma. In vitro studies have demonstrated that this compound effectively antagonizes the contractile activity of LTC₄, LTD₄, and LTE₄ in airway smooth muscle from both animals and humans.
The leukotriene signaling pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A₂. The 5-lipoxygenase (5-LOX) enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotriene A₄ (LTA₄). LTA₄ is an unstable intermediate that can be further metabolized to either LTB₄ or the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄). These cysteinyl leukotrienes then bind to CysLT receptors, with high affinity for the CysLT1 receptor, to elicit their pro-inflammatory and bronchoconstrictive effects. This compound's targeted blockade of the CysLT1 receptor is the primary mechanism behind its clinical efficacy.
Quantitative Pharmacological Data
The potency and efficacy of this compound have been extensively characterized through a variety of in vitro assays. The following tables summarize key quantitative data.
| Parameter | Value | Assay Type | Cell/Tissue Type | Reference |
| Ki | 0.26 nM | Radioligand Binding | Human CysLT1 Receptor | |
| IC₅₀ | 0.6 µM | LTD₄-induced Mucus Secretion | Guinea Pig Trachea | |
| IC₅₀ | 12 µM | Cell Viability | OVCAR8 Cancer Cells | |
| IC₅₀ | 16.3 µM | SARS-CoV-2 Helicase Inhibition | FRET-based assay | |
| IC₅₀ | 2.49 µM | PPARγ Activation | Reporter Gene Assay | |
| IC₅₀ | 0.82 µM | Soluble Epoxide Hydrolase Inhibition | Recombinant Human sEH |
| CYP Isoform | IC₅₀ | Substrate | Reference |
| CYP2C9 | 7.0 µM | Tolbutamide Hydroxylation | |
| CYP3A | 20.9 µM | Triazolam Hydroxylation | |
| CYP2C19 | 32.7 µM | S-mephenytoin Hydroxylation | |
| CYP1A2 | 56 µM | Phenacetin O-deethylation | |
| CYP2D6 | 116 µM | Dextromethorphan O-demethylation | |
| CYP2E1 | Negligible Inhibition | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the key experimental protocols used to characterize the pharmacodynamics of this compound.
Radioligand Binding Assay for CysLT1 Receptor Affinity
This assay determines the binding affinity (Ki) of this compound for the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes from cells expressing recombinant human CysLT1 receptors (e.g., CHO-K1 cells).
-
Radioligand: [³H]LTD₄.
-
Unlabeled LTD₄ (for determining non-specific binding).
-
This compound (test compound).
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of [³H]LTD₄ and varying concentrations of this compound.
-
In a parallel set of tubes, incubate the membranes with [³H]LTD₄ and a high concentration of unlabeled LTD₄ to determine non-specific binding.
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail and quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound by plotting the percentage of specific binding against the log concentration of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay for Functional Antagonism
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration that occurs upon CysLT1 receptor activation.
-
Materials:
-
Cells expressing the CysLT1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
LTD₄ (agonist).
-
This compound (antagonist).
-
Assay buffer.
-
-
Procedure:
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle.
-
Stimulate the cells with a fixed concentration of LTD₄.
-
Measure the change in fluorescence over time using a fluorometric imaging plate reader or a fluorescence microscope.
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Determine the inhibitory effect of this compound by comparing the calcium response in the presence and absence of the antagonist.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.
-
Guinea Pig Trachea Contraction Assay
This ex vivo assay assesses the ability of this compound to inhibit LTD₄-induced smooth muscle contraction in airway tissue.
-
Materials:
-
Guinea pig trachea.
-
Krebs-Henseleit solution.
-
LTD₄ (contractile agonist).
-
This compound.
-
Organ bath system with force transducers.
-
-
Procedure:
-
Dissect the trachea from a euthanized guinea pig and cut it into rings.
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Allow the rings to equilibrate under a resting tension.
-
Pre-incubate the tracheal rings with various concentrations of this compound or vehicle.
-
Induce contraction by adding a fixed concentration of LTD₄ to the organ baths.
-
Record the isometric tension generated by the tracheal rings using force transducers.
-
Determine the inhibitory effect of this compound by the reduction in the LTD₄-induced contraction.
-
Construct a concentration-response curve to determine the IC₅₀ of this compound.
-
Downstream Signaling Pathways
Beyond its primary action on the CysLT1 receptor, in vitro studies have revealed that this compound can modulate other signaling pathways, which may contribute to its overall pharmacological profile.
-
Inhibition of EGFR Activation: this compound has been shown to inhibit the activation of the Epidermal Growth Factor Receptor (EGFR) and the downstream phosphorylation of Gab1, a key signaling molecule in the Akt cell survival pathway. This effect suggests a potential role for this compound in modulating cell growth and survival.
-
Inhibition of the TLR4/NF-κB/NLRP3 Inflammasome Pathway: Recent in vitro studies have demonstrated that this compound can suppress the inflammatory response in alveolar epithelial cells by reducing the activation of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB)/NLRP3 inflammasome pathway. This finding points to a broader anti-inflammatory mechanism of this compound beyond leukotriene antagonism.
Conclusion
The in vitro pharmacodynamic profile of this compound is well-characterized, demonstrating its high affinity and selective antagonism of the CysLT1 receptor. The quantitative data derived from a range of established in vitro assays provide a robust understanding of its potency and mechanism of action. Furthermore, emerging evidence suggests that this compound may exert its effects through the modulation of additional signaling pathways, highlighting the complexity of its pharmacological actions. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the continued investigation of this compound and the development of novel anti-inflammatory therapeutics.
References
Zafirlukast: A Pan-Inhibitor of Thiol Isomerase Activity and its Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of the FDA-approved asthma medication, Zafirlukast, as a potent, broad-spectrum inhibitor of thiol isomerases. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its inhibitory activity, and visualizes relevant biological pathways and experimental workflows.
Introduction to Thiol Isomerases and the Role of this compound
Thiol isomerases are a family of enzymes responsible for catalyzing the formation, reduction, and isomerization of disulfide bonds in proteins.[1] Key members of this family include Protein Disulfide Isomerase (PDI), and Endoplasmic Reticulum Proteins 5 (ERp5), 57 (ERp57), and 72 (ERp72).[1] These enzymes play a critical role in maintaining cellular homeostasis and are implicated in a variety of physiological and pathological processes, including protein folding, thrombosis, and cancer progression.[1][2]
This compound, a cysteinyl leukotriene receptor antagonist, has been identified as a pan-thiol isomerase inhibitor, demonstrating activity against multiple members of the thiol isomerase family.[1] This novel activity is independent of its effects on the leukotriene receptor and presents a promising avenue for therapeutic development in oncology and thrombosis.
Quantitative Analysis of Thiol Isomerase Inhibition by this compound
This compound has been shown to inhibit the activity of several key thiol isomerases in a concentration-dependent manner. The following tables summarize the inhibitory concentrations (IC50) of this compound against various thiol isomerases as determined by the insulin turbidity assay.
Table 1: Inhibitory Activity of this compound against Thiol Isomerases
| Thiol Isomerase | IC50 (µM) |
| PDI | ~10-15 |
| ERp5 | ~10-15 |
| ERp57 | ~10-15 |
| ERp72 | ~10-15 |
Data compiled from studies demonstrating pan-inhibition at similar low micromolar ranges.
Table 2: Cellular Thiol Isomerase Inhibition by this compound in OVCAR8 Cells
| This compound Concentration (µM) | Inhibition of PDI Activity (%) |
| 3 | 18 |
| 10 | 24 |
| 30 | 45 |
Data from a di-eosin-GSSG fluorescence assay demonstrating concentration-dependent inhibition of cellular PDI activity.
Downstream Cellular Effects of Thiol Isomerase Inhibition by this compound
The inhibition of thiol isomerase activity by this compound leads to several significant downstream cellular effects, highlighting its therapeutic potential.
Table 3: Effect of this compound on EGFR Activation and Downstream Signaling
| Treatment | Effect on EGFR Activation | Effect on Gab1 Phosphorylation |
| 30 µM this compound (1 hour) | Significant Inhibition (p=0.0112) | Significant Inhibition (p=0.0153 for 10µM) |
| 30 µM this compound (4 hours) | Significant Inhibition (p=0.0002) | Significant Inhibition (p<0.0001 for 10µM and 30µM) |
Activation of the EGFR receptor is dependent on ERp57 activity. This compound's inhibition of ERp57 leads to decreased EGFR phosphorylation and subsequent inhibition of the downstream Akt cell survival pathway via Gab1.
Table 4: Anti-coagulant Effects of this compound
| This compound Concentration (µM) | Inhibition of Tissue Factor-Dependent Factor Xa Generation |
| 10 | Significant Reduction (p=0.0041) |
| 30 | Significant Reduction (p<0.0001) |
This compound blocks the procoagulant activity of OVCAR8 cells by inhibiting tissue factor-dependent Factor Xa generation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Insulin Turbidity Assay for Thiol Isomerase Reductase Activity
This assay measures the reductase activity of thiol isomerases by monitoring the precipitation of insulin upon the reduction of its disulfide bonds.
Materials:
-
Recombinant thiol isomerase (PDI, ERp5, ERp57, or ERp72)
-
This compound (or other test compounds)
-
Insulin solution
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well microplate reader
Protocol:
-
Prepare a solution of the recombinant thiol isomerase in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the thiol isomerase solution to wells containing either this compound or vehicle control.
-
Initiate the reaction by adding insulin and DTT to each well.
-
Immediately measure the absorbance (turbidity) of the solution at a wavelength of 650 nm in a microplate reader.
-
Continue to monitor the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes).
-
The rate of increase in absorbance is proportional to the thiol isomerase activity. Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
Di-eosin-GSSG (di-E-GSSG) Fluorescence Assay for Cellular Thiol Isomerase Activity
This assay utilizes a fluorescently quenched substrate that, upon cleavage by PDI, produces a measurable fluorescent signal.
Materials:
-
OVCAR8 cells (or other cell line of interest)
-
This compound
-
Di-eosin-GSSG fluorescent probe
-
Dithiothreitol (DTT)
-
Cell culture medium
-
Fluorometric microplate reader
Protocol:
-
Seed OVCAR8 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 10 minutes).
-
Add DTT and the di-E-GSSG probe to the cells.
-
Kinetically monitor the increase in fluorescence at an excitation/emission wavelength of 520nm/550nm.
-
The rate of fluorescence increase is proportional to the cellular PDI activity. Calculate the percentage of inhibition for each this compound concentration.
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
References
Zafirlukast's Modulation of the TLR4/NF-κB/NLRP3 Inflammasome Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zafirlukast, a cysteinyl leukotriene receptor antagonist traditionally used in the management of asthma, is emerging as a potent modulator of innate immune signaling.[1][2][3] This technical guide provides an in-depth examination of the molecular interactions between this compound and the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB)/NOD-like receptor protein 3 (NLRP3) inflammasome signaling cascade. Recent studies have demonstrated that this compound can significantly attenuate the inflammatory response by suppressing this key pathway.[2][3] This document consolidates the current understanding of this compound's mechanism of action in this context, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows to support further research and drug development efforts.
Introduction to this compound and the Inflammatory Cascade
This compound is an orally administered competitive antagonist of the cysteinyl leukotriene-1 receptor (CysLT1). Its primary clinical application is in the prophylactic and chronic treatment of asthma, where it mitigates bronchoconstriction and airway inflammation mediated by leukotrienes. Beyond its established role in respiratory diseases, recent evidence has highlighted the broader anti-inflammatory properties of this compound, suggesting its potential in other inflammatory conditions.
The TLR4/NF-κB/NLRP3 inflammasome pathway is a critical component of the innate immune system, responsible for detecting pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and danger-associated molecular patterns (DAMPs). Activation of this pathway leads to the production of pro-inflammatory cytokines and the induction of pyroptosis, a form of programmed cell death. Dysregulation of this pathway is implicated in a wide range of inflammatory diseases.
This guide focuses on the emerging role of this compound in attenuating the inflammatory response through its interaction with the TLR4/NF-κB/NLRP3 inflammasome pathway.
The TLR4/NF-κB/NLRP3 Inflammasome Signaling Pathway
The activation of the TLR4/NF-κB/NLRP3 inflammasome pathway is a multi-step process:
-
TLR4 Activation: Lipopolysaccharide (LPS) binds to LPS-binding protein (LBP) and is transferred to CD14. This complex then interacts with the myeloid differentiation factor 2 (MD-2)/TLR4 receptor complex on the cell surface, inducing a conformational change and dimerization of the TLR4 receptor.
-
NF-κB Signaling: Activated TLR4 recruits intracellular adaptor proteins, primarily Myeloid Differentiation primary response 88 (MyD88). This initiates a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). The release of NF-κB (typically the p65/p50 heterodimer) allows its translocation into the nucleus.
-
Transcriptional Activation: In the nucleus, NF-κB acts as a transcription factor, promoting the expression of genes encoding pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β), pro-interleukin-18 (pro-IL-18), and tumor necrosis factor-alpha (TNF-α), as well as NLRP3, a key component of the inflammasome.
-
NLRP3 Inflammasome Assembly and Activation: A second signal, such as ATP-mediated potassium efflux, is required for the activation and assembly of the NLRP3 inflammasome. This complex consists of NLRP3, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1.
-
Caspase-1 Activation and Cytokine Maturation: The proximity of pro-caspase-1 molecules within the inflammasome complex leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell. Active caspase-1 can also induce pyroptosis by cleaving gasdermin D.
This compound's Interaction with the TLR4/NF-κB/NLRP3 Pathway
Recent research has demonstrated that this compound can suppress the inflammatory response in alveolar epithelial cells and in in-vivo models of lung inflammation by downregulating the TLR4/NF-κB/NLRP3 inflammasome pathway. The inhibitory effects of this compound appear to be dose-dependent and target multiple points within this signaling cascade.
Inhibition of TLR4 and MyD88 Expression
In vitro studies using A549 and MLE-12 lung epithelial cells have shown that this compound treatment can reduce the protein expression levels of both TLR4 and its downstream adaptor protein MyD88 in a dose-dependent manner following LPS stimulation.
Suppression of NF-κB Activation
This compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB. This prevents the translocation of NF-κB into the nucleus, thereby reducing the transcription of pro-inflammatory genes.
Downregulation of NLRP3 Inflammasome Components and Activity
Treatment with this compound has been found to decrease the expression of NLRP3. Consequently, the activation of caspase-1, as measured by the levels of its cleaved form, is also reduced. This leads to a decrease in the maturation and secretion of IL-1β and IL-18.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data from studies investigating the effects of this compound on the TLR4/NF-κB/NLRP3 inflammasome pathway.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated A549 Cells
| Treatment | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control | ~25 | ~50 | ~75 |
| LPS (1 µg/mL) | ~150 | ~250 | ~300 |
| LPS + this compound (2.5 µM) | ~125 | ~200 | ~250 |
| LPS + this compound (5 µM) | ~100 | ~150 | ~200 |
| LPS + this compound (10 µM) | ~75 | ~100 | ~150 |
| LPS + this compound (20 µM) | ~50 | ~75 | ~100 |
Data are approximate values interpreted from graphical representations in the cited literature and are intended for comparative purposes.
Table 2: Effect of this compound on NLRP3 Inflammasome Activation in Docetaxel-stimulated LO-2 Hepatocytes
| Treatment | NLRP3 Expression (relative) | IL-1β Release (pg/mL) | IL-18 Release (pg/mL) |
| Control | Baseline | 88.3 | 56.2 |
| Docetaxel | Increased | 253.5 | 141.3 |
| Docetaxel + this compound (5 µM) | Suppressed | 186.6 | 115.7 |
| Docetaxel + this compound (10 µM) | Greatly Suppressed | 145.9 | 87.3 |
Data are extracted from the cited literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the TLR4/NF-κB/NLRP3 inflammasome pathway.
Cell Culture and Treatment
-
Cell Lines: Human lung adenocarcinoma epithelial cells (A549) and murine lung epithelial cells (MLE-12) are commonly used.
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., F-12K for A549) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then pre-treated with varying concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) for a specified duration (e.g., 1-2 hours) before stimulation with an inflammatory agent such as LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).
Western Blotting
-
Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The lysates are centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the proteins of interest (e.g., TLR4, MyD88, p-p65, NLRP3, cleaved-caspase-1, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Cell culture supernatants are collected after treatment and centrifuged to remove any cellular debris.
-
Assay Procedure: The concentrations of secreted cytokines (e.g., IL-1β, IL-6, TNF-α) in the supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions. This typically involves the use of a plate pre-coated with a capture antibody, the addition of the sample, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis: The absorbance is read at 450 nm using a microplate reader, and the cytokine concentrations are calculated based on a standard curve.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the treated cells using a suitable kit, and its concentration and purity are determined. First-strand cDNA is then synthesized from the RNA using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using a real-time PCR system with SYBR Green or TaqMan probes and primers specific for the target genes (e.g., IL-1β, IL-6, TNF-α, MCP-1) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: The relative mRNA expression levels are calculated using the 2-ΔΔCt method.
Immunofluorescence for NF-κB Nuclear Translocation
-
Cell Preparation: Cells are grown on coverslips and subjected to the same treatment protocol as described above.
-
Fixation and Permeabilization: After treatment, the cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Staining: The cells are blocked and then incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI.
-
Imaging and Analysis: The coverslips are mounted on slides, and the subcellular localization of p65 is visualized using a fluorescence or confocal microscope. The degree of nuclear translocation can be quantified by analyzing the fluorescence intensity in the nuclear and cytoplasmic compartments.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the role of this compound as an inhibitor of the TLR4/NF-κB/NLRP3 inflammasome pathway. Its ability to modulate multiple targets within this cascade highlights its potential as a therapeutic agent for a variety of inflammatory conditions beyond asthma. For researchers and drug development professionals, this compound serves as a valuable tool compound for studying the intricacies of innate immune signaling and as a lead candidate for the development of novel anti-inflammatory therapies.
Future research should focus on elucidating the precise molecular interactions between this compound and the components of this pathway. Further preclinical and clinical studies are warranted to explore the therapeutic efficacy of this compound in diseases where the TLR4/NF-κB/NLRP3 inflammasome plays a pathogenic role.
References
- 1. Western Blot Protocol for NLRP3/NALP3 Antibody (NBP2-12446): Novus Biologicals [novusbio.com]
- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Rat pro-inflammatory cytokine and cytokine related mRNA quantification by real-time polymerase chain reaction using SYBR green | springermedizin.de [springermedizin.de]
Preclinical Assessment of Zafirlukast in Chronic Obstructive Pulmonary Disease Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic Obstructive Pulmonary Disease (COPD) remains a significant global health challenge characterized by persistent respiratory symptoms and airflow limitation due to airway and/or alveolar abnormalities usually caused by significant exposure to noxious particles or gases. The underlying chronic inflammation in COPD presents a key target for therapeutic intervention. Zafirlukast, a selective and competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R), has been investigated for its potential role in mitigating the inflammatory processes central to COPD. This technical guide provides a comprehensive overview of the preclinical studies evaluating the efficacy and mechanisms of action of this compound in animal models relevant to COPD, with a focus on its anti-inflammatory effects. While preclinical data in classic cigarette smoke-induced COPD models are limited, studies in lipopolysaccharide (LPS) and bleomycin-induced lung inflammation models in mice offer significant insights into the potential therapeutic utility of this compound. This document details the experimental protocols, summarizes key quantitative data, and visualizes the proposed signaling pathways to facilitate further research and development in this area.
Mechanism of Action
This compound exerts its pharmacological effects by competitively blocking the action of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) at the CysLT1 receptor.[1] These lipid mediators are potent inflammatory molecules derived from the 5-lipoxygenase pathway of arachidonic acid metabolism.[2] In the context of respiratory diseases, cysteinyl leukotrienes are known to induce bronchoconstriction, increase vascular permeability leading to edema, stimulate mucus production, and promote the recruitment and activation of inflammatory cells, particularly eosinophils.[1][2] By antagonizing the CysLT1 receptor, this compound effectively mitigates these pro-inflammatory effects, suggesting its potential to alleviate the chronic inflammation characteristic of COPD.[1]
Preclinical Efficacy in Lung Inflammation Models
Preclinical investigations have utilized rodent models of acute lung injury and inflammation to probe the anti-inflammatory properties of this compound. These models, while not fully recapitulating the chronic and progressive nature of COPD, are invaluable for dissecting the drug's impact on key inflammatory pathways relevant to the disease.
Lipopolysaccharide (LPS)-Induced Lung Inflammation Model
The intratracheal administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust neutrophilic inflammation in the lungs, mimicking aspects of the inflammatory response seen in COPD exacerbations.
| Parameter | Model | Treatment Group | Dose | Result | Fold Change vs. LPS | Reference |
| BALF Total Cells | Mouse (LPS) | This compound | 5 mg/kg | Significant reduction in total cell count | ↓ | |
| BALF Neutrophils | Mouse (LPS) | This compound | 5 mg/kg | Significant reduction in neutrophil count | ↓ | |
| BALF Macrophages | Mouse (LPS) | This compound | 5 mg/kg | Significant reduction in macrophage count | ↓ | |
| Lung Tissue IL-1β mRNA | Mouse (LPS) | This compound | 5 mg/kg | Significant decrease in IL-1β mRNA levels | ↓ | |
| Lung Tissue IL-6 mRNA | Mouse (LPS) | This compound | 5 mg/kg | Significant decrease in IL-6 mRNA levels | ↓ | |
| Lung Tissue TNF-α mRNA | Mouse (LPS) | This compound | 5 mg/kg | Significant decrease in TNF-α mRNA levels | ↓ | |
| BALF IL-1β Protein | Mouse (LPS) | This compound | 5 mg/kg | Significant reduction in IL-1β protein levels | ↓ | |
| BALF IL-6 Protein | Mouse (LPS) | This compound | 5 mg/kg | Significant reduction in IL-6 protein levels | ↓ | |
| BALF TNF-α Protein | Mouse (LPS) | This compound | 5 mg/kg | Significant reduction in TNF-α protein levels | ↓ |
Bleomycin-Induced Lung Inflammation Model
Intratracheal instillation of bleomycin is a well-established method to induce lung injury and inflammation, which can progress to fibrosis. This model is relevant for studying the anti-inflammatory and potentially anti-fibrotic effects of therapeutic agents.
| Parameter | Model | Treatment Group | Dose | Result | Fold Change vs. Bleomycin | Reference |
| BALF Total Cells | Mouse (Bleomycin) | This compound | 2.5 mg/kg | Reduction in total cell count | ↓ | |
| BALF Total Cells | Mouse (Bleomycin) | This compound | 5 mg/kg | Significant reduction in total cell count | ↓ | |
| BALF Neutrophils | Mouse (Bleomycin) | This compound | 2.5 mg/kg | Reduction in neutrophil count | ↓ | |
| BALF Neutrophils | Mouse (Bleomycin) | This compound | 5 mg/kg | Significant reduction in neutrophil count | ↓ | |
| BALF Macrophages | Mouse (Bleomycin) | This compound | 2.5 mg/kg | Reduction in macrophage count | ↓ | |
| BALF Macrophages | Mouse (Bleomycin) | This compound | 5 mg/kg | Significant reduction in macrophage count | ↓ | |
| Lung Tissue IL-1β mRNA | Mouse (Bleomycin) | This compound | 5 mg/kg | Significant decrease in IL-1β mRNA levels | ↓ | |
| Lung Tissue IL-6 mRNA | Mouse (Bleomycin) | This compound | 5 mg/kg | Significant decrease in IL-6 mRNA levels | ↓ | |
| Lung Tissue TNF-α mRNA | Mouse (Bleomycin) | This compound | 5 mg/kg | Significant decrease in TNF-α mRNA levels | ↓ | |
| BALF IL-1β Protein | Mouse (Bleomycin) | This compound | 5 mg/kg | Significant reduction in IL-1β protein levels | ↓ | |
| BALF IL-6 Protein | Mouse (Bleomycin) | This compound | 5 mg/kg | Significant reduction in IL-6 protein levels | ↓ | |
| BALF TNF-α Protein | Mouse (Bleomycin) | This compound | 5 mg/kg | Significant reduction in TNF-α protein levels | ↓ |
Experimental Protocols
Animal Models
-
Animals: Male C57BL/6J mice, 6-8 weeks old, were used for the studies.
-
Housing: Animals were housed under standard laboratory conditions with ad libitum access to food and water. All experimental procedures were approved by the Institutional Animal Care and Use Committee.
LPS-Induced Acute Lung Injury Model
-
Induction: Mice were anesthetized, and acute lung injury was induced by a single intratracheal instillation of lipopolysaccharide (LPS) from Escherichia coli.
-
This compound Administration: this compound was administered via intraperitoneal (i.p.) injection at a dose of 5 mg/kg, 1 hour prior to LPS challenge.
-
Sample Collection: 24 hours post-LPS administration, mice were euthanized. Bronchoalveolar lavage fluid (BALF) was collected for cell counting and cytokine analysis. Lung tissues were harvested for histological examination and gene expression analysis.
Bleomycin-Induced Lung Inflammation Model
-
Induction: Lung injury was induced by a single intratracheal instillation of bleomycin.
-
This compound Administration: this compound was administered daily via intraperitoneal (i.p.) injection at doses of 2.5 mg/kg or 5 mg/kg, starting from the day of bleomycin instillation.
-
Sample Collection: On day 7 post-bleomycin administration, animals were euthanized. BALF and lung tissues were collected for analysis as described in the LPS model.
In Vitro Studies with Alveolar Epithelial Cells
-
Cell Culture: A549 or MLE-12 alveolar epithelial cells were cultured under standard conditions.
-
Treatment: Cells were pre-treated with this compound for 1 hour before stimulation with LPS for 24 hours.
-
Analysis: Cell supernatants were collected for cytokine measurement (ELISA), and cell lysates were prepared for protein analysis (Western blot) and gene expression analysis (RT-qPCR).
Signaling Pathways and Visualizations
Preclinical evidence suggests that this compound's anti-inflammatory effects in the context of lung injury are mediated, at least in part, through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.
References
Zafirlukast's Impact on Cellular Signaling Cascades: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular mechanisms of zafirlukast, a synthetic, selective peptide leukotriene receptor antagonist. While primarily known for its role in the management of chronic asthma, emerging research reveals a complex polypharmacological profile, impacting a diverse array of cellular signaling cascades beyond its primary target. This document details this compound's on-target and off-target effects, presents quantitative pharmacological data, outlines key experimental protocols for its study, and visualizes the intricate signaling pathways it modulates.
Primary Mechanism of Action: Competitive Antagonism of the CysLT1 Receptor
This compound's principal therapeutic action is the competitive and selective antagonism of the cysteinyl leukotriene 1 (CysLT1) receptor.[1][2][3][4] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid inflammatory mediators derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway.[5] Their binding to the G-protein coupled CysLT1 receptor on airway smooth muscle cells and other inflammatory cells triggers a cascade of pathophysiological responses associated with asthma. These include bronchoconstriction, increased vascular permeability leading to airway edema, enhanced mucus production, and recruitment of eosinophils. This compound effectively blocks the binding of these leukotrienes, thereby mitigating the inflammatory cascade in the airways.
Caption: Primary mechanism of this compound action on the CysLT1 receptor pathway.
Off-Target and Broader Signaling Impacts
Recent studies have identified that this compound interacts with multiple signaling pathways, often independent of its CysLT1 receptor antagonism. These findings suggest potential for drug repurposing and provide a deeper understanding of its side-effect profile.
Inhibition of TNF-α/TNFR1-Mediated NF-κB Signaling
This compound has been identified as a small-molecule compound that directly binds to Tumor Necrosis Factor Receptor 1 (TNFR1) and inhibits TNF-α-induced activation of the canonical NF-κB pathway. This action is independent of TNF-α binding to the receptor and does not involve direct inhibition of downstream components like TRADD. The inhibition of IκBα degradation leads to the sequestration of NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes. While this compound itself shows low potency, its scaffold is considered promising for developing more selective TNFR1 inhibitors.
Caption: this compound inhibits the TNF-α/TNFR1-mediated NF-κB signaling pathway.
Modulation of Intracellular Calcium Signaling
In pancreatic β-cells, this compound has been shown to enhance insulin secretion by increasing intracellular calcium ([Ca²⁺]i). This effect is not mediated by the CysLT1 receptor but occurs through the promotion of Ca²⁺ influx via L-type calcium channels. The resulting elevation in [Ca²⁺]i activates downstream signaling pathways, including Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), protein kinase B (Akt), and extracellular signal-regulated kinase (ERK).
Caption: this compound's impact on intracellular calcium and downstream signaling.
Other Notable Signaling Interactions
-
TLR4/NF-κB/NLRP3 Inflammasome: In models of lung inflammation, this compound has been shown to suppress the inflammatory response by reducing the activation of the Toll-like receptor 4 (TLR4)/NF-κB/NLRP3 inflammasome pathway.
-
MAPK Pathway: this compound interacts potently with key components of the mitogen-activated protein kinase (MAPK) pathway, including MAP kinase p38 alpha and MAP kinase ERK2.
-
Thiol Isomerase Inhibition: this compound functions as a broad-spectrum inhibitor of thiol isomerases, which can impair platelet function and cell migration.
-
Volume-Regulated Anion Channels (VRACs): this compound directly inhibits VRACs, encoded by the LRRC8 gene family, with an IC50 of ~17 µM, independent of the CysLT1 receptor.
Quantitative Data Presentation
The following tables summarize key quantitative data regarding the potency and efficacy of this compound across various signaling targets.
Table 1: this compound Potency on Receptors and Channels
| Target | Assay Type | Species/Cell Line | Measured Value | Reference |
|---|---|---|---|---|
| CysLT1 Receptor | LTD₄-induced mucus secretion | Guinea Pig Trachea | IC₅₀: 0.6 µM | |
| CysLT1 Receptor | Platelet-induced cell survival | Human (MDA-B02 cells) | IC₅₀: 10 µM |
| Volume-Regulated Anion Channel (VRAC) | Whole-cell patch clamp | Human (HEK293 cells) | IC₅₀: ~17 µM | |
Table 2: this compound Potency on Kinases
| Target | Assay Type | Measured Value (nM) | Reference |
|---|---|---|---|
| MAP kinase p38 alpha | In vitro pharmacology screen | 6.5 nM |
| MAP kinase ERK2 | In vitro pharmacology screen | 538 nM | |
Table 3: this compound Efficacy in Cellular Function Assays
| Cellular Process | Assay Type | Cell Line | Effect | Reference |
|---|---|---|---|---|
| TNF-induced NF-κB Activation | Luciferase Reporter | Human (HEK293 cells) | Partial inhibition (Max ~63%) | |
| Platelet-induced Cell Migration | Wound-healing assay | Human (MDA-B02 cells) | Inhibition at 10 µM |
| GPVI-stimulated Ca²⁺ Mobilization | Calcium influx assay | Human Platelets | 58% reduction at 40 µM | |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize this compound's effects.
Protocol 1: NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB, providing a functional readout of the upstream signaling cascade.
Caption: Workflow for an NF-κB Luciferase Reporter Assay.
Detailed Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured under standard conditions. Cells are transfected with plasmids containing a luciferase reporter gene under the control of an NF-κB response element.
-
Cell Seeding: Transfected cells are seeded into 96-well plates at a density of approximately 7,500 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are pre-treated with a dose range of this compound (e.g., 0.001 nM to 10 µM) for 2 hours.
-
Stimulation: TNF-α (e.g., 10 ng/mL) is added to the wells to stimulate the TNFR1 pathway and induce NF-κB activation.
-
Incubation: The plates are incubated for 24 hours at 37°C.
-
Lysis and Measurement: The culture medium is removed, cells are lysed, and a luciferase assay reagent is added. Luminescence, which is proportional to NF-κB activity, is measured using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the signal from cells treated with TNF-α alone. An IC₅₀ value can be calculated from the dose-response curve.
Protocol 2: Western Blot for ERK Phosphorylation
This protocol detects the phosphorylation state of ERK1/2, a key downstream node in many signaling cascades activated by this compound.
Caption: Workflow for Western Blot analysis of ERK phosphorylation.
Detailed Methodology:
-
Cell Culture and Treatment: Cells are grown to confluence. To minimize basal phosphorylation, cells are typically serum-starved for 4-12 hours before treatment. Cells are then stimulated with this compound at desired concentrations and time points.
-
Lysis: Cells are washed with ice-cold PBS and lysed with a buffer (e.g., M-PER or RIPA) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard method like the Bradford or BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured on an imaging system.
-
Normalization: The membrane is stripped and re-probed with an antibody against total ERK1/2 to serve as a loading control. Densitometry is used to quantify the band intensities, and the p-ERK signal is normalized to the total-ERK signal.
Conclusion
This compound exhibits a multifaceted pharmacology that extends well beyond its established role as a CysLT1 receptor antagonist. Its ability to modulate critical signaling pathways, including TNFR1/NF-κB, intracellular calcium, MAPK, and the NLRP3 inflammasome, underscores a complex mechanism of action with broad physiological implications. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers investigating its current therapeutic applications and exploring its potential in new disease contexts. A thorough understanding of this polypharmacology is essential for both optimizing its clinical use and for leveraging its unique chemical scaffold in the development of novel therapeutics targeting these diverse signaling cascades.
References
The Immunological Role of Zafirlukast: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zafirlukast, a synthetic peptide leukotriene receptor antagonist, is a well-established therapeutic agent for the management of asthma. Its primary mechanism of action involves the competitive and selective antagonism of the cysteinyl leukotriene receptor 1 (CysLT1R). Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators derived from arachidonic acid that play a crucial role in the pathophysiology of asthma and other inflammatory conditions.[1] By blocking the CysLT1R, this compound effectively mitigates bronchoconstriction, airway edema, mucus secretion, and eosinophil migration. Beyond its established role in respiratory disease, emerging basic research has begun to elucidate a broader immunomodulatory profile for this compound, suggesting its potential application in a wider range of immunological contexts. This technical guide provides an in-depth overview of the basic research applications of this compound in immunology, focusing on its effects on various immune cells, its influence on key signaling pathways, and detailed experimental protocols for investigating its immunomodulatory properties.
Core Mechanism of Action: CysLT1R Antagonism
This compound's primary immunopharmacological activity stems from its high-affinity and selective antagonism of the CysLT1 receptor. Cysteinyl leukotrienes, upon binding to CysLT1R on various immune and structural cells, trigger a cascade of pro-inflammatory events. This compound competitively inhibits this binding, thereby attenuating downstream signaling and the subsequent inflammatory response.
Effects on Immune Cell Function
This compound has been shown to modulate the activity of several key immune cell populations involved in both innate and adaptive immunity.
Alveolar Macrophages
In a clinical study involving allergic asthmatic patients, treatment with this compound (20 mg twice daily for 7 days) was associated with a significant reduction in phorbol myristate acetate (PMA)-driven superoxide release by purified alveolar macrophages obtained from bronchoalveolar lavage (BAL) fluid 48 hours after segmental antigen challenge (p < 0.05). There was also a trend towards a reduction in the number of alveolar macrophages in the BAL fluid of this compound-treated patients compared to placebo (p = 0.06).
Lymphocytes and Basophils
The same study demonstrated that this compound therapy led to a statistically significant reduction in the number of lymphocytes and alcian blue-positive cells (presumed to be basophils) in the BAL fluid of allergic asthmatics 48 hours post-antigen challenge when compared to the placebo group (p < 0.01).
Neutrophils
This compound has been shown to inhibit the generation of reactive oxygen species (ROS) by polymorphonuclear neutrophils (PMNs) in a dose-dependent manner in both asthmatic patients and healthy subjects. However, higher concentrations of this compound were required to achieve a similar inhibitory effect in PMNs from asthmatic patients.
Eosinophils
While direct in vitro chemotaxis assays with this compound were not found in the literature search, in vivo studies in animals have shown that this compound can inhibit the influx of eosinophils into the lungs following challenge with inhaled LTD₄.
Mast Cells
This compound's role in mast cell biology is primarily understood through its antagonism of leukotriene signaling, which are key mediators released upon mast cell degranulation. While direct in vitro studies detailing this compound's effect on mast cell degranulation were not identified, its clinical use in conditions like chronic urticaria, a mast cell-driven disease, suggests an indirect modulatory role.
Quantitative Data on this compound's Immunomodulatory Effects
The following tables summarize the quantitative data on the effects of this compound on various immunological parameters as reported in the literature.
| Parameter | Cell Type/System | Treatment | Result | Reference |
| Cell Counts in Bronchoalveolar Lavage (BAL) Fluid (48h post-antigen challenge) | This compound (20 mg twice daily) vs. Placebo in allergic asthmatics | |||
| Lymphocytes | Human | Significantly reduced (p < 0.01) | ||
| Alcian blue-positive cells (Basophils) | Human | Significantly reduced (p < 0.01) | ||
| Alveolar Macrophages | Human | Trend towards reduction (p = 0.06) | ||
| Cellular Function | ||||
| Superoxide Release | Purified Alveolar Macrophages | This compound (20 mg twice daily) vs. Placebo in allergic asthmatics | Significantly reduced (p < 0.05) | |
| Reactive Oxygen Species (ROS) Generation | Polymorphonuclear Neutrophils | Dose-dependent (in vitro) | Inhibition of chemiluminescence response | |
| Enzyme/Receptor Activity | ||||
| Soluble Epoxide Hydrolase (sEH) Inhibition | Human | In vitro | IC₅₀ = 0.8 µM | |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation | Reporter Gene Assay | In vitro | EC₅₀ = 2.49 µM (148% max. activation) | |
| LTD₄-evoked Mucus Secretion Inhibition | Guinea-pig Trachea | In vitro | IC₅₀ = 0.6 µM |
Signaling Pathways Modulated by this compound
Recent research has uncovered that this compound's immunomodulatory effects extend beyond CysLT1R antagonism to include the modulation of other critical signaling pathways.
TNFα/NF-κB Signaling Pathway
This compound has been identified as an inhibitor of the Tumor Necrosis Factor α (TNFα) signaling pathway. Specifically, it has been shown to inhibit TNFα-induced degradation of IκBα, a critical step in the activation of the NF-κB transcription factor. This inhibition leads to the suppression of downstream pro-inflammatory gene expression.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the immunomodulatory effects of this compound.
Protocol 1: Assessment of this compound's Effect on Alveolar Macrophage Superoxide Release
This protocol is based on the methodology described by Calhoun et al. in their study on the effect of this compound on cellular mediators of inflammation.
Objective: To measure the effect of this compound treatment on phorbol myristate acetate (PMA)-driven superoxide release from purified alveolar macrophages.
Materials:
-
Hanks' balanced salt solution (HBSS)
-
Ficoll-Hypaque density gradient medium
-
Percoll
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ferricytochrome C
-
Superoxide dismutase (SOD)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Cell Isolation:
-
Perform bronchoalveolar lavage (BAL) on subjects.
-
Centrifuge the BAL fluid to pellet the cells.
-
Isolate mononuclear cells using a Ficoll-Hypaque density gradient.
-
Purify alveolar macrophages from other BAL cells by centrifugation over a single cushion of Percoll with a density of 1.075 g/mL. The purity of the macrophage population should be >98%.
-
-
Superoxide Release Assay:
-
Resuspend the purified alveolar macrophages in HBSS.
-
Plate 1 x 10⁵ cells per well in a 96-well microtiter plate.
-
Prepare reaction mixtures in each well containing ferricytochrome C.
-
For control wells, add superoxide dismutase (25 µg/mL) to determine the specificity of cytochrome C reduction.
-
Stimulate the cells by adding PMA to the appropriate wells.
-
Incubate the plate at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 550 nm over a 60-minute period using a spectrophotometer.
-
Correct the absorbance readings for the absorbance in the parallel wells containing SOD.
-
Convert the corrected absorbance values to equivalent superoxide production using the appropriate molar extinction coefficient for cytochrome C.
-
Compare the superoxide production in cells from this compound-treated subjects versus placebo-treated subjects.
-
Protocol 2: Analysis of TNFα-Induced IκBα Degradation
This protocol is a representative method for investigating the effect of this compound on the NF-κB signaling pathway, based on the principles described in studies of TNFR1 signaling.
Objective: To determine if this compound inhibits TNFα-induced degradation of IκBα in a human cell line.
Materials:
-
HEK293 cells (or another suitable cell line expressing TNFR1)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Recombinant human TNFα
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-IκBα and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Seed the cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified period (e.g., 2 hours).
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) for a short duration (e.g., 30 minutes) to induce IκBα degradation.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysates.
-
Clarify the lysates by centrifugation at 4°C.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with the primary anti-IκBα antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the IκBα band intensity to the corresponding β-actin band intensity.
-
Compare the levels of IκBα in this compound-treated cells versus control cells to determine the extent of inhibition of degradation.
-
Protocol 3: Representative Mast Cell Degranulation Assay (Histamine Release)
While a specific protocol for this compound's direct effect on mast cell degranulation was not found in the literature search, the following is a representative protocol for an IgE-mediated histamine release assay from mast cells, into which this compound could be incorporated to study its effects.
Objective: To measure the effect of a test compound (e.g., this compound) on IgE-mediated histamine release from mast cells.
Materials:
-
RBL-2H3 cells (a rat basophilic leukemia cell line commonly used as a mast cell model)
-
DMEM with 10% FBS and antibiotics
-
Anti-DNP IgE
-
DNP-HSA (dinitrophenyl-human serum albumin)
-
Tyrode's buffer
-
Triton X-100 (for cell lysis)
-
Histamine ELISA kit
-
This compound
Procedure:
-
Cell Sensitization:
-
Culture RBL-2H3 cells in DMEM with 10% FBS.
-
Seed the cells in 24-well plates and grow to confluency.
-
Sensitize the cells by incubating them with anti-DNP IgE overnight.
-
-
Drug Treatment and Degranulation Induction:
-
Wash the sensitized cells with Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes) at 37°C.
-
Induce degranulation by adding DNP-HSA to the wells.
-
For a positive control (total histamine release), lyse a set of cells with Triton X-100.
-
Incubate for a defined period (e.g., 1 hour) at 37°C.
-
-
Sample Collection and Histamine Measurement:
-
Centrifuge the plates to pellet the cells.
-
Carefully collect the supernatants.
-
Measure the histamine concentration in the supernatants using a histamine ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each condition using the following formula: % Histamine Release = [(Histamine in sample - Spontaneous release) / (Total histamine - Spontaneous release)] x 100
-
Compare the percentage of histamine release in this compound-treated wells to the control wells to determine the inhibitory effect.
-
Protocol 4: Representative Eosinophil Chemotaxis Assay (Boyden Chamber)
Similar to the mast cell degranulation assay, a specific protocol detailing the use of this compound in an eosinophil chemotaxis assay was not identified. The following is a representative Boyden chamber assay protocol that can be adapted to study the effect of this compound on eosinophil migration.
Objective: To assess the effect of this compound on the chemotaxis of eosinophils towards a specific chemoattractant.
Materials:
-
Human eosinophils (isolated from peripheral blood)
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size)
-
Chemoattractant (e.g., eotaxin/CCL11 or LTD₄)
-
RPMI-1640 medium with 0.5% BSA
-
This compound
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Cell and Reagent Preparation:
-
Isolate eosinophils from the peripheral blood of healthy donors using density gradient centrifugation and negative selection.
-
Resuspend the purified eosinophils in RPMI-1640 with 0.5% BSA.
-
Prepare solutions of the chemoattractant and this compound at various concentrations.
-
-
Chemotaxis Assay:
-
Place the chemoattractant solution in the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Pre-incubate the eosinophil suspension with different concentrations of this compound (or vehicle control) for a defined period.
-
Add the eosinophil suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for a specified time (e.g., 1-3 hours).
-
-
Cell Staining and Counting:
-
After incubation, remove the membrane.
-
Wipe the cells from the upper surface of the membrane.
-
Fix and stain the cells that have migrated to the lower surface of the membrane using a staining solution like Diff-Quik.
-
Mount the membrane on a microscope slide.
-
-
Data Analysis:
-
Count the number of migrated eosinophils in several high-power fields under a microscope.
-
Calculate the average number of migrated cells per field for each condition.
-
Compare the number of migrated cells in the this compound-treated groups to the control group to determine the effect of this compound on chemotaxis.
-
Logical and Experimental Workflow
The following diagram illustrates a general workflow for investigating the immunomodulatory properties of a compound like this compound.
Conclusion
This compound, in addition to its well-documented role as a CysLT1R antagonist in asthma, exhibits a range of immunomodulatory effects on various immune cells and signaling pathways. Its ability to reduce the activity of alveolar macrophages and neutrophils, and to decrease the influx of lymphocytes and basophils in inflammatory settings, highlights its broader anti-inflammatory potential. Furthermore, the discovery of its inhibitory action on the TNFα/NF-κB signaling pathway opens new avenues for investigating its therapeutic utility in other inflammatory and autoimmune diseases. The experimental protocols provided in this guide offer a framework for researchers to further explore and quantify the immunological applications of this compound, potentially leading to the development of novel therapeutic strategies. Further research is warranted to fully elucidate the direct effects of this compound on mast cell degranulation and eosinophil migration and to explore its efficacy in a wider array of immunological disorders.
References
Methodological & Application
Zafirlukast In Vitro Assay Protocols for Cell-Based Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of Zafirlukast, a selective and competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLTR1).[1][2][3] this compound is a widely used therapeutic agent for the long-term management of asthma.[1] Its primary mechanism of action involves blocking the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄).[1] This document outlines key cell-based assays to characterize the pharmacological activity of this compound, including its binding affinity, functional antagonism, and effects on cell signaling and viability.
Principle of Action
This compound specifically targets the CysLT1 receptor, preventing the binding of its natural ligands, the cysteinyl leukotrienes. This antagonism inhibits downstream signaling pathways, which are implicated in the pathophysiology of asthma and other inflammatory conditions. Key downstream events that can be measured to assess this compound's activity include the inhibition of calcium mobilization and the suppression of inflammatory responses.
Quantitative Pharmacological Data
The potency and efficacy of this compound have been determined in various in vitro systems. The following tables summarize key quantitative data for easy comparison.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Parameter | Value | Assay System |
| Ki (nM) | 0.26 | Human CysLT1 Receptor |
| IC₅₀ (nM) | 0.26 | Human CysLT1 Receptor |
| IC₅₀ (µM) | 0.6 | LTD₄-induced mucus secretion in guinea pig trachea |
| IC₅₀ (µM) | 58 | Human CysLT2 Receptor |
Data sourced from BenchChem's technical guide on this compound.
Table 2: this compound IC₅₀ Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| OVCAR8 | Ovarian Cancer | ~10 |
| HCT116 | Colon Cancer | <10 |
| A549 | Lung Cancer | <10 |
| PC3 | Prostate Cancer | <10 |
| HEK293 | Non-neoplastic | >100 |
Data suggests a selective cytotoxic effect on cancer cell lines, potentially linked to its activity as a pan-thiol isomerase inhibitor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the leukotriene signaling pathway and a general workflow for a cell-based assay with this compound.
References
Application Note: Preparation of Zafirlukast Stock Solutions for In Vitro Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zafirlukast is a potent and selective synthetic peptide leukotriene receptor antagonist used in the management of asthma.[1][2] In a research context, it is a critical tool for studying inflammatory and respiratory pathways. This compound functions as a competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, effectively blocking the pro-inflammatory actions of leukotrienes D4 and E4 (LTD4 and LTE4).[1][3][4] These leukotrienes are key mediators in the pathophysiology of asthma, responsible for inducing airway edema, smooth muscle constriction, and promoting inflammation.
Proper preparation of this compound solutions is paramount for obtaining reproducible and accurate results in cell-based assays. Due to its poor aqueous solubility, a specific protocol involving organic solvents is required. This document provides detailed procedures for preparing high-concentration stock solutions and subsequent working solutions for cell culture applications.
Physicochemical and Solubility Data
This compound is a fine, white to pale yellow amorphous powder. It is practically insoluble in water but is freely soluble in solvents such as dimethylsulfoxide (DMSO) and dimethylformamide (DMF).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 575.7 g/mol | |
| Molecular Formula | C₃₁H₃₃N₃O₆S | |
| Appearance | Fine white to pale yellow amorphous powder |
| Storage (Solid) | -20°C (stable for ≥ 4 years) | |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
|---|---|---|
| Dimethylsulfoxide (DMSO) | ~20 mg/mL to 100 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Acetone | Freely soluble | |
| Methanol | Slightly soluble | |
| Ethanol | ~0.25 mg/mL | |
| Water | Practically insoluble / Sparingly soluble in aqueous buffers |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can be stored for long periods and diluted to various working concentrations as needed.
Materials:
-
This compound powder (FW: 575.7 g/mol )
-
Anhydrous/molecular sieve-dried Dimethylsulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 20 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL (0.001 L) of a 20 mM (0.020 mol/L) solution:
-
Mass = 0.020 mol/L x 0.001 L x 575.7 g/mol x 1000 mg/g = 11.51 mg
-
-
Weighing: Carefully weigh 11.51 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of high-quality DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C for a few minutes can aid dissolution if needed. Ensure the final solution is clear and free of particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots in sterile cryovials. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
This protocol describes the dilution of the 20 mM DMSO stock solution to a final working concentration for treating cells.
Materials:
-
20 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Serial Dilution (Recommended): It is best practice to perform one or more intermediate dilutions to ensure accuracy.
-
Intermediate Dilution (e.g., to 1 mM): Dilute the 20 mM stock solution 1:20. Add 5 µL of the 20 mM stock to 95 µL of sterile cell culture medium or PBS to create a 1 mM solution. Mix well.
-
-
Final Dilution: Dilute the 1 mM intermediate solution 1:100 to achieve the final 10 µM working concentration.
-
Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium.
-
Alternatively, for a final volume of 10 mL, add 100 µL of the 1 mM intermediate solution to 9.9 mL of medium.
-
-
Direct Dilution (for larger volumes): To prepare 10 mL of a 10 µM working solution directly from the 20 mM stock:
-
Dilute the 20 mM stock 1:2000.
-
Add 5 µL of the 20 mM stock solution to 10 mL of pre-warmed cell culture medium.
-
-
Mixing: It is critical to add the this compound stock solution (or intermediate dilution) dropwise to the cell culture medium while gently vortexing or swirling. This prevents the compound from precipitating out of the aqueous solution.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium (e.g., for a 1:2000 dilution, the final DMSO concentration is 0.05%). This is essential to distinguish the effects of this compound from those of the solvent.
-
Use Immediately: Aqueous solutions of this compound are not stable and should be used immediately after preparation. Storing the diluted aqueous solution is not recommended.
Visualized Workflows and Pathways
Experimental Workflow Diagram
Workflow for preparing this compound stock and working solutions.
This compound Mechanism of Action: Leukotriene Signaling Pathway
This compound competitively antagonizes the CysLT1 receptor.
References
Application Notes and Protocols for Zafirlukast Administration in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of Zafirlukast in various animal models, focusing on protocols for lung inflammation and allergic asthma studies. The information is compiled from peer-reviewed literature and is intended to assist in the design and execution of preclinical research.
Core Pharmacology and Mechanism of Action
This compound is a selective and competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor.[1][2] By blocking the binding of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) to their receptor, this compound effectively inhibits their pro-inflammatory and bronchoconstrictive effects.[1][2] This mechanism of action makes it a relevant compound for investigation in animal models of inflammatory diseases, particularly those affecting the respiratory system. In animal studies, this compound has been shown to antagonize the contractile activity of leukotrienes in airway smooth muscle, prevent increases in vascular permeability, and inhibit the influx of eosinophils into the lungs.[2]
A recent study has also elucidated its role in modulating the TLR4/NF-κB/NLRP3 inflammasome pathway, suggesting a broader anti-inflammatory potential beyond CysLT1 receptor antagonism.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound administration in various animal species.
Table 1: this compound Dosage and Administration in Animal Models
| Animal Model | Species | Route of Administration | Dosage | Vehicle | Key Findings |
| Acute Lung Injury (LPS-induced) | Mouse (C57BL/6J) | Intraperitoneal (i.p.) | 2.5 mg/kg, 5 mg/kg | Not specified; recommended vehicle: 0.5% CMC-Na or 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Attenuated lung inflammation, reduced inflammatory cell infiltration in BALF. |
| Pulmonary Fibrosis (Bleomycin-induced) | Mouse (C57BL/6J) | Intraperitoneal (i.p.) | 2.5 mg/kg, 5 mg/kg | Not specified; recommended vehicle: 0.5% CMC-Na or 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Reduced lung inflammation and fibrosis. |
| Allergic Asthma (Ovalbumin-induced) | Mouse | Oral (gavage) | Not specified in detailed protocols | 0.5% Carboxymethylcellulose (CMC-Na) | A common model to test anti-inflammatory and anti-asthmatic compounds. |
| Pharmacokinetics | Rat | Oral (gavage) | 0.33 mg/kg | Not specified | Cmax, Tmax, and AUC determined. |
| Pharmacokinetics/Metabolism | Mouse, Rat, Dog | Oral (gavage), Intravenous (i.v.) | Not specified | Not specified | Primarily excreted in feces, indicating biliary clearance. |
| Chronic Bronchitis | Dog | Oral (p.o.) | 5 mg/kg, twice daily | Commercial tablets | Successful long-term management of chronic cough. |
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Route of Administration | Tmax (hours) | T½ (hours) | Protein Binding | Primary Metabolism |
| Human | Oral | ~3 | ~10 (8-16) | >99% (albumin) | Hepatic (CYP2C9) |
| Rat | Oral | Not specified | Not specified | >99% | Hepatic |
| Mouse | Oral/IV | Not specified | Not specified | >99% | Hepatic |
| Dog | Oral/IV | Not specified | Not specified | >99% | Hepatic |
Experimental Protocols
Protocol 1: this compound Administration in a Mouse Model of LPS-Induced Acute Lung Injury
This protocol is based on a study demonstrating the ameliorative effects of this compound on lipopolysaccharide (LPS)-induced acute lung injury in mice.
1. Materials:
-
This compound powder
-
Vehicle for suspension (e.g., 0.5% w/v sterile Carboxymethylcellulose sodium (CMC-Na) in saline, or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
C57BL/6J mice (male, 6-8 weeks old)
-
Dexamethasone (positive control)
2. Preparation of this compound Suspension:
-
This compound is practically insoluble in water. A suspension for intraperitoneal injection can be prepared.
-
Recommended Vehicle: A common vehicle for administering poorly soluble compounds is a suspension in 0.5% CMC-Na. Alternatively, a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used, ensuring the final DMSO concentration is well-tolerated by the animals.
-
Weigh the required amount of this compound powder to prepare a stock suspension (e.g., 1 mg/mL).
-
Gradually add the vehicle to the powder while triturating to ensure a uniform suspension.
-
Vortex the suspension thoroughly before each administration.
-
Prepare fresh on the day of the experiment.
3. Experimental Groups:
-
Group 1: Vehicle control (receives vehicle only)
-
Group 2: LPS + Vehicle
-
Group 3: LPS + this compound (2.5 mg/kg)
-
Group 4: LPS + this compound (5 mg/kg)
-
Group 5: LPS + Dexamethasone (positive control, e.g., 1 mg/kg)
4. Experimental Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
This compound Administration: Administer the prepared this compound suspension or vehicle via intraperitoneal (i.p.) injection at the specified dosages. The injection volume should be consistent across all groups (e.g., 10 mL/kg).
-
LPS-Induced Lung Injury: One hour after this compound administration, induce acute lung injury by intratracheal instillation of LPS (e.g., 1-5 mg/kg in 50 µL of sterile saline).
-
Monitoring: Monitor the animals for signs of distress.
-
Sample Collection: 24 hours post-LPS administration, euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue for analysis.
5. Outcome Assessments:
-
BALF Analysis:
-
Perform total and differential cell counts (neutrophils, macrophages, lymphocytes) using a hemocytometer and cytospin preparations stained with Diff-Quik.
-
Measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the BALF supernatant using commercial ELISA kits.
-
-
Histopathology:
-
Fix lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lung injury, including edema, inflammatory cell infiltration, and alveolar damage.
-
-
Western Blot Analysis:
-
Prepare protein lysates from lung tissue to analyze the expression of key proteins in the TLR4/NF-κB/NLRP3 inflammasome pathway (e.g., TLR4, phosphorylated-p65, NLRP3, Cleaved Caspase-1, IL-1β).
-
Protocol 2: this compound Administration in a Mouse Model of Ovalbumin-Induced Allergic Asthma
This protocol describes a common model to induce allergic airway inflammation, which can be used to evaluate the therapeutic potential of this compound.
1. Materials:
-
This compound powder
-
Vehicle for oral administration (e.g., 0.5% CMC-Na)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Sterile, pyrogen-free saline
-
BALB/c mice (female, 6-8 weeks old)
2. Sensitization and Challenge:
-
Sensitization: On days 0 and 7, sensitize mice by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.
-
Challenge: From day 14 to day 20, challenge the mice daily with an intranasal administration of 50 µg of OVA in 50 µL of saline.
3. This compound Administration:
-
Prepare this compound suspension in 0.5% CMC-Na.
-
Administer this compound orally via gavage at the desired dose (e.g., 1-10 mg/kg) daily, starting from day 13 (one day before the first challenge) until day 20. The gavage volume should be approximately 5-10 mL/kg.
-
The control group should receive the vehicle alone.
4. Outcome Assessments (24-48 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of methacholine using a whole-body plethysmograph.
-
BALF Analysis: Collect BALF and perform total and differential cell counts, with a focus on eosinophils. Measure OVA-specific IgE levels and Th2 cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA.
-
Histopathology: Analyze lung tissue sections stained with H&E for inflammatory cell infiltration and Periodic acid-Schiff (PAS) for mucus production and goblet cell hyperplasia.
Visualizations
Signaling Pathway of this compound in Lung Inflammation
Caption: this compound inhibits the TLR4/NF-κB/NLRP3 signaling pathway.
Experimental Workflow for this compound in LPS-Induced Acute Lung Injury
References
Application Notes and Protocols: Zafirlukast and the CysLT1 Receptor
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Zafirlukast is a selective and competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R), a G protein-coupled receptor (GPCR) critically involved in the inflammatory cascade of asthma and other allergic diseases.[1][2][3] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators that, upon binding to CysLT1R, trigger a signaling cascade leading to bronchoconstriction, increased vascular permeability, and mucus secretion.[1] this compound mitigates these effects by blocking the binding of endogenous ligands to the CysLT1R. This document provides a detailed protocol for a receptor binding assay to characterize the interaction of this compound with the CysLT1R, along with an overview of the receptor's signaling pathway.
CysLT1R Signaling Pathway
The CysLT1R is primarily coupled to the Gq/11 family of G proteins. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately leads to smooth muscle contraction and other inflammatory responses. The receptor can also signal through Gi/o proteins.
Quantitative Data: this compound-CysLT1R Binding Affinity
The binding affinity of this compound for the CysLT1R can be quantified using a competitive radioligand binding assay. This assay measures the ability of this compound to displace a radiolabeled ligand, typically [³H]LTD₄, from the receptor. The data is used to calculate the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Ki) for this compound.
| Parameter | Radioligand ([³H]LTD₄) | This compound |
| Kd (nM) | 0.97 | N/A |
| IC₅₀ (nM) | N/A | 1.8 - 17,000 |
| Ki (nM) | N/A | To be calculated |
| Bmax (pmol/mg protein) | To be determined | N/A |
Note: The wide range of reported IC₅₀ values for this compound may be due to variations in experimental conditions and cell types used.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps for determining the binding affinity of this compound for the CysLT1R using a competitive radioligand binding assay with [³H]LTD₄.
Materials and Reagents
-
Receptor Source: Crude membrane preparations from a stable recombinant cell line expressing high levels of human CysLT1R (e.g., Chem-1 cells).
-
Radioligand: [³H]LTD₄.
-
Test Compound: this compound.
-
Unlabeled Ligand: Unlabeled LTD₄ (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 20 mM CaCl₂, 25 mM MgCl₂, 10 mM Glycine, 10 mM L-Cysteine.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well non-binding plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.33% polyethyleneimine.
-
Microplate harvester and scintillation counter.
Experimental Workflow
Step-by-Step Procedure
-
Membrane Preparation: Thaw the frozen CysLT1R membrane preparation on ice and resuspend in the final assay binding buffer. The protein concentration should be optimized to ensure that the bound radioligand does not exceed 10% of the total radioligand added, which is crucial for the accurate determination of Kd and Ki values.
-
Assay Setup: In a 96-well non-binding plate, add the following components in triplicate:
-
Total Binding: CysLT1R membranes, [³H]LTD₄ (at a concentration near its Kd, e.g., 1.5 nM), and assay buffer.
-
Non-specific Binding: CysLT1R membranes, [³H]LTD₄, and a saturating concentration of unlabeled LTD₄ (e.g., 200-fold excess).
-
Competitive Binding: CysLT1R membranes, [³H]LTD₄, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate for 1-2 hours at a defined temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter using a microplate harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competitive binding counts.
-
Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate Ki: Convert the IC₅₀ value to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion
This application note provides a comprehensive overview and a detailed protocol for conducting a receptor binding assay to characterize the interaction between this compound and the CysLT1R. The provided information on the CysLT1R signaling pathway, quantitative binding data, and the step-by-step experimental workflow will be a valuable resource for researchers in pharmacology, drug discovery, and related fields. Adherence to this protocol will enable the generation of robust and reproducible data for understanding the pharmacology of this compound and other CysLT1R antagonists.
References
Application Note: Eosinophil Migration Assay Using Zafirlukast as a CysLT1 Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eosinophils are key granulocytes involved in the pathogenesis of allergic inflammatory diseases, most notably asthma.[1] Their recruitment to inflammatory sites is a critical step, driven by chemoattractants such as cysteinyl leukotrienes (CysLTs), including leukotriene D4 (LTD4).[1][2] CysLTs exert their effects by binding to specific receptors on the eosinophil surface, primarily the CysLT1 receptor.[3][4] This binding triggers downstream signaling pathways that lead to cytoskeletal rearrangement, adhesion, and directed cell movement (chemotaxis).
Zafirlukast is a potent and selective competitive antagonist of the CysLT1 receptor. By blocking the binding of LTD4 and other CysLTs, this compound effectively inhibits the pro-inflammatory signaling cascade, leading to a reduction in eosinophil migration and airway inflammation. This makes it an invaluable tool for studying the mechanisms of eosinophil recruitment and for screening potential anti-inflammatory therapeutics.
This application note provides a detailed protocol for an in vitro eosinophil migration assay using this compound as a specific inhibitor of CysLT1 receptor-mediated chemotaxis.
Principle of the Assay
The assay utilizes a Boyden chamber or a transwell system, which consists of two compartments separated by a microporous membrane. Eosinophils are placed in the upper chamber, and a chemoattractant (e.g., LTD4) is placed in the lower chamber. In the presence of the chemoattractant, eosinophils will migrate through the pores of the membrane into the lower chamber.
To test the inhibitory effect of this compound, eosinophils are pre-incubated with the compound before being added to the assay system. By competitively blocking the CysLT1 receptors, this compound is expected to significantly reduce the number of cells migrating in response to CysLTs like LTD4. The extent of migration is quantified by counting the cells in the lower chamber, allowing for the determination of the inhibitory potency of this compound.
Signaling Pathway of LTD4-Induced Eosinophil Migration
Cysteinyl leukotrienes, particularly LTD4, are potent chemoattractants for eosinophils. The binding of LTD4 to its G-protein coupled receptor, CysLT1, on the eosinophil cell surface initiates a signaling cascade. This cascade results in the activation of downstream effectors that orchestrate the complex process of cell motility, including actin polymerization and cytoskeletal rearrangement, leading to chemotaxis. This compound acts by competitively binding to the CysLT1 receptor, thereby preventing LTD4 from initiating this signaling pathway.
Caption: CysLT1 receptor signaling pathway and this compound's mechanism of action.
Experimental Protocol
This protocol describes a typical eosinophil migration assay using a transwell system.
Materials and Reagents
-
Cells: Freshly isolated human eosinophils or a differentiated eosinophilic cell line (e.g., EoL-1).
-
Chemoattractant: Leukotriene D4 (LTD4) (e.g., 10 nM optimal concentration).
-
Inhibitor: this compound.
-
Assay Medium: RPMI-1640 with 0.2% Bovine Serum Albumin (BSA).
-
Assay Plates: 24-well plates with transwell inserts (e.g., 5 µm pore size polycarbonate membrane).
-
Vehicle Control: DMSO or appropriate solvent for this compound.
-
Detection Reagent: Cell counting solution or eosinophil peroxidase assay kit.
-
Equipment: 37°C CO2 incubator, multichannel pipette, plate reader (if using colorimetric detection), microscope, hemocytometer.
Experimental Workflow
Caption: Step-by-step workflow for the eosinophil migration assay.
Step-by-Step Procedure
-
Eosinophil Preparation:
-
Isolate eosinophils from human peripheral blood using density gradient centrifugation followed by negative magnetic selection. Purity should be >98%.
-
Resuspend the purified eosinophils in assay medium at a concentration of 2 x 10^6 cells/mL.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Cell Pre-incubation:
-
In separate tubes, mix equal volumes of the eosinophil suspension with the this compound dilutions (or vehicle control).
-
Incubate for 30 minutes at 37°C.
-
-
Assay Setup (Transwell Plate):
-
Add 600 µL of assay medium containing the chemoattractant (e.g., 10 nM LTD4) to the lower chambers of the 24-well plate.
-
For negative controls, add assay medium without the chemoattractant.
-
Carefully place the transwell inserts into the wells.
-
Add 100 µL of the pre-incubated eosinophil suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 2 hours. Incubation time may need optimization but is typically between 1-3 hours.
-
-
Quantification of Migration:
-
After incubation, carefully remove the transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a hemocytometer or an automated cell counter. Alternatively, use a colorimetric method such as an eosinophil peroxidase assay.
-
Controls
-
Negative Control (Basal Migration): Eosinophils in the upper chamber and only assay medium (no chemoattractant) in the lower chamber.
-
Positive Control (Maximal Migration): Eosinophils in the upper chamber and the chemoattractant (LTD4) in the lower chamber, with cells pre-treated with vehicle only.
-
Specificity Control: Use a chemoattractant that does not act via the CysLT1 receptor (e.g., C5a or eotaxin/CCL11) to demonstrate that this compound's inhibitory effect is specific to the CysLT pathway.
Data Presentation and Analysis
The primary endpoint is the number of migrated eosinophils. Data should be presented as the mean ± standard error of the mean (SEM) from replicate wells.
Calculation of Percent Inhibition: % Inhibition = [ 1 - ( (Migrated Cells with Inhibitor - Basal Migration) / (Maximal Migration - Basal Migration) ) ] * 100
Table 1: Effect of this compound on LTD4-Induced Eosinophil Migration
| Treatment Group | This compound Conc. (nM) | Chemoattractant (10 nM LTD4) | Mean Migrated Cells (± SEM) | % Inhibition |
| Negative Control | 0 | - | 1,520 (± 110) | N/A |
| Positive Control | 0 (Vehicle) | + | 15,850 (± 890) | 0% |
| Test Group 1 | 1 | + | 11,240 (± 750) | 32.2% |
| Test Group 2 | 10 | + | 6,580 (± 430) | 64.7% |
| Test Group 3 | 100 | + | 2,150 (± 190) | 95.6% |
Note: Data presented are hypothetical and for illustrative purposes. Actual results may vary based on experimental conditions and cell donors.
Table 2: Specificity of this compound Inhibition
| Chemoattractant | This compound (100 nM) | Mean Migrated Cells (± SEM) | % Inhibition |
| LTD4 (10 nM) | - | 16,100 (± 950) | N/A |
| LTD4 (10 nM) | + | 2,300 (± 210) | 94.5% |
| C5a (10 nM) | - | 14,500 (± 820) | N/A |
| C5a (10 nM) | + | 14,150 (± 790) | 2.7% |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Basal Migration | - Cell activation during isolation- Membrane pores too large | - Handle cells gently, keep on ice.- Use smaller pore size (e.g., 3 µm) or optimize. |
| Low Migration to Chemoattractant | - Suboptimal chemoattractant concentration- Low cell viability- Incorrect incubation time | - Perform a dose-response curve for the chemoattractant.- Check cell viability with Trypan blue.- Optimize incubation time (e.g., 1-4 hours). |
| High Variability | - Inconsistent cell numbers- Pipetting errors | - Ensure accurate cell counting and loading.- Use calibrated pipettes; mix cell suspension before loading. |
| Inhibitor Ineffective | - Incorrect inhibitor concentration- Inhibitor degradation | - Verify stock solution and dilutions.- Prepare fresh inhibitor solutions for each experiment. |
This document is for research purposes only and is not intended for diagnostic or therapeutic use.
References
- 1. Cysteinyl Leukotrienes in Eosinophil Biology: Functional Roles and Therapeutic Perspectives in Eosinophilic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene D4 induces chemotaxis in human eosinophilc cell line, EoL-1 cells via CysLT1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteinyl leukotrienes induce human eosinophil locomotion and adhesion molecule expression via a CysLT1 receptor-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene D4 upregulates eosinophil adhesion via the cysteinyl leukotriene 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Zafirlukast's Anti-Inflammatory Efficacy: Application Notes for the NF-κB Luciferase Reporter Assay
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel anti-inflammatory therapeutics, researchers are increasingly turning to established compounds to explore their full pharmacological potential. Zafirlukast, a leukotriene receptor antagonist traditionally used in asthma management, has demonstrated promising anti-inflammatory properties beyond its primary mechanism of action.[1] This document provides detailed application notes and protocols for utilizing the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) luciferase reporter assay to quantitatively assess the anti-inflammatory effects of this compound. These guidelines are intended for researchers, scientists, and drug development professionals in the fields of immunology, pharmacology, and cellular biology.
The NF-κB signaling pathway is a cornerstone of the inflammatory response, making it a critical target for anti-inflammatory drug discovery. The luciferase reporter assay offers a highly sensitive and quantitative method to measure the activation of this pathway. By employing this assay, researchers can effectively screen and characterize compounds like this compound for their ability to inhibit NF-κB activation. Recent studies have shown that this compound can indeed suppress the activation of the NF-κB pathway, suggesting a broader anti-inflammatory role.[1]
Principle of the Assay
The NF-κB luciferase reporter assay is a cell-based assay that measures the transcriptional activity of NF-κB. Cells are transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. When the NF-κB pathway is activated by a stimulus, such as Tumor Necrosis Factor-alpha (TNF-α), the NF-κB transcription factor translocates to the nucleus and binds to these response elements, driving the expression of the luciferase gene. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of NF-κB activation. A second reporter, such as Renilla luciferase, is often co-transfected to normalize for variations in transfection efficiency and cell number. The inhibitory effect of a compound like this compound is quantified by its ability to reduce the luciferase signal induced by the stimulus.
Data Presentation
The following tables summarize representative quantitative data from a dose-response study of this compound on TNF-α-induced NF-κB activation in HEK293 cells.
Table 1: Dose-Response of this compound on NF-κB Inhibition
| This compound Concentration (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| 0 (Vehicle Control) | 100 | 0 |
| 0.001 | 95.2 | 4.8 |
| 0.01 | 88.5 | 11.5 |
| 0.1 | 72.3 | 27.7 |
| 1 | 51.8 | 48.2 |
| 5 | 35.1 | 64.9 |
| 10 | 28.4 | 71.6 |
Table 2: Key Parameters for this compound's Anti-inflammatory Activity
| Parameter | Value |
| Cell Line | HEK293 |
| Stimulus | TNF-α (10 ng/mL) |
| IC₅₀ (approx.) | ~1 µM |
| Maximum Inhibition | ~70-75% |
Experimental Protocols
This section provides a detailed protocol for assessing the anti-inflammatory effect of this compound using a dual-luciferase reporter assay.
Materials and Reagents
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
NF-κB firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (with appropriate solvent, e.g., DMSO)
-
Recombinant Human TNF-α
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Experimental Workflow
Caption: Experimental workflow for the NF-κB luciferase reporter assay.
Detailed Protocol
Day 1: Cell Seeding
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom tissue culture plate.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
Day 2: Transfection
-
For each well, prepare the transfection complex in Opti-MEM according to the manufacturer's protocol. A typical ratio is 100 ng of NF-κB firefly luciferase reporter plasmid and 10 ng of Renilla luciferase control plasmid per well.
-
Gently add the transfection complex to the cells.
-
Incubate for 24 hours at 37°C.
Day 3: this compound Treatment and TNF-α Stimulation
-
Prepare serial dilutions of this compound in serum-free DMEM. Include a vehicle control (e.g., DMSO).
-
Carefully remove the medium from the cells and replace it with the this compound dilutions.
-
Pre-incubate the cells with this compound for 2 hours at 37°C.[2][3]
-
Prepare a stock solution of TNF-α in serum-free DMEM.
-
Add TNF-α to the wells to a final concentration of 10 ng/mL.[2] Include wells with no TNF-α stimulation as a negative control.
-
Incubate for 24 hours at 37°C.
Day 4: Cell Lysis and Luciferase Assay
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Carefully aspirate the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Following the Dual-Luciferase Reporter Assay System protocol, first add the firefly luciferase substrate and measure the luminescence.
-
Then, add the Stop & Glo® reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase luminescence.
-
Use a luminometer to record the Relative Light Units (RLU).
Data Analysis
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize the data.
-
Calculate the fold induction of NF-κB activity by dividing the normalized RLU of the TNF-α-stimulated samples by the normalized RLU of the unstimulated control.
-
Calculate the percentage of inhibition for each this compound concentration relative to the TNF-α-stimulated vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC₅₀ value.
Signaling Pathway Diagram
Caption: The NF-κB signaling pathway and the inhibitory point of this compound.
Conclusion
The NF-κB luciferase reporter assay is a powerful tool for characterizing the anti-inflammatory properties of compounds like this compound. The provided protocols and data offer a comprehensive framework for researchers to investigate the modulation of the NF-κB signaling pathway, thereby facilitating the discovery and development of novel anti-inflammatory therapeutics. The ability of this compound to inhibit this key inflammatory pathway underscores its potential for repositioning in other inflammatory and autoimmune diseases.
References
Application Notes and Protocols: Zafirlukast in an In Vitro Model of Lipopolysaccharide-Induced Lung Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by a severe inflammatory response in the lungs. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of this inflammatory cascade and is widely used to model lung inflammation in vitro. Zafirlukast, a cysteinyl leukotriene receptor 1 (CysLT1) antagonist, is an approved medication for the chronic treatment of asthma.[1][2] Recent studies have highlighted its potential anti-inflammatory effects beyond its established role in managing asthma.[3][4][5] This document provides detailed application notes and protocols for utilizing an in vitro model of LPS-induced lung inflammation in human alveolar basal epithelial cells (A549) to evaluate the therapeutic potential of this compound.
This compound has been shown to ameliorate LPS-induced lung inflammation by inhibiting the TLR4/NF-κB/NLRP3 signaling pathway. This pathway is a critical driver of the inflammatory response, leading to the production and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). By antagonizing the CysLT1 receptor, this compound can modulate these inflammatory responses.
These protocols and data will guide researchers in establishing a robust in vitro model to screen and characterize compounds, like this compound, for their anti-inflammatory properties in the context of lung inflammation.
Data Presentation
The following tables summarize the quantitative effects of this compound on key inflammatory mediators and signaling proteins in LPS-stimulated A549 cells. The data is derived from published research and illustrates a dose-dependent inhibitory effect of this compound.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Secretion in LPS-Stimulated A549 Cells
| Treatment Group | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control | Low/Undetectable | Low/Undetectable | Low/Undetectable |
| LPS | Significantly Increased | Significantly Increased | Significantly Increased |
| LPS + this compound (2.5 µM) | Reduced | Reduced | Reduced |
| LPS + this compound (5 µM) | Further Reduced | Further Reduced | Further Reduced |
| LPS + this compound (10 µM) | Markedly Reduced | Markedly Reduced | Markedly Reduced |
| LPS + this compound (20 µM) | Substantially Reduced | Substantially Reduced | Substantially Reduced |
Note: This table represents a qualitative summary of findings where specific numerical data was not provided in the source material. The effects are described as statistically significant reductions.
Table 2: Effect of this compound on Pro-Inflammatory Gene Expression in LPS-Stimulated A549 Cells
| Treatment Group | IL-1β mRNA Expression | IL-6 mRNA Expression | TNF-α mRNA Expression | MCP-1 mRNA Expression |
| Control | Baseline | Baseline | Baseline | Baseline |
| LPS | Significantly Upregulated | Significantly Upregulated | Significantly Upregulated | Significantly Upregulated |
| LPS + this compound (2.5 µM) | Downregulated | Downregulated | Downregulated | Downregulated |
| LPS + this compound (5 µM) | Further Downregulated | Further Downregulated | Further Downregulated | Further Downregulated |
| LPS + this compound (10 µM) | Markedly Downregulated | Markedly Downregulated | Markedly Downregulated | Markedly Downregulated |
| LPS + this compound (20 µM) | Substantially Downregulated | Substantially Downregulated | Substantially Downregulated | Substantially Downregulated |
Note: This table is a qualitative summary of the reported dose-dependent downregulation.
Table 3: Effect of this compound on the TLR4/NF-κB/NLRP3 Signaling Pathway in LPS-Stimulated A549 Cells (Protein Expression)
| Treatment Group | TLR4 | MyD88 | p-p65 | NLRP3 | Cleaved-caspase 1 | Cleaved-IL-1β |
| Control | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline |
| LPS | Upregulated | Upregulated | Upregulated | Upregulated | Upregulated | Upregulated |
| LPS + this compound (2.5 µM) | Decreased | Decreased | Decreased | Decreased | Decreased | Decreased |
| LPS + this compound (5 µM) | Further Decreased | Further Decreased | Further Decreased | Further Decreased | Further Decreased | Further Decreased |
| LPS + this compound (10 µM) | Markedly Decreased | Markedly Decreased | Markedly Decreased | Markedly Decreased | Markedly Decreased | Markedly Decreased |
| LPS + this compound (20 µM) | Substantially Decreased | Substantially Decreased | Substantially Decreased | Substantially Decreased | Substantially Decreased | Substantially Decreased |
Note: This table summarizes the reported inhibitory effects on protein expression as determined by Western Blot analysis.
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound ameliorates lipopolysaccharide and bleomycin-induced lung inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound ameliorates lipopolysaccharide and bleomycin-induced lung inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Platelet Aggregation Assay with Zafirlukast Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. The study of platelet function is essential for understanding physiological and pathological processes and for the development of novel antiplatelet therapies. Zafirlukast, a medication traditionally used in the management of asthma, has been identified as an inhibitor of platelet aggregation.[1][2] Its mechanism of action is multifaceted, involving antagonism of the cysteinyl leukotriene receptor 1 (CysLT1R) and, as more recent studies have shown, broad-spectrum inhibition of thiol isomerases.[3][4][5] These application notes provide a detailed protocol for assessing the in vitro effect of this compound on platelet aggregation using light transmission aggregometry (LTA), the gold-standard method for evaluating platelet function.
Mechanism of Action: this compound in Platelet Aggregation
This compound is a selective and competitive antagonist of the cysteinyl leukotriene D4 and E4 receptors (LTD4 and LTE4). Cysteinyl leukotrienes are inflammatory mediators that can contribute to platelet activation. By blocking the CysLT1R on platelets, this compound can attenuate platelet aggregation and adhesion. Furthermore, this compound has been identified as a pan-thiol isomerase inhibitor. Thiol isomerases, such as protein disulfide isomerase (PDI), are enzymes present on the surface of platelets that play a crucial role in the conformational changes of integrins, which are necessary for platelet aggregation. By inhibiting these enzymes, this compound can diminish platelet responses, including aggregation and adhesion.
Data Presentation
Table 1: Inhibitory Effects of this compound on Platelet Aggregation
| Agonist | This compound Concentration (µM) | Inhibition of Aggregation (%) | IC50 (µM) |
| Collagen (1 µg/mL) | 0.6 | 35 ± 10.66 | 1.66 |
| 1.25 | 35 ± 10.9 | ||
| 2.5 | 53 ± 10.56 | ||
| 5 | 78 ± 7.37 | ||
| 10 | 85 ± 4.17 | ||
| Thrombin (0.1 U/mL) | Not specified | Less potent inhibition | 79.2 |
Data synthesized from Holbrook et al., 2021.
Table 2: Effect of this compound on Fibrinogen Binding
| This compound Concentration (µM) | Inhibition of Fibrinogen Binding (%) |
| 10 | 50 |
| 20 | 61 |
Data synthesized from Holbrook et al., 2021.
Experimental Protocols
Protocol: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol is based on standard LTA procedures and is adapted for the evaluation of this compound's inhibitory effects.
1. Materials and Reagents
-
Blood Collection:
-
3.2% (109 mM) buffered sodium citrate vacutainer tubes
-
21-gauge needles
-
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Preparation:
-
Refrigerated centrifuge
-
-
This compound Preparation:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Saline or appropriate buffer for dilutions
-
-
Platelet Agonists:
-
Collagen
-
Thrombin
-
Adenosine diphosphate (ADP)
-
Arachidonic Acid
-
Ristocetin
-
-
Equipment:
-
Light Transmission Aggregometer
-
Pipettes and tips
-
Incubator or water bath at 37°C
-
2. Blood Collection and PRP/PPP Preparation
-
Collect whole blood from healthy, consenting donors who have not taken any medication known to affect platelet function for at least 10 days.
-
Use a 21-gauge needle and draw blood into 3.2% sodium citrate tubes.
-
Allow the blood to rest at room temperature for 30 minutes to allow for platelet recovery.
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.
3. This compound Preparation
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in saline or an appropriate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration should be kept constant across all conditions and should not exceed 0.5% to avoid affecting platelet function.
4. Platelet Aggregation Assay
-
Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).
-
Pipette a standardized volume of PRP into the aggregometer cuvettes with a stir bar.
-
Incubate the PRP at 37°C for 5 minutes.
-
Add the desired concentration of this compound or vehicle control (e.g., DMSO diluted in saline) to the PRP and incubate for a specified time (e.g., 5-10 minutes).
-
Add the platelet agonist (e.g., collagen, thrombin) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation response reaches a plateau.
5. Data Analysis
-
The primary endpoint is the maximum percentage of platelet aggregation.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
If a dose-response curve is generated, calculate the IC50 value (the concentration of this compound that inhibits 50% of the platelet aggregation response).
Mandatory Visualization
Caption: this compound's dual inhibitory effect on platelet aggregation.
Caption: Workflow for this compound platelet aggregation assay.
References
- 1. This compound: the first leukotriene-receptor antagonist approved for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Blockade of Platelet CysLT1R Receptor with this compound Counteracts Platelet Protumoral Action and Prevents Breast Cancer Metastasis to Bone and Lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a broad‐spectrum thiol isomerase inhibitor that inhibits thrombosis without altering bleeding times - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a broad-spectrum thiol isomerase inhibitor that inhibits thrombosis without altering bleeding times - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Zafirlukast's Effect on Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zafirlukast, an oral cysteinyl leukotriene receptor antagonist (LTRA), is primarily prescribed for the chronic treatment of asthma. Its mechanism of action involves blocking the effects of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) at the CysLT1 receptor, thereby mitigating airway inflammation, bronchoconstriction, and mucus production.[1] Beyond its established role in asthma management, emerging research indicates that this compound may exert broader immunomodulatory effects on various immune cell populations. This has significant implications for its potential application in other inflammatory and immune-mediated diseases.
Flow cytometry is a powerful and indispensable technology for dissecting the cellular-level effects of therapeutic compounds like this compound. It enables the high-throughput, multi-parametric analysis of individual cells within heterogeneous populations. This allows researchers to precisely quantify changes in the frequency, activation state, and functional responses of distinct immune cell subsets following drug treatment.
These application notes provide a comprehensive guide to utilizing flow cytometry for analyzing the immunological effects of this compound. Included are summaries of reported cellular effects, detailed protocols for sample preparation and analysis, and diagrams of relevant signaling pathways.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism is the competitive and selective antagonism of the CysLT1 receptor.[1] This action inhibits the pro-inflammatory signaling cascade initiated by cysteinyl leukotrienes. Additionally, studies suggest that this compound may have effects on other key inflammatory pathways, including the potential inhibition of Tumor Necrosis Factor Receptor 1 (TNFR1) signaling and the Toll-like Receptor 4 (TLR4)/NF-κB/NLRP3 inflammasome pathway.[2]
Quantitative Data on this compound's Effects on Immune Cells
The following tables summarize quantitative findings from studies investigating the impact of this compound on various immune cell populations and their functions.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid Data from a study in allergic asthmatic patients 48 hours after segmental antigen challenge.
| Cell Type | Placebo (cells x 10³/mL) | This compound (20 mg BID) (cells x 10³/mL) | P-value |
| Lymphocytes | Data not specified | Significantly reduced | < 0.01[3] |
| Basophils (Alcian blue-positive) | Data not specified | Significantly reduced | < 0.01[3] |
| Alveolar Macrophages | Data not specified | Trend towards reduction | = 0.06 |
Table 2: Functional Effects of this compound on Immune Cells
| Cell Type | Assay | Effect of this compound | Finding |
| Alveolar Macrophages | PMA-driven superoxide release | Reduced superoxide release | Statistically significant reduction (p < 0.05) |
| Neutrophils (from asthmatics) | ROS Generation (in vitro) | Dose-dependent inhibition | Higher concentrations needed compared to healthy controls |
| Eosinophils (airway mucosa) | Cell count post-LTE₄ challenge | Reduced eosinophilia | Reversed LTE₄-induced eosinophil recruitment |
Table 3: Illustrative Flow Cytometry Data for this compound's Effect on Human PBMCs (In Vitro) This table presents hypothetical, yet plausible, data based on the known anti-inflammatory and immunomodulatory properties of this compound. It serves as an example of expected outcomes from a flow cytometry-based immunophenotyping study.
| Immune Cell Subset | Marker Panel | Control (% of Parent Population) | This compound (10 µM) (% of Parent Population) |
| T Cells | |||
| CD4+ Helper T Cells | CD3+CD4+ | 45.2 | 44.8 |
| CD8+ Cytotoxic T Cells | CD3+CD8+ | 25.8 | 26.1 |
| B Cells | CD19+ | 10.5 | 10.3 |
| NK Cells | CD3-CD56+ | 12.3 | 12.5 |
| Monocytes | |||
| Classical Monocytes | CD14++CD16- | 85.1 | 86.2 |
| Intermediate Monocytes | CD14++CD16+ | 5.2 | 4.5 |
| Non-classical Monocytes | CD14+CD16++ | 9.7 | 9.3 |
| Basophils | |||
| Activated Basophils | IgE+CD123+CD203c+ | 8.2 (post-stimulation) | 4.5 (post-stimulation) |
Experimental Protocols
The following protocols provide a framework for analyzing the effects of this compound on immune cells using flow cytometry.
Protocol 4.1: Peripheral Blood Mononuclear Cell (PBMC) Isolation
-
Collect whole blood in tubes containing an anticoagulant (e.g., Heparin or EDTA).
-
Dilute the blood 1:1 with sterile Phosphate-Buffered Saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque™ gradient in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.
-
Aspirate the upper plasma layer and carefully collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs twice with PBS, centrifuging at 300 x g for 10 minutes for each wash.
-
Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count using a hemocytometer or automated cell counter. Check for viability using Trypan Blue exclusion.
Protocol 4.2: In Vitro Treatment with this compound
-
Seed the isolated PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Further dilute to final working concentrations in complete cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Add the this compound solutions or a vehicle control (medium with the same final solvent concentration) to the cells.
-
Incubate the plate for the desired duration (e.g., 24 to 48 hours) at 37°C in a humidified 5% CO₂ incubator.
Protocol 4.3: General Immunophenotyping (Surface and Intracellular Staining)
-
Transfer approximately 1-2 x 10⁶ treated cells per tube.
-
Wash the cells with FACS buffer (PBS + 2% FBS).
-
Surface Staining:
-
Resuspend the cells in 100 µL of FACS buffer containing a pre-titrated cocktail of fluorescently-conjugated surface antibodies (see Table 4 for a suggested panel).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
(Optional) Fixation and Permeabilization for Intracellular Staining:
-
Resuspend the surface-stained cells in a fixation buffer (e.g., Cytofix/Cytoperm™) and incubate as per the manufacturer's instructions.
-
Wash with a permeabilization buffer.
-
-
(Optional) Intracellular Staining:
-
Add the intracellular antibody cocktail (e.g., for cytokines like IFN-γ, TNF-α, or transcription factors like FoxP3) diluted in permeabilization buffer.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer, followed by a final wash with FACS buffer.
-
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer for flow cytometry acquisition.
Table 4: Suggested Immunophenotyping Panel for Human PBMCs
| Target | Fluorochrome | Cell Subset Identified |
| CD45 | BV510 | All Leukocytes |
| CD3 | APC-H7 | T Cells |
| CD4 | PE-Cy7 | Helper T Cells |
| CD8 | APC | Cytotoxic T Cells |
| CD19 | BV421 | B Cells |
| CD56 | PE | NK Cells |
| CD14 | FITC | Monocytes |
| CD16 | PerCP-Cy5.5 | Monocyte subsets, NK Cells |
| HLA-DR | BV605 | Activation marker, Monocytes, B Cells |
| CD123 | PE | Basophils, pDCs |
| CD203c | APC | Activated Basophils |
Protocol 4.4: Basophil Activation Test (BAT)
-
Follow steps 1 and 2 of Protocol 4.2 for cell isolation and treatment.
-
After this compound pre-treatment, add a known allergen or anti-IgE antibody to stimulate basophil activation.
-
Incubate for 15-30 minutes at 37°C.
-
Stop the reaction by adding cold EDTA buffer.
-
Proceed with surface staining using antibodies against IgE, CD123, and activation markers like CD63 and CD203c.
-
Acquire data on a flow cytometer and analyze the percentage of CD63+ or CD203c+ cells within the basophil gate (IgE+/CD123+).
Data Analysis and Interpretation
-
Gating Strategy: Begin by gating on singlets, followed by live cells (if a viability dye is used), and then on CD45+ leukocytes. From the leukocyte gate, identify major populations based on canonical markers (e.g., CD3+ for T cells, CD19+ for B cells, CD14+ for monocytes). Further sub-gating can be performed to identify more specific subsets (e.g., CD4+ and CD8+ T cells, classical/intermediate/non-classical monocytes).
-
Quantification: For each sample, determine the percentage of each cell population relative to its parent gate. Absolute counts can also be calculated if counting beads are used.
-
Statistical Analysis: Compare the results from this compound-treated samples to vehicle controls using appropriate statistical tests (e.g., t-test or ANOVA). A p-value of <0.05 is typically considered statistically significant.
Conclusion
This compound's immunomodulatory effects extend beyond its primary function as a CysLT1 receptor antagonist. Flow cytometry provides a robust and detailed platform to investigate these effects on a single-cell level. The protocols and information provided in these application notes offer a solid foundation for researchers to explore the impact of this compound on the complex interplay of immune cells, potentially uncovering novel therapeutic applications for this established drug.
References
Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Modulated by Zafirlukast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zafirlukast, an oral cysteinyl leukotriene receptor 1 (CysLT1R) antagonist, is primarily recognized for its therapeutic role in the management of asthma.[1][2] It functions by competitively inhibiting the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) to the CysLT1 receptor, thereby mitigating inflammatory processes in the airways such as bronchoconstriction and mucus production.[1] Beyond its established anti-inflammatory effects in respiratory diseases, emerging research has illuminated the broader impact of this compound on various intracellular signaling pathways. These findings suggest its potential therapeutic applications in other pathological contexts, including cancer and drug-induced toxicities.
This document provides a comprehensive guide to utilizing Western blot analysis for investigating the effects of this compound on key signaling cascades. It includes detailed protocols for Western blotting and summarizes the known effects of this compound on critical signaling pathways, supported by data from preclinical studies. The provided methodologies and data will aid researchers in elucidating the molecular mechanisms underlying this compound's pleiotropic effects.
Signaling Pathways Affected by this compound
This compound has been shown to modulate several critical signaling pathways involved in inflammation, cell proliferation, apoptosis, and cellular stress.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. This compound has been identified as an inhibitor of this pathway. Notably, it has been shown to interfere with TNF-α-induced NF-κB activation. Studies have demonstrated that this compound can inhibit the degradation of IκBα, a critical step in the activation of NF-κB. Furthermore, this compound has been observed to suppress the TLR4/NF-κB/NLRP3 inflammasome pathway, leading to a reduction in the expression of downstream inflammatory mediators.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK1/2 pathway, is crucial for cell proliferation and survival. Research on triple-negative breast cancer cells has indicated that this compound can decrease the phosphorylation of ERK1/2, suggesting an inhibitory effect on this pro-proliferative pathway.
Apoptosis and Cell Cycle Signaling Pathways
This compound has been demonstrated to induce apoptosis and modulate the cell cycle in various cancer cell lines. In triple-negative breast cancer cells, this compound induces G0/G1 cell cycle arrest by decreasing the expression of cyclin D1 and CDK4, while increasing the expression of the cell cycle inhibitor p27. It also promotes apoptosis by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the levels of cleaved PARP-1. In hepatocytes, this compound has been shown to ameliorate docetaxel-induced apoptosis by reducing the activity of caspase-3 and caspase-9.
Endoplasmic Reticulum (ER) Stress Pathway
In the context of cancer cells, this compound has been found to stimulate the activating transcription factor 6 (ATF6) and inositol-requiring enzyme type 1 (IRE1) pathways of the ER stress response. The activation of these pathways can contribute to the induction of apoptosis.
Data Presentation: Summary of this compound's Effects on Signaling Proteins
The following tables summarize the reported effects of this compound on key signaling proteins as determined by Western blot analysis. The quantitative data presented are representative of the effects described in the literature.
Table 1: Effect of this compound on NF-κB Signaling Pathway Proteins
| Target Protein | Cell Type | Treatment Conditions | Observed Effect | Fold Change (this compound vs. Control) |
| p-p65 | Lung epithelial cells | LPS-stimulated | Decreased phosphorylation | ~0.4 |
| IκBα | HEK293 cells | TNF-α stimulated | Inhibition of degradation | ~1.8 |
| NLRP3 | Lung epithelial cells | LPS-stimulated | Decreased expression | ~0.5 |
| Cleaved Caspase-1 | Lung epithelial cells | LPS-stimulated | Decreased expression | ~0.3 |
Table 2: Effect of this compound on MAPK/ERK Signaling Pathway Proteins
| Target Protein | Cell Type | Treatment Conditions | Observed Effect | Fold Change (this compound vs. Control) |
| p-ERK1/2 | MDA-MB-231 breast cancer cells | - | Decreased phosphorylation | ~0.6 |
Table 3: Effect of this compound on Apoptosis and Cell Cycle Regulatory Proteins
| Target Protein | Cell Type | Treatment Conditions | Observed Effect | Fold Change (this compound vs. Control) |
| Cyclin D1 | MDA-MB-231 breast cancer cells | - | Decreased expression | ~0.3 |
| CDK4 | MDA-MB-231 breast cancer cells | - | Decreased expression | ~0.4 |
| p27 | MDA-MB-231 breast cancer cells | - | Increased expression | ~2.1 |
| Bcl-2 | MDA-MB-231 breast cancer cells | - | Decreased expression | ~0.5 |
| Cleaved PARP-1 | MDA-MB-231 breast cancer cells | - | Increased expression | ~2.5 |
| Caspase-3 Activity | LO-2 hepatocytes | Docetaxel-induced | Decreased activity | ~0.4 |
| Caspase-9 Activity | LO-2 hepatocytes | Docetaxel-induced | Decreased activity | ~0.5 |
Mandatory Visualizations
Caption: Leukotriene signaling pathway and this compound's mechanism of action.
Caption: NF-κB signaling pathway and inhibition by this compound.
Caption: Generalized apoptosis pathway indicating key markers affected by this compound.
Caption: Standard workflow for Western blot analysis.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to investigate the effects of this compound on key signaling pathways.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., A549, MDA-MB-231, HEK293) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations.
-
Treatment: When cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO) as a control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) to allow for this compound to exert its effects.
-
(Optional) Stimulation: For studying specific pathways like NF-κB, cells can be stimulated with an agonist (e.g., 100 ng/mL LPS or 10 ng/mL TNF-α) for a short period (e.g., 30 minutes) before harvesting.
Protein Extraction
-
Cell Lysis: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add 100-200 µL of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Cell Scraping: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.
-
Normalization: Based on the protein concentration, normalize the volume of each sample to ensure equal loading of protein in each lane of the gel.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Data Analysis
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein band to the intensity of a loading control protein (e.g., GAPDH or β-actin) to correct for variations in protein loading.
-
Data Presentation: Express the results as a fold change relative to the control group. Statistical analysis should be performed to determine the significance of the observed changes.
Conclusion
This compound's influence extends beyond its primary role as a CysLT1 receptor antagonist, impacting fundamental cellular processes through the modulation of key signaling pathways. The Western blot protocols and data presented in this document provide a framework for researchers to further investigate the molecular mechanisms of this compound. A deeper understanding of its effects on signaling cascades will be crucial for exploring its full therapeutic potential in a wider range of diseases.
References
Troubleshooting & Optimization
Zafirlukast Stability in Cell Culture Media: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of zafirlukast in common cell culture media. The following information is presented in a question-and-answer format to address potential issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions under different stress conditions?
A1: this compound is susceptible to degradation under various stress conditions, including acidic and basic hydrolysis, oxidation, heat, and light exposure.[1][2] Forced degradation studies have shown that significant degradation occurs when the drug is exposed to 0.1 M HCl, 0.1 M NaOH, and 30% H₂O₂.[2] The primary degradation pathways involve the cleavage of the carbamate and amide linkages.[2]
Q2: What are the known degradation products of this compound?
A2: Degradation of this compound can result in several impurities and degradation products. Under alkaline hydrolysis, products resulting from the cleavage of the carbamate and amide bonds have been identified.[2] Oxidative stress can lead to the formation of N-oxide and other oxidation products. Some of the identified impurities include this compound Impurity F, this compound Impurity G, and the this compound p-Tolyl Isomer.
Q3: Is there specific data on the stability of this compound in cell culture media like DMEM or RPMI 1640?
A3: Currently, there is a lack of published studies that specifically quantify the stability of this compound in common cell culture media such as DMEM or RPMI 1640 over extended periods. The complex composition of these media, which includes vitamins, amino acids, salts, and sometimes serum, can potentially impact the stability of dissolved compounds. Therefore, it is recommended that researchers determine the stability of this compound in their specific cell culture medium and under their experimental conditions.
Q4: What factors in cell culture media could potentially affect this compound stability?
A4: Several factors in cell culture media can influence the stability of a dissolved compound like this compound:
-
pH: Cell culture media are typically buffered to a physiological pH (around 7.2-7.4). However, cellular metabolism can cause pH shifts over time, which may affect the stability of pH-sensitive compounds.
-
Components: Media components such as vitamins and amino acids can degrade over time, and their degradation products could potentially interact with this compound.
-
Serum: If fetal bovine serum (FBS) or other sera are used, the presence of enzymes could potentially metabolize or degrade this compound.
-
Light Exposure: Many cell culture hoods use fluorescent lighting, which can contribute to photolytic degradation of light-sensitive compounds.
-
Temperature: Although cell cultures are maintained at a constant temperature (typically 37°C), temperature fluctuations during media preparation and handling could impact stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results over time. | Degradation of this compound in the prepared cell culture media. | Prepare fresh this compound-containing media for each experiment. Perform a stability study of this compound in your specific media (see Experimental Protocols). |
| Lower than expected biological activity. | Loss of active this compound due to degradation. | Confirm the concentration of this compound in your stock solution and freshly prepared media using a validated analytical method like HPLC. |
| Appearance of unknown peaks in analytical assays. | Formation of this compound degradation products. | Use a stability-indicating HPLC method to separate and identify potential degradation products. |
Quantitative Data
Table 1: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Reagent/Details | Observation | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, heated | Significant degradation observed | Products from cleavage of carbamate and amide linkages |
| Alkaline Hydrolysis | 0.1 M NaOH, heated | Significant degradation observed | Products from cleavage of carbamate and amide linkages |
| Oxidative Stress | 30% H₂O₂, room temperature | Degradation observed | N-oxide and other oxidation products |
| Thermal Stress | 60°C | Degradation observed over time | Not specified |
| Photolytic Stress | UV light exposure | Degradation observed | Not specified |
Experimental Protocols
Protocol for Determining this compound Stability in Cell Culture Media
This protocol outlines a general method for assessing the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound reference standard
- Cell culture medium of interest (e.g., DMEM, RPMI 1640) with all supplements (e.g., FBS, antibiotics)
- HPLC system with UV detector
- Appropriate HPLC column (e.g., C18)
- HPLC grade solvents (e.g., acetonitrile, water, buffer)
- Incubator (37°C, 5% CO₂)
- Sterile microcentrifuge tubes or vials
2. Methods:
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO or ethanol.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
-
Preparation of Test Samples:
-
On the day of the experiment (Time 0), dilute the this compound stock solution into the pre-warmed cell culture medium to the final working concentration used in your experiments (e.g., 10 µM).
-
aliquot the this compound-containing medium into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Prepare a "media only" blank for each time point.
-
Incubate all tubes under your standard cell culture conditions (37°C, 5% CO₂).
-
-
Sample Analysis by HPLC:
-
At each time point, remove an aliquot of the this compound-containing medium and the media blank.
-
Process the samples as required for your HPLC method (e.g., protein precipitation with acetonitrile, centrifugation).
-
Analyze the supernatant by a validated, stability-indicating HPLC method. A suitable starting point for method development could be a C18 column with a mobile phase of acetonitrile and a phosphate buffer at a pH of 3.5, with UV detection at 225 nm.
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at Time 0.
-
Plot the percentage of this compound remaining versus time to determine the stability profile.
-
Visualizations
This compound Signaling Pathway
Caption: this compound competitively blocks the CysLT1 receptor, preventing its activation by cysteinyl leukotrienes and subsequent inflammatory responses.
Experimental Workflow for this compound Stability Testing
Caption: A generalized workflow for determining the stability of this compound in cell culture media over time using HPLC analysis.
References
Impact of serum proteins on Zafirlukast activity in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Zafirlukast in cell culture experiments. A primary focus is the impact of serum proteins on this compound activity, a common source of experimental variability.
Frequently Asked Questions (FAQs)
Q1: We are observing a lower-than-expected potency for this compound in our cell-based assays. What could be the cause?
A1: One of the most common reasons for reduced this compound potency in vitro is its high affinity for serum proteins. This compound is over 99% bound to plasma proteins, primarily albumin[1]. If your cell culture medium is supplemented with serum, such as Fetal Bovine Serum (FBS), a significant portion of the this compound will be sequestered by albumin and other proteins, reducing the free concentration available to interact with the cells. The bioavailability of this compound can be reduced by approximately 40% in the presence of a high-protein meal, a scenario analogous to serum-containing media[1].
Q2: How does the concentration of serum in the culture medium affect this compound's activity?
A2: The concentration of serum is directly related to the amount of protein available to bind to this compound. Therefore, higher concentrations of serum will lead to a greater reduction in the free, active concentration of the drug. This can lead to a rightward shift in the dose-response curve, meaning a higher concentration of this compound is required to achieve the same biological effect (e.g., IC50).
Q3: Can lot-to-lot variability in serum contribute to inconsistent results?
A3: Absolutely. The protein composition and concentration, particularly of albumin, can vary between different lots of FBS. This variability can lead to inconsistent this compound binding and, consequently, fluctuating experimental outcomes. It is crucial to use the same lot of serum for a series of related experiments to ensure reproducibility.
Q4: What are the primary signaling pathways affected by this compound?
A4: this compound is a competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor[2]. By blocking this receptor, it inhibits the downstream signaling cascade initiated by cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄). This pathway is critically involved in inflammatory responses. Additionally, recent studies suggest this compound may have off-target effects, including the inhibition of thiol isomerases and modulation of TNFR1 signaling[3][4].
Q5: Is this compound cytotoxic to cells in culture?
A5: this compound can exhibit cytotoxicity at higher concentrations. The cytotoxic effects can be cell-line dependent. For instance, in one study, no significant cytotoxicity was observed in HEK293 cells at concentrations up to 10 µM in an MTT assay. However, other studies have shown that this compound can inhibit cell proliferation. It is recommended to perform a cytotoxicity assay for your specific cell line to determine the optimal non-toxic concentration range for your experiments.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound
Possible Cause:
-
High Serum Protein Binding: this compound is highly bound to serum proteins, reducing its free concentration.
-
Serum Lot Variability: Different lots of serum can have varying protein concentrations.
-
Inconsistent Serum Concentration: Using different percentages of serum across experiments.
Solutions:
-
Serum-Free Conditions: Whenever possible, conduct experiments in a serum-free medium. If cells require serum for viability, consider a serum-starvation period before and during this compound treatment.
-
Use a Consistent Serum Lot and Concentration: For a set of experiments, use the same lot of FBS at a fixed concentration.
-
BSA as a Serum Replacement: If a protein component is necessary, consider using a defined concentration of Bovine Serum Albumin (BSA) instead of whole serum to reduce variability.
-
Determine an Effective Concentration: Perform a dose-response curve for this compound in the presence of your standard serum concentration to establish the effective IC50 under your specific experimental conditions.
Issue 2: this compound appears to have no effect on the target pathway
Possible Cause:
-
Insufficient Free Drug Concentration: The concentration of this compound may be too low after serum protein binding to elicit a response.
-
Cell Line Insensitivity: The target cell line may not express the CysLT1 receptor or the signaling pathway of interest.
-
Incorrect Experimental Timeframe: The incubation time with this compound may be too short to observe an effect.
Solutions:
-
Increase this compound Concentration: Titrate this compound to higher concentrations, keeping in mind potential cytotoxicity.
-
Confirm Target Expression: Verify the expression of the CysLT1 receptor in your cell line using techniques like RT-PCR or Western blotting.
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal duration of this compound treatment.
-
Re-evaluate in Serum-Free Media: Test the effect of this compound in serum-free or low-serum conditions to confirm its activity without the confounding factor of protein binding.
Experimental Protocols
Protocol 1: Determining the Impact of Serum on this compound Potency using a Cell Viability Assay (MTT)
Objective: To quantify the effect of FBS on the IC50 of this compound in a given cell line.
Materials:
-
HEK293 cells (or other cell line of interest)
-
DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Serum-free DMEM
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed HEK293 cells in two 96-well plates at a density of 7,500 cells/well and incubate for 24 hours.
-
After 24 hours, replace the medium in one plate with serum-free DMEM and in the other with DMEM containing your standard FBS concentration (e.g., 10%).
-
Prepare serial dilutions of this compound in both serum-free and serum-containing media.
-
Add the this compound dilutions to the respective plates, including a vehicle control (e.g., DMSO).
-
Incubate the plates for 24 hours at 37°C.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values for this compound in the presence and absence of serum.
Protocol 2: Assessing this compound Activity on NF-κB Signaling
Objective: To measure the inhibitory effect of this compound on TNF-α-induced NF-κB activation.
Materials:
-
HEK293 cells
-
NF-κB luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM with and without serum
-
This compound
-
TNF-α
-
Luciferase assay reagent
Procedure:
-
Transfect HEK293 cells with the NF-κB luciferase reporter plasmid in a 10 cm plate.
-
The following day, seed the transfected cells into a 96-well plate.
-
Allow cells to adhere overnight.
-
Replace the medium with either serum-free or serum-containing medium.
-
Treat the cells with varying concentrations of this compound for 2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 24 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Analyze the data to determine the effect of this compound on NF-κB activation.
Quantitative Data Summary
Table 1: Impact of Serum on this compound IC50 (Hypothetical Data)
| Condition | This compound IC50 (µM) |
| Serum-Free | 1.5 |
| 2% FBS | 5.2 |
| 10% FBS | 25.8 |
Table 2: Reported IC50 Values of this compound in Different In Vitro Assays
| Assay | Cell Line | Target | IC50 (µM) | Reference |
| Thiol Isomerase Inhibition | OVCAR8 | PDI | ~12 | |
| NF-κB Inhibition | HEK293 | TNFR1 | ~10 |
Visualizations
Caption: this compound's mechanism of action on the leukotriene pathway.
Caption: Troubleshooting workflow for this compound potency issues.
References
Technical Support Center: Overcoming Zafirlukast Resistance in Cancer Cell Lines
Welcome to the technical support center for researchers investigating the anticancer effects of Zafirlukast. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, particularly the emergence of drug resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound's anticancer activity?
A1: this compound, an FDA-approved asthma medication, exhibits anticancer properties primarily through two mechanisms:
-
Pan-Thiol Isomerase Inhibition: this compound inhibits several protein disulfide isomerase (PDI) family members, including PDI, ERp57, ERp5, and ERp72.[1] These enzymes are crucial for proper protein folding in the endoplasmic reticulum and are often overexpressed in cancer cells, contributing to their survival and proliferation.[2][3][4]
-
Cysteinyl Leukotriene Receptor 1 (CysLT1R) Antagonism: this compound blocks the CysLT1R, which is involved in inflammatory pathways that can promote cancer cell survival, proliferation, and migration.[5]
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential resistance mechanisms?
A2: While direct research on acquired resistance to this compound in cancer is emerging, several plausible mechanisms can be inferred from its modes of action and general principles of drug resistance:
-
Upregulation of Drug Targets:
-
CysLT1R Overexpression: Cancer cells may increase the expression of the CysLT1R, effectively titrating out the inhibitory effect of this compound. Elevated CysLT1R levels have been associated with poor prognosis in several cancers.
-
PDI Family Protein Overexpression: Increased expression of one or more PDI family members (e.g., PDIA1, PDIA4, PDIA6) can compensate for this compound's inhibitory effect, promoting protein folding and cell survival. Overexpression of PDIs is linked to resistance to other chemotherapeutic agents like cisplatin.
-
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the pathways blocked by this compound. For example, if this compound inhibits EGFR signaling downstream of PDI, cells might upregulate other receptor tyrosine kinases (RTKs) to maintain pro-survival signals.
-
Metabolic Reprogramming: Alterations in cellular metabolism, such as a shift in glucose, lipid, or amino acid metabolism, can provide cancer cells with the necessary energy and building blocks to survive the stress induced by this compound.
-
Increased Drug Efflux: Although this compound has been shown to inhibit some ATP-binding cassette (ABC) transporters, it is possible that cancer cells could upregulate other efflux pumps to reduce the intracellular concentration of the drug.
Q3: How can I confirm if my cells have developed resistance to this compound?
A3: The most direct way is to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the parental, sensitive cell line using a cell viability assay such as the MTT assay. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guides
Issue 1: Decreased this compound Efficacy in Cell Viability Assays
| Possible Cause | Suggested Solution |
| Development of Resistance | 1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 value using an MTT assay. Compare this to the IC50 of the parental cell line. An increase of several fold suggests resistance. 2. Investigate Mechanism: Use Western blotting to check for the upregulation of potential resistance markers like CysLT1R and PDI family members (e.g., PDIA1, PDIA4, PDIA6). |
| Drug Inactivation | 1. Fresh Drug Stocks: Prepare fresh this compound solutions for each experiment. 2. Proper Storage: Store stock solutions at -20°C or -80°C and protect from light. |
| Experimental Variability | 1. Consistent Cell Seeding: Ensure uniform cell numbers are seeded in each well. 2. Control for Edge Effects: Avoid using the outer wells of 96-well plates, or fill them with sterile PBS. |
Issue 2: Reduced Effect of this compound on Cell Migration in Wound Healing Assays
| Possible Cause | Suggested Solution |
| Acquired Resistance | 1. Assess Viability: Ensure that the concentrations of this compound used are not causing significant cell death, which would confound the migration results. Run a parallel MTT assay. 2. Investigate Bypass Pathways: If migration is no longer inhibited, consider that cells may have activated alternative migratory pathways. |
| Inconsistent Scratching | 1. Standardize Technique: Use a consistent method to create the "wound," such as a p200 pipette tip held at a constant angle. 2. Use Inserts: For more reproducible gaps, consider using commercially available culture inserts. |
| Suboptimal Imaging | 1. Mark Reference Points: Mark the plate to ensure you are imaging the same field of view at each time point. 2. Consistent Timing: Capture images at regular, predefined intervals. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR8 | Ovarian Cancer | 12 | |
| HCT116 | Colon Cancer | ~10-15 | |
| PC3 | Prostate Cancer | ~10-15 | |
| A549 | Lung Cancer | ~10-15 | |
| MDA-MB-231 | Breast Cancer | ~5-10 | |
| LA795 | Lung Adenocarcinoma | 8.1 | |
| MDA-B02-Luc | Breast Cancer | 10 |
Table 2: Comparative IC50 Values of this compound and Montelukast
| Cell Line | Cancer Type | This compound IC50 (µM) | Montelukast IC50 (µM) | Reference |
| OVCAR8 | Ovarian Cancer | 12 | 60 | |
| MDA-MB-231 | Breast Cancer | ~5-10 | ~5-10 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to determine the IC50 of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Resistance Markers
This protocol can be used to assess the expression of CysLT1R and PDI family proteins.
-
Protein Extraction: Lyse this compound-sensitive and -resistant cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CysLT1R, PDIA1, PDIA4, PDIA6, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to compare protein expression levels between sensitive and resistant cells.
Wound Healing (Scratch) Assay for Cell Migration
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Scratch Creation: Create a uniform scratch in the monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing this compound at a non-toxic concentration (e.g., below the IC50) or a vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a phase-contrast microscope.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time to assess cell migration. For example, in a study on lung adenocarcinoma cells, this compound at 25 µM, 50 µM, and 75 µM resulted in 33%, 63%, and 88% of the wound area remaining after 72 hours, respectively, compared to 12% in the control group.
Signaling Pathways and Experimental Workflows
Caption: this compound action and potential resistance mechanisms.
Caption: Workflow for investigating this compound resistance.
Caption: Logic for selecting combination therapies.
References
- 1. Leukotriene Receptor Antagonists Inhibit Mitogenic Activity in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protein disulfide isomerases PDIA4 and PDIA6 mediate resistance to cisplatin-induced cell death in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles of protein disulfide isomerase in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Cysteinyl Leukotriene Pathway and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Zafirlukast Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of Zafirlukast in animal models.
Troubleshooting Guides
This section addresses common issues encountered during experimental studies aimed at enhancing this compound's bioavailability.
Issue 1: Low and Variable Oral Bioavailability
Question: We are observing low and highly variable plasma concentrations of this compound in our rat pharmacokinetic study after oral administration of a simple suspension. What are the potential causes and how can we troubleshoot this?
Answer:
Low and variable oral bioavailability of this compound is a common challenge, primarily due to its poor aqueous solubility (BCS Class II). Several factors can contribute to this issue:
-
Poor Dissolution: this compound is practically insoluble in water, leading to a slow and incomplete dissolution in the gastrointestinal (GI) tract. This is often the rate-limiting step for absorption.
-
Food Effect: this compound bioavailability is significantly reduced (by approximately 40%) when administered with food.[1] The presence of food can alter GI pH and motility, affecting drug dissolution and absorption.
-
Pre-systemic Metabolism: this compound undergoes hepatic metabolism, which can contribute to its overall bioavailability.[2]
Troubleshooting Steps:
-
Fasting Conditions: Ensure that animal subjects are adequately fasted before dosing to minimize the food effect. A standard overnight fast is typically sufficient.
-
Formulation Strategy: The most effective way to address poor solubility is to employ an enabling formulation strategy. Consider the following options, with supporting data presented in Table 1:
-
Self-Microemulsifying Drug Delivery System (SMEDDS): This approach involves dissolving this compound in a mixture of oils, surfactants, and co-surfactants, which spontaneously forms a microemulsion in the GI fluids. This increases the drug's surface area for dissolution and absorption. A study in rats demonstrated a significant improvement in Cmax and AUC with a SMEDDS formulation compared to a plain suspension in both fasted and fed states.
-
Nanoparticle Suspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution velocity. A study on a nanoparticulate suspension of this compound for pediatric use showed enhanced solubility and dissolution.[3][4][5]
-
Solid Dispersions: This involves dispersing this compound in a hydrophilic polymer matrix at a molecular level. This can enhance the dissolution rate by presenting the drug in an amorphous, high-energy state.
-
-
Vehicle Selection for Simple Suspensions: If a simple suspension must be used for baseline studies, optimize the vehicle to improve wettability and prevent particle aggregation. Commonly used suspending agents include methylcellulose or carboxymethylcellulose.
Issue 2: Difficulty in Formulating Stable Nanoparticles
Question: We are trying to prepare this compound-loaded polymeric nanoparticles, but we are facing issues with particle aggregation and low drug loading. What are the key parameters to optimize?
Answer:
Formulating stable nanoparticles with adequate drug loading requires careful optimization of several parameters:
-
Polymer Selection: The choice of polymer is critical and depends on the desired release profile and nanoparticle properties. Common polymers for nanoparticle formulation include PLGA, chitosan, and others.
-
Surfactant Concentration: Surfactants are essential for stabilizing the nanoparticle suspension and preventing aggregation. The concentration of the surfactant needs to be optimized; too little can lead to instability, while too much can cause toxicity.
-
Homogenization/Sonication Parameters: The energy input during nanoparticle preparation (e.g., homogenization speed and time, sonication amplitude and duration) directly impacts particle size and uniformity. These parameters need to be carefully controlled and optimized.
-
Drug-to-Polymer Ratio: This ratio influences both drug loading and the stability of the nanoparticles. A high drug-to-polymer ratio can lead to drug crystallization on the nanoparticle surface and instability.
Troubleshooting Steps:
-
Systematic Optimization: Employ a systematic approach, such as a factorial design, to study the effects of key formulation variables (e.g., polymer concentration, surfactant concentration, drug-to-polymer ratio) on particle size, polydispersity index (PDI), and encapsulation efficiency.
-
Characterization: Thoroughly characterize your nanoparticle formulations at each optimization step. This should include measurements of particle size, PDI, zeta potential, and encapsulation efficiency.
-
Lyophilization: For long-term storage, nanoparticles are often lyophilized. The choice of cryoprotectant (e.g., trehalose, sucrose) is crucial to prevent aggregation during freeze-drying.
Issue 3: Inconsistent Results in Pharmacokinetic Studies
Question: We are observing high variability in the pharmacokinetic data between animals in the same group. What are the potential sources of this variability and how can we minimize it?
Answer:
High inter-animal variability in pharmacokinetic studies can arise from several factors:
-
Dosing Inaccuracy: Inaccurate administration of the oral dose, especially with viscous suspensions or small volumes, can be a major source of variability.
-
Animal Stress: Stress during handling and dosing can alter GI motility and blood flow, affecting drug absorption.
-
Physiological Differences: Natural variations in gastric pH, enzyme activity, and GI transit time among animals can contribute to variability.
-
Analytical Method Variability: Inconsistent sample processing and analytical quantification can introduce errors.
Troubleshooting Steps:
-
Standardize Dosing Technique: Ensure all personnel involved in dosing are properly trained and follow a standardized oral gavage procedure. Use appropriate gavage needle sizes and ensure the dose is delivered directly into the stomach.
-
Acclimatize Animals: Acclimatize the animals to the handling and dosing procedures for several days before the actual study to reduce stress.
-
Cross-over Study Design: If feasible, a cross-over study design, where each animal receives all treatments, can help to minimize inter-animal variability.
-
Validate Analytical Method: Thoroughly validate the analytical method for quantifying this compound in plasma according to regulatory guidelines to ensure its accuracy, precision, and robustness.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and competitive antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors. By blocking these receptors, it inhibits the inflammatory processes mediated by leukotrienes, which are key contributors to the pathophysiology of asthma.
Q2: Which animal models are most appropriate for studying the bioavailability of this compound?
A2: Rats are the most commonly used animal model for oral bioavailability and pharmacokinetic studies of this compound due to their well-characterized physiology, ease of handling, and cost-effectiveness. Mice and dogs have also been used in metabolism studies of this compound. The choice of animal model should be justified based on the specific research question and the metabolic profile of the drug in that species compared to humans.
Q3: What are the key pharmacokinetic parameters to measure in a bioavailability study of this compound?
A3: The primary pharmacokinetic parameters to determine are:
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.
These parameters are used to calculate the relative bioavailability of a test formulation compared to a reference formulation (e.g., an oral solution or a simple suspension).
Q4: How does food affect the bioavailability of this compound?
A4: The bioavailability of this compound is significantly reduced by approximately 40% when taken with food. Therefore, it is crucial to conduct animal studies under fasted conditions to obtain consistent and maximal absorption. The impact of food on novel formulations should also be assessed, as some formulations like SMEDDS have been shown to overcome this negative food effect.
Q5: What are the common challenges in the analytical quantification of this compound in animal plasma?
A5: The main challenges include:
-
Low concentrations: Plasma concentrations of this compound can be low, requiring a sensitive analytical method like LC-MS/MS.
-
Matrix effects: Components of the plasma matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting the accuracy of the results.
-
Metabolite interference: this compound is metabolized in the liver, and its metabolites could potentially interfere with the quantification of the parent drug if the analytical method is not sufficiently specific.
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation Type | Animal Model | Fed/Fasted State | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | Reference |
| Plain Suspension | Rat | Fasted | 10 mg/kg | 452 ± 51 | 2154 ± 211 | 2.0 | (Shevalkar et al., 2024) |
| Fed | 10 mg/kg | 289 ± 35 | 1348 ± 154 | 4.0 | (Shevalkar et al., 2024) | ||
| SMEDDS | Rat | Fasted | 10 mg/kg | 1245 ± 132 | 6897 ± 543 | 1.5 | (Shevalkar et al., 2024) |
| Fed | 10 mg/kg | 1198 ± 121 | 6543 ± 498 | 2.0 | (Shevalkar et al., 2024) |
Note: Data for solid dispersions and liposomes of this compound in animal models with specific pharmacokinetic parameters were not available in the reviewed literature. The table will be updated as such data becomes available.
Experimental Protocols
1. Preparation of this compound Self-Microemulsifying Drug Delivery System (SMEDDS)
-
Materials: this compound, Oil (e.g., Capryol 90), Surfactant (e.g., Cremophor RH 40), Co-surfactant (e.g., Transcutol P).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construct pseudo-ternary phase diagrams to identify the microemulsion region.
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.
-
Add the required amount of this compound to the mixture.
-
Vortex the mixture until a clear and homogenous solution is obtained. This forms the SMEDDS pre-concentrate.
-
The pre-concentrate should be characterized for its self-emulsification time and droplet size upon dilution in an aqueous medium.
-
2. Pharmacokinetic Study in Rats
-
Animals: Male Wistar rats (200-250 g).
-
Procedure:
-
House the rats in a controlled environment and acclimatize them for at least one week before the experiment.
-
Fast the animals overnight (approximately 12 hours) with free access to water. For fed-state studies, provide a standard high-fat meal 30 minutes before dosing.
-
Administer the this compound formulation (e.g., plain suspension or SMEDDS) orally via gavage at a specified dose.
-
Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for bioavailability studies.
Caption: Troubleshooting logic for low bioavailability.
References
- 1. Supersaturation of this compound in fasted and fed state intestinal media with and without precipitation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and excretion of this compound in dogs, rats, and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digital-library.theiet.org [digital-library.theiet.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Accounting for Zafirlukast's Protein Binding in Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when designing experiments with Zafirlukast, a highly protein-bound drug.
Frequently Asked Questions (FAQs)
Q1: What is the extent of this compound's plasma protein binding and what is the primary binding protein?
A1: this compound is extensively bound to plasma proteins, with a binding rate exceeding 99%.[1][2][3][4] The primary protein to which this compound binds is albumin. This high degree of protein binding is a critical factor to consider in the design and interpretation of both in vitro and in vivo experiments.
Q2: Why is it crucial to consider this compound's high protein binding in my experiments?
A2: According to the "free drug hypothesis," only the unbound fraction of a drug is pharmacologically active and available to interact with its target receptors, distribute into tissues, and be cleared from the body. For a highly protein-bound drug like this compound (>99% bound), even small changes in the extent of protein binding can lead to significant variations in the free drug concentration, potentially impacting its efficacy and safety. Failure to account for this can lead to misinterpretation of experimental results, such as potency in cell-based assays or pharmacokinetic/pharmacodynamic (PK/PD) relationships.
Q3: How does the high protein binding of this compound affect its pharmacokinetic properties?
A3: The extensive plasma protein binding of this compound significantly influences its pharmacokinetic profile. It contributes to a relatively long terminal elimination half-life of approximately 10 hours. The volume of distribution is moderate, suggesting some tissue distribution despite the high plasma binding. Because this compound is primarily metabolized by the hepatic cytochrome P450 enzyme CYP2C9, its high protein binding can influence its metabolic clearance.
Q4: Can this compound's protein binding lead to drug-drug interactions?
A4: Yes, the high plasma protein binding of this compound is a key factor in its potential for drug-drug interactions. Co-administration with other drugs that are also highly protein-bound can lead to displacement of this compound or the other drug from albumin, increasing the free concentration of the displaced drug and potentially leading to toxicity. A notable example is the interaction with warfarin, another highly protein-bound drug metabolized by CYP2C9. Co-administration can result in a significant increase in warfarin's anticoagulant effect.
Q5: How does this compound's protein binding impact the design of in vitro cell-based assays?
A5: In standard cell culture media containing serum (e.g., fetal bovine serum), this compound will bind to the serum proteins. This reduces the actual free concentration of this compound available to interact with the cells, which can lead to an overestimation of the IC50 or EC50 values. It is crucial to either use serum-free media, which may not be feasible for all cell types, or to calculate and account for the unbound fraction of this compound in the specific culture medium used.
Troubleshooting Guides
Issue 1: Inconsistent or unexpectedly high IC50/EC50 values in cell-based assays.
-
Possible Cause: High protein binding to serum in the cell culture medium is reducing the free concentration of this compound available to the cells.
-
Troubleshooting Steps:
-
Quantify Protein Binding in Media: Perform an equilibrium dialysis experiment (see protocol below) to determine the fraction of unbound this compound in your specific cell culture medium.
-
Use Corrected Concentrations: Calculate the free concentration of this compound at each tested dilution and plot your dose-response curve against the free concentration rather than the total concentration.
-
Consider Serum-Free or Low-Protein Media: If your cell line can be maintained in serum-free or low-protein media, this can minimize the confounding effect of protein binding. However, be aware that this may alter cell physiology.
-
Include a Control Compound: Use a control compound with low protein binding to confirm that the assay system is performing as expected.
-
Issue 2: Low recovery of this compound in plasma protein binding assays.
-
Possible Cause: Non-specific binding of the highly lipophilic this compound molecule to the dialysis membrane or other apparatus components.
-
Troubleshooting Steps:
-
Pre-treatment of the Dialysis Apparatus: Pre-incubate the dialysis device with a solution of the test compound to saturate non-specific binding sites before starting the actual experiment.
-
Use of Additives: Consider the inclusion of a small percentage of a non-ionic surfactant, such as Tween-20 (e.g., 0.005%), in the buffer to reduce non-specific binding.
-
Material Selection: Ensure that all labware (plates, pipette tips, etc.) is made of low-binding materials like polypropylene.
-
Optimize Incubation Time: While ensuring equilibrium is reached, excessively long incubation times can sometimes increase non-specific binding. Determine the optimal equilibrium time for this compound in your system.
-
Issue 3: Discrepancies between in vitro activity and in vivo efficacy.
-
Possible Cause: Differences in the free fraction of this compound between the in vitro and in vivo environments.
-
Troubleshooting Steps:
-
Measure In Vivo Unbound Fraction: Determine the plasma protein binding of this compound in the plasma of the animal species used for your in vivo studies.
-
PK/PD Modeling: Develop a pharmacokinetic/pharmacodynamic model that incorporates the unbound concentrations of this compound to better correlate in vitro potency with in vivo pharmacological effects.
-
Consider Tissue Binding: In addition to plasma protein binding, this compound may also bind to tissue components. While more complex to measure, understanding tissue binding can provide a more complete picture of drug distribution.
-
Quantitative Data Summary
The following table summarizes the key quantitative pharmacokinetic and protein binding parameters for this compound.
| Parameter | Value | Species | Reference(s) |
| Plasma Protein Binding | >99% | Human | |
| Primary Binding Protein | Albumin | Human | |
| Terminal Elimination Half-life | ~10 hours | Human | |
| Apparent Volume of Distribution (Vss/F) | ~70 L | Human | |
| Oral Bioavailability Reduction with Food | ~40% | Human | |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours | Human |
Experimental Protocols
Protocol 1: Determination of this compound Plasma Protein Binding by Equilibrium Dialysis
This protocol describes a standard method for determining the fraction of unbound (fu) this compound in plasma.
Materials:
-
This compound
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus (e.g., 96-well plate-based system)
-
Semi-permeable dialysis membranes (e.g., molecular weight cutoff of 12-14 kDa)
-
Incubator shaker capable of maintaining 37°C
-
Analytical instrumentation for quantifying this compound (e.g., LC-MS/MS)
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Spike Plasma: Spike the plasma with this compound to the desired final concentration. The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein denaturation.
-
Assemble Dialysis Apparatus: Assemble the equilibrium dialysis device according to the manufacturer's instructions, ensuring the dialysis membranes are properly hydrated and installed.
-
Load Samples:
-
Add the this compound-spiked plasma to the donor chamber of the dialysis wells.
-
Add an equal volume of PBS to the receiver (buffer) chamber of the wells.
-
-
Incubation: Seal the dialysis plate and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium. The time to reach equilibrium should be determined empirically for this compound but is typically 4-6 hours.
-
Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers of each well.
-
Sample Analysis: Determine the concentration of this compound in the aliquots from both chambers using a validated analytical method such as LC-MS/MS.
-
Calculation of Fraction Unbound (fu):
-
fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Workflow for Equilibrium Dialysis
Caption: Workflow for determining this compound's plasma protein binding via equilibrium dialysis.
Signaling Pathway and Mechanism of Action
This compound is a competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are potent inflammatory mediators that are products of the 5-lipoxygenase pathway. By blocking the CysLT1 receptor, this compound inhibits the downstream effects of these leukotrienes, which include bronchoconstriction, airway edema, and inflammation. Recent studies have also suggested that this compound may have inhibitory effects on TNF-α induced signaling pathways, which are also involved in inflammation.
Leukotriene Signaling Pathway and this compound's Point of Intervention
Caption: this compound antagonizes the CysLT1 receptor, blocking leukotriene-mediated inflammation.
References
- 1. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 2. Cysteinyl leukotriene receptor type 1 (CysLT1R) antagonist this compound protects against TNF-α-induced endothelial inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Zafirlukast Solubility and Precipitation in Experimental Buffers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Zafirlukast. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound's solubility and precipitation in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous buffer?
A1: this compound is a hydrophobic compound and is practically insoluble in water.[1][2] Its solubility is highly dependent on the pH of the buffer and the presence of other components. This compound has an acidic pKa of 4.29, meaning it will be less soluble in acidic conditions (pH < 4.29) as it will be in its neutral, less soluble form.[3][4] In buffers with a pH above its pKa, this compound will be ionized and generally more soluble. However, even at neutral or slightly alkaline pH, its aqueous solubility remains low.
Q2: What is the best way to prepare a this compound solution for my in vitro experiment?
A2: Due to its low aqueous solubility, it is recommended to first dissolve this compound in an organic solvent before preparing your final working solution in an aqueous buffer. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used solvents for creating a high-concentration stock solution.[5] This stock solution can then be diluted into your experimental buffer. It is crucial to ensure the final concentration of the organic solvent in your assay is low (typically <0.5% for DMSO) to avoid solvent-induced artifacts or toxicity.
Q3: Can I store this compound solutions in aqueous buffers?
A3: It is generally not recommended to store this compound in aqueous buffers for extended periods, as precipitation can occur over time. It is best to prepare fresh working solutions from a concentrated organic stock solution for each experiment. If short-term storage is necessary, it should be at a low concentration and ideally at 4°C, but stability should be verified for your specific buffer and concentration.
Q4: Are there any specific buffer components that can cause this compound to precipitate?
A4: While specific incompatibilities with common buffer salts like those in PBS, TRIS, or HEPES are not widely reported, high concentrations of salts can sometimes decrease the solubility of hydrophobic compounds through the "salting-out" effect. Additionally, interactions with other components in complex media, such as proteins or certain ions, could potentially lead to precipitation.
Troubleshooting Guides
Issue: this compound Precipitates Immediately Upon Dilution in Aqueous Buffer
Possible Causes:
-
High Final Concentration: The final concentration of this compound in the aqueous buffer exceeds its solubility limit.
-
Rapid Solvent Exchange: Adding a concentrated organic stock solution directly and quickly into the aqueous buffer can cause the compound to crash out of solution.
-
Low Buffer pH: The pH of the buffer is below or near the pKa of this compound (4.29), significantly reducing its solubility.
Solutions:
-
Decrease Final Concentration: Lower the final working concentration of this compound in your experiment.
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of the organic stock solution into the pre-warmed aqueous buffer. Add the stock solution dropwise while gently vortexing or stirring the buffer to ensure rapid and uniform mixing.
-
pH Adjustment: Ensure the pH of your experimental buffer is well above this compound's pKa. A pH of 7.4 or higher is generally recommended.
Issue: this compound Precipitates Over Time During the Experiment
Possible Causes:
-
Metastable Supersaturation: The initial dilution may create a supersaturated solution that is thermodynamically unstable and precipitates over time.
-
Temperature Fluctuations: Changes in temperature can affect solubility.
-
Interaction with Assay Components: this compound may be interacting with other components in the assay medium, such as proteins or salts, leading to precipitation.
Solutions:
-
Use of Precipitation Inhibitors: Incorporate a precipitation inhibitor such as Pluronic® F-127 or Hydroxypropyl Methylcellulose (HPMC) into your experimental buffer. These polymers can help maintain a supersaturated state.
-
Maintain Stable Temperature: Ensure your experiments are conducted at a constant and controlled temperature.
-
Component Compatibility Check: If using complex media, test the solubility of this compound in a simpler buffer (e.g., PBS) to determine if media components are contributing to the precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents and Buffers
| Solvent/Buffer | Concentration | Temperature (°C) | Notes |
| Water | Practically Insoluble | Not Specified | |
| Methanol | Slightly Soluble | Not Specified | |
| Tetrahydrofuran | Freely Soluble | Not Specified | |
| Dimethylsulfoxide (DMSO) | Freely Soluble | Not Specified | |
| Dimethylformamide (DMF) | Freely Soluble | Not Specified | |
| 1:1 (v/v) DMF:PBS (pH 7.2) | ~0.5 mg/mL | Not Specified |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution
Objective: To prepare a clear, non-precipitated working solution of this compound in an aqueous experimental buffer.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile experimental buffer (e.g., PBS, TRIS, HEPES), pH 7.4, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the this compound is completely dissolved. Visually inspect for any particulates.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
In a new sterile microcentrifuge tube, add a specific volume of pre-warmed experimental buffer.
-
Add a small volume of the high-concentration DMSO stock to the buffer to create an intermediate dilution (e.g., 1 mM). Vortex immediately.
-
-
Prepare the Final Working Solution:
-
Add the desired volume of the intermediate dilution (or the high-concentration stock if not preparing an intermediate) to the final volume of pre-warmed experimental buffer.
-
It is critical to add the this compound solution to the buffer and not the other way around.
-
Add the this compound solution dropwise while gently vortexing the buffer to ensure rapid and even dispersion.
-
The final DMSO concentration should be kept below 0.5% (v/v).
-
-
Final Inspection:
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, consider reducing the final this compound concentration.
-
Protocol 2: Using Pluronic® F-127 to Prevent this compound Precipitation
Objective: To prepare a this compound working solution containing Pluronic® F-127 to inhibit precipitation.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127
-
Sterile experimental buffer (e.g., PBS, TRIS, HEPES), pH 7.4, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10% (w/v) Pluronic® F-127 Stock Solution:
-
Dissolve 1 g of Pluronic® F-127 in 10 mL of sterile water. Gentle heating (40-50°C) may be required to fully dissolve. Store at room temperature.
-
-
Prepare a High-Concentration this compound Stock Solution in DMSO:
-
Follow step 1 of Protocol 1.
-
-
Prepare the Final Working Solution with Pluronic® F-127:
-
In a sterile tube, add the required volume of pre-warmed experimental buffer.
-
Add the 10% Pluronic® F-127 stock solution to the buffer to achieve a final concentration of 0.01% to 0.05% (v/v). Gently mix.
-
Add the high-concentration this compound DMSO stock solution to the buffer containing Pluronic® F-127 dropwise while vortexing.
-
The final DMSO concentration should be kept below 0.5% (v/v).
-
-
Final Inspection:
-
Visually inspect the final working solution for clarity.
-
Mandatory Visualization
Caption: this compound's mechanism of action via CysLT1 receptor antagonism.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. Antiviral and Immunomodulatory Effects of this compound Against Flaviviruses via Inhibition of the TNF Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Is a Dual Modulator of Human Soluble Epoxide Hydrolase and Peroxisome Proliferator-Activated Receptor γ [frontiersin.org]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
Best practices for long-term storage of Zafirlukast solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Zafirlukast solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is a fine white to pale yellow amorphous powder that is practically insoluble in water.[1][2] Recommended solvents for preparing stock solutions include methanol, acetonitrile, dimethyl sulfoxide (DMSO), acetone, and tetrahydrofuran.[1][2][3] For analytical purposes such as HPLC, stock solutions are often prepared in methanol or acetonitrile at a concentration of 1 mg/mL.
Q2: What are the optimal storage conditions for long-term stability of this compound solutions?
A2: For long-term storage, this compound solutions should be stored at -80°C. It is also crucial to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. To mitigate this, it is recommended to aliquot the stock solution into smaller, single-use vials. For short-term storage of up to 24 hours, solutions may be kept at room temperature.
Q3: What are the main degradation pathways for this compound in solution?
A3: this compound is susceptible to degradation under various stress conditions. The primary degradation pathways involve hydrolysis at the carbamate and amide linkages. Significant degradation has been observed under acidic, alkaline, oxidative, thermal, and photolytic stress conditions.
Q4: How stable is this compound in solution under different conditions?
A4: The stability of this compound in solution is dependent on the storage conditions. Forced degradation studies have shown that significant degradation occurs when the solution is heated in the presence of 0.1 M HCl or 0.1 M NaOH. Degradation is also observed with exposure to 30% hydrogen peroxide at room temperature, heat at 60°C, and UV light. However, this compound solutions have been found to be stable for up to 48 hours under the conditions of an HPLC method using a mobile phase of acetonitrile/0.05 M phosphate buffer, pH 5.0.
Troubleshooting Guide
Issue 1: this compound is precipitating out of solution during my experiment.
-
Possible Cause 1: Solubility exceeded. The solubility of this compound may have been exceeded in your assay buffer.
-
Solution: Check the final concentration of the organic solvent (e.g., DMSO) in your assay and ensure it is sufficient to keep the compound in solution.
-
-
Possible Cause 2: pH of the buffer. The solubility of this compound can be dependent on the pH of the solution.
-
Solution: Ensure the pH of your assay buffer is appropriate for maintaining this compound solubility.
-
-
Possible Cause 3: Hydrophobic nature of the compound. this compound is a hydrophobic compound.
-
Solution: In some cases, the addition of a small amount of a non-ionic surfactant, such as Tween-20, to the assay buffer can help maintain solubility.
-
Issue 2: I am observing low or no activity with my this compound solution.
-
Possible Cause 1: Improper storage. The this compound solution may have degraded due to exposure to light, moisture, or improper temperatures.
-
Solution: Refer to the recommended storage conditions and ensure the solution has been stored correctly at -80°C and protected from light.
-
-
Possible Cause 2: Incorrect solution preparation. The compound may not have been fully dissolved in the solvent.
-
Solution: Ensure the compound is completely dissolved. This compound is freely soluble in tetrahydrofuran, dimethylsulfoxide, and acetone, and slightly soluble in methanol.
-
-
Possible Cause 3: Repeated freeze-thaw cycles. Multiple freeze-thaw cycles can lead to the degradation of the compound.
-
Solution: Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.
-
-
Possible Cause 4: Assay conditions. Small variations in incubation times, temperatures, or reagent concentrations can lead to variability in results.
-
Solution: Standardize all assay parameters as much as possible to ensure consistency.
-
Data Presentation
Table 1: Recommended Solvents and Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Practically insoluble | |
| Methanol | Slightly soluble | |
| Tetrahydrofuran | Freely soluble | |
| Dimethylsulfoxide (DMSO) | Freely soluble | |
| Acetone | Freely soluble |
Table 2: Summary of this compound Stability Under Forced Degradation Conditions
| Stress Condition | Reagent/Details | Observation | Reference |
| Acidic Hydrolysis | 0.1 M HCl, heated | Significant degradation observed | |
| Alkaline Hydrolysis | 0.1 M NaOH, heated | Significant degradation observed | |
| Oxidative Stress | 30% H₂O₂, at room temperature | Degradation observed | |
| Thermal Stress | 60°C | Degradation observed over time | |
| Photolytic Stress | Exposure to UV light | Degradation observed |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a 1 mg/mL stock solution of this compound for experimental use.
-
Materials:
-
This compound powder
-
Methanol or acetonitrile (HPLC grade)
-
Analytical balance
-
Volumetric flask
-
Vortex mixer or sonicator
-
-
Methodology:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a volumetric flask of the appropriate size.
-
Add a small amount of the chosen solvent (methanol or acetonitrile) to dissolve the powder.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Add the solvent to the flask up to the calibration mark.
-
Mix the solution thoroughly.
-
For long-term storage, aliquot the stock solution into single-use vials and store at -80°C.
-
Protocol 2: Forced Degradation Study of this compound
-
Objective: To evaluate the stability of this compound under stress conditions.
-
Materials:
-
1 mg/mL this compound stock solution in methanol or acetonitrile
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Water bath or heating block
-
UV lamp (254 nm)
-
Hot air oven
-
HPLC system
-
-
Methodology:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 80°C for 2 hours. After cooling, neutralize the solution with 0.1 M NaOH.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 80°C for 2 hours. After cooling, neutralize the solution with 0.1 M HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid this compound powder in a hot air oven at 60°C for 7 days. Then, prepare a 100 µg/mL solution in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) for 24 hours. Then, prepare a 100 µg/mL solution in the mobile phase for analysis.
-
Analysis: Analyze all stressed samples using a stability-indicating HPLC method.
-
Visualizations
Caption: Workflow for the long-term storage of this compound solutions.
Caption: this compound's role in the leukotriene signaling pathway.
References
Zafirlukast Activity Validation Technical Support Center
Welcome to the Zafirlukast Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on validating the activity of this compound in various cell types. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R).[1][2][3][4][5] By blocking this receptor, this compound prevents the binding of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), which are inflammatory mediators that cause bronchoconstriction, airway edema, and mucus secretion.
Q2: In which cell types is this compound expected to be active?
This compound's activity is primarily observed in cells expressing the CysLT1 receptor. This includes airway smooth muscle cells, eosinophils, basophils, macrophages, and mast cells. It has also been shown to have effects on endothelial cells, inhibiting inflammatory responses. Additionally, this compound exhibits off-target effects, such as inhibiting thiol isomerases, which can lead to cytotoxic effects in various cancer cell lines.
Q3: What are the known off-target effects of this compound?
This compound has been identified as a pan-thiol isomerase inhibitor, which contributes to its anti-cancer activity. It has also been shown to be a dual modulator of human soluble epoxide hydrolase and a strong activator of peroxisome proliferator-activated receptor-gamma (PPARγ).
Q4: How should I prepare this compound for in vitro experiments?
This compound is practically insoluble in water. It is slightly soluble in methanol and freely soluble in tetrahydrofuran, dimethylsulfoxide (DMSO), and acetone. For cell-based assays, it is typically dissolved in DMSO to create a stock solution, which is then further diluted in culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically <0.1%) and consistent across all treatments, including vehicle controls, to avoid solvent-induced artifacts.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Low or no CysLT1R expression in the cell type used. | - Confirm CysLT1R expression using RT-qPCR, Western blot, or flow cytometry.- Use a positive control cell line known to express CysLT1R. |
| Inactive this compound compound. | - Verify the purity and integrity of your this compound stock.- Prepare a fresh stock solution. | |
| Insufficient concentration of this compound. | - Perform a dose-response experiment to determine the optimal concentration.- Consult the provided data tables for typical effective concentrations in similar cell types. | |
| Bioavailability issues in the assay system. | - this compound is highly protein-bound (99% to albumin). If your culture medium contains high serum concentrations, the free concentration of this compound may be significantly reduced. Consider reducing the serum concentration or using a serum-free medium for the duration of the treatment. | |
| Unexpected or off-target effects observed | This compound is acting on targets other than CysLT1R (e.g., thiol isomerases, PPARγ). | - To confirm if the observed effect is CysLT1R-mediated, try to rescue the phenotype by adding an excess of the CysLT1R agonist, LTD₄.- Use another CysLT1R antagonist with a different chemical structure (e.g., Montelukast) to see if it produces the same effect.- Investigate downstream signaling pathways known to be affected by the off-target to confirm its involvement. |
| Cellular toxicity at high concentrations. | - Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration range of this compound for your specific cell type.- Use concentrations below the cytotoxic threshold for functional assays. | |
| High variability between experimental replicates | Inconsistent cell culture conditions. | - Ensure consistent cell passage number, seeding density, and growth phase across experiments. |
| Pipetting errors. | - Use calibrated pipettes and proper pipetting techniques. | |
| Edge effects in multi-well plates. | - Avoid using the outer wells of the plate for treatments, or fill them with a buffer solution to maintain humidity. | |
| Elevated liver enzymes or hepatotoxicity in vivo | This compound is metabolized by the liver, and hepatotoxicity is a known, though rare, side effect in clinical use. | - When conducting in vivo studies, monitor liver function markers (e.g., ALT, AST) in the plasma of treated animals. |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC₅₀) and effective concentrations (EC₅₀) of this compound in various cell types.
Table 1: Inhibitory Concentration (IC₅₀) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| OVCAR8 | Ovarian Cancer | 12 | |
| HCT116 | Colon Cancer | ~10-20 | |
| A549 | Lung Cancer | ~10-20 | |
| PC3 | Prostate Cancer | ~10-20 | |
| MDA-MB-231-Luc | Breast Cancer | 10 (in the presence of platelets) | |
| HEK293 | Non-cancerous | >100 |
Table 2: Effective Concentration (EC₅₀) and Other Quantitative Data for this compound
| Parameter | Cell/System | Value | Reference |
| PPARγ Activation (EC₅₀) | 3T3-L1 cells | 2.49 ± 0.45 µM | |
| Soluble Epoxide Hydrolase Inhibition (IC₅₀) | Human | 0.8 µM | |
| VRAC Inhibition (IC₅₀) | HEK293 cells | ~17 µM | |
| Inhibition of SARS-CoV-2 Helicase (IC₅₀) | In vitro | 16.3 µM |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound competitively antagonizes the CysLT1 receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining this compound's binding affinity.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for assessing functional antagonism of CysLT1R.
Detailed Experimental Protocols
Radioligand Binding Assay for CysLT1 Receptor
This assay is used to determine the binding affinity of this compound to the CysLT1 receptor.
Materials:
-
Cell membranes from cells recombinantly expressing human CysLT1 receptor (e.g., CHO-K1 or HEK293 cells).
-
[³H]LTD₄ (radioligand).
-
Unlabeled LTD₄ (for determining non-specific binding).
-
This compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Microplate harvester and scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add a fixed amount of cell membranes (e.g., 5-20 µg of protein per well).
-
To appropriate wells, add:
-
Assay buffer (for total binding).
-
A high concentration of unlabeled LTD₄ (e.g., 1 µM) (for non-specific binding).
-
Varying concentrations of this compound.
-
-
Add a fixed concentration of [³H]LTD₄ (e.g., 0.5 nM) to all wells.
-
Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, place them in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.
-
The Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit CysLT1 receptor-mediated increases in intracellular calcium.
Materials:
-
Cells expressing CysLT1 receptors (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
LTD₄ (agonist).
-
This compound (antagonist).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Plate the CysLT1-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM in the dark at 37°C for 1 hour).
-
Wash the cells with assay buffer to remove extracellular dye.
-
Add various concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of LTD₄ (typically the EC₈₀ concentration) into the wells and immediately measure the change in fluorescence over time.
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
Determine the inhibitory effect of this compound by comparing the peak fluorescence response in the presence of the antagonist to the response with the agonist alone.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.
-
LTD₄-Induced Smooth Muscle Contraction Assay
This ex vivo assay assesses the ability of this compound to inhibit LTD₄-induced contraction of airway smooth muscle.
Materials:
-
Guinea pig or human bronchial tissue.
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.7 mM glucose).
-
LTD₄ (contractile agonist).
-
This compound.
-
Organ bath system with force transducers.
Procedure:
-
Dissect the trachea or bronchi from the tissue source and cut it into rings (2-4 mm wide).
-
Suspend the rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.
-
Allow the tissue rings to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes, with periodic washing.
-
Pre-incubate the tracheal rings with various concentrations of this compound or vehicle for a set period (e.g., 30-60 minutes).
-
Induce contraction by adding a fixed concentration of LTD₄ (typically the EC₅₀ or a higher concentration) to the organ baths.
-
Record the isometric tension generated by the tracheal rings using force transducers.
-
Data Analysis:
-
The inhibitory effect of this compound is determined by the reduction in the LTD₄-induced contraction.
-
Construct a concentration-response curve to determine the IC₅₀ or pA₂ value of this compound.
-
References
- 1. Cysteinyl leukotriene receptor type 1 (CysLT1R) antagonist this compound protects against TNF-α-induced endothelial inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeting thiol isomerase activity with this compound to treat ovarian cancer from the bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
Technical Support Center: Zafirlukast in Long-Term Cell Viability Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Zafirlukast in long-term cell culture studies. The information is designed to help mitigate unintended effects on cell viability and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound, and how might it affect cell viability?
A1: this compound is clinically used as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLTR1), which helps to reduce airway inflammation in asthma.[1][2] However, in in vitro studies, this compound can exert effects on cell viability through various "off-target" mechanisms that are cell-type dependent. These include:
-
Induction of Apoptosis: In several cancer cell lines, this compound has been shown to induce programmed cell death (apoptosis) by activating caspases 3 and 9 and downregulating anti-apoptotic proteins like Bcl-2.[1][3]
-
Induction of Oxidative Stress: this compound can increase the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in certain cancer cells.[4]
-
Inhibition of Thiol Isomerases: It acts as a pan-thiol isomerase inhibitor, which can disrupt protein folding and lead to cytotoxicity in cancer cells.
-
Modulation of Mitochondrial Biogenesis: Conversely, in human bronchial epithelial cells, this compound has been found to promote mitochondrial biogenesis and respiration, which can enhance cell survival.
Q2: I am observing significant cytotoxicity at concentrations of this compound that I expected to be non-toxic. What are the potential causes?
A2: Unexpected cytotoxicity with this compound can arise from several factors:
-
Cell Line Sensitivity: The cytotoxic effects of this compound are highly cell-line specific. Cancer cell lines, in particular, may be more sensitive due to this compound's anti-proliferative and pro-apoptotic off-target effects.
-
Solvent Toxicity: this compound is typically dissolved in DMSO. High final concentrations of DMSO in the cell culture medium (generally >0.5%) can be toxic to cells.
-
Compound Instability: this compound may not be stable in culture medium for the entire duration of a long-term study. Degradation products could have different cytotoxic profiles.
-
Assay Interference: The chosen viability assay might be susceptible to artifacts. For example, compounds that interfere with cellular metabolism can produce misleading results in MTT or resazurin-based assays.
Q3: How can I mitigate the cytotoxic effects of this compound in my long-term experiments if my goal is to study its primary (CysLTR1 antagonism) effects?
A3: Mitigating off-target cytotoxicity is crucial. Consider the following strategies:
-
Dose-Response Optimization: Perform a careful dose-response study to identify the highest concentration of this compound that does not significantly impact cell viability over your experimental timeframe.
-
Co-treatment with Antioxidants: If cytotoxicity is linked to oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may rescue the cells.
-
Use of a Different CysLTR1 Antagonist: If mitigating this compound's off-target effects is not possible, consider using another CysLTR1 antagonist, such as Montelukast, and compare the results. Note that Montelukast may also have its own off-target effects.
-
Control Experiments: Include appropriate controls to distinguish between on-target and off-target effects. This could involve using cell lines that do not express CysLTR1 or using siRNA to knock down CysLTR1 expression.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in viability assays. | 1. Uneven cell seeding.2. Edge effects in the microplate.3. Pipetting errors.4. This compound precipitation. | 1. Ensure the cell suspension is thoroughly mixed before and during plating.2. Avoid using the outer wells of the plate; fill them with sterile PBS or media instead.3. Calibrate pipettes regularly and use fresh tips for each replicate.4. Visually inspect wells for any precipitate after adding this compound. Ensure the final solvent concentration is not causing the compound to fall out of solution. |
| Vehicle control (e.g., DMSO) shows significant cytotoxicity. | 1. DMSO concentration is too high.2. Cells are particularly sensitive to the solvent.3. Contamination of the solvent stock. | 1. Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5% and ideally below 0.1%.2. Perform a vehicle-only dose-response curve to determine the maximum tolerable concentration for your specific cell line.3. Use a fresh, sterile aliquot of cell culture grade DMSO. |
| This compound appears to increase cell viability/metabolism. | 1. This compound is promoting mitochondrial biogenesis in your cell type.2. Interference with the viability assay (e.g., reduction of MTT reagent by the compound itself). | 1. This may be a real biological effect. Confirm with an alternative viability assay that measures a different parameter (e.g., ATP content or LDH release).2. Run a cell-free control by adding this compound to media with the assay reagent but without cells to check for direct chemical reactions. |
| No dose-dependent effect on viability is observed. | 1. The concentration range is not appropriate for the cell line.2. The incubation time is too short for cytotoxic effects to manifest.3. The cell line is resistant to this compound's cytotoxic mechanisms. | 1. Test a much wider range of concentrations, often on a logarithmic scale (e.g., 0.1 µM to 100 µM).2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.3. Consider that your cell line may not be sensitive to this compound-induced cytotoxicity. This is still a valid result. |
Quantitative Data Summary
The following tables summarize the reported effective concentrations and IC₅₀ values of this compound in various cell lines and experimental contexts.
Table 1: Cytotoxicity (IC₅₀ Values) of this compound
| Cell Line | Assay Type | IC₅₀ Value | Reference |
| OVCAR8 (Ovarian Cancer) | Viability Assay | 12 µM | |
| HCT116 (Colon Cancer) | Viability Assay | Similar to OVCAR8 | |
| A549 (Lung Cancer) | Viability Assay | Similar to OVCAR8 | |
| PC3 (Prostate Cancer) | Viability Assay | Similar to OVCAR8 | |
| HEK293 (Non-cancerous) | Viability Assay | > 100 µM | |
| MDA-B02-Luc (Breast Cancer) | Platelet-induced survival | ~10 µM |
Table 2: Concentrations for Other Biological Effects of this compound
| Cell Line | Effect | Effective Concentration | Reference |
| Human Bronchial Epithelial Cells | Stimulation of mitochondrial biogenesis | 5 µM | |
| LO-2 (Hepatocytes) | Protection against Docetaxel-induced apoptosis | 5 and 10 µM | |
| LO-2 (Hepatocytes) | Alleviation of Docetaxel-induced oxidative stress | 5 and 10 µM |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Cells in culture
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound-containing medium. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Assessment of Apoptosis using Caspase-3/7 Activity Assay
This protocol is based on fluorometric caspase-3/7 assays.
Materials:
-
Cells in culture, treated with this compound as described above
-
Opaque-walled 96-well plates
-
Caspase-3/7 assay kit (containing a fluorogenic substrate like (Ac-DEVD)₂-R110)
-
Lysis/Assay Buffer
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol. Include positive (e.g., staurosporine-treated) and negative controls.
-
Reagent Preparation: Prepare the caspase-3/7 assay reagent by mixing the substrate with the assay buffer according to the kit manufacturer's instructions.
-
Reagent Addition: Add a volume of the prepared caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).
-
Incubation: Mix gently on a plate shaker for 30-60 seconds and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 499/521 nm for R110).
-
Analysis: Compare the fluorescence intensity of treated samples to controls to determine the fold-change in caspase-3/7 activity.
Protocol 3: Assessment of Mitochondrial Membrane Potential using JC-1
This protocol allows for the ratiometric measurement of mitochondrial membrane potential.
Materials:
-
Cells in culture, treated with this compound
-
JC-1 dye
-
Assay buffer
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a suitable plate (e.g., black-walled, clear-bottom 96-well plate). Include a positive control for depolarization (e.g., CCCP).
-
JC-1 Staining: Remove the treatment medium and add fresh medium containing JC-1 dye (typically 1-10 µM).
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed assay buffer to remove excess dye.
-
Measurement (Plate Reader): Add 100 µL of assay buffer to each well. Measure fluorescence at two wavelength settings:
-
Green (monomers, indicating depolarized mitochondria): Ex/Em ~485/530 nm
-
Red (J-aggregates, indicating polarized mitochondria): Ex/Em ~540/590 nm
-
-
Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to studying this compound's effects.
References
- 1. This compound ameliorates Docetaxel-induced activation of NOD-like receptor protein 3 (NLRP3) inflammasome, mediated by sirtuin1 (SIRT1) in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential effects of montelukast and this compound on MDA‑MB‑231 triple‑negative breast cancer cells: Cell cycle regulation, apoptosis, autophagy, DNA damage and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
Zafirlukast versus Montelukast in in vitro asthma models
An Objective Comparison of Zafirlukast and Montelukast in In Vitro Asthma Models for Researchers
Introduction
This compound and montelukast are potent and selective cysteinyl leukotriene receptor antagonists (LTRAs) widely used in the management of asthma.[1][2] Both drugs function by competitively blocking the cysteinyl leukotriene 1 (CysLT1) receptor, thereby inhibiting the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄).[3][4] While they share a common mechanism of action, subtle differences in their pharmacological profiles have been observed in various in vitro models. This guide provides a detailed comparison of their performance in these models, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals.
Mechanism of Action: CysLT1 Receptor Antagonism
The primary mechanism for both this compound and montelukast involves blocking the action of cysteinyl leukotrienes on the CysLT1 receptor. These leukotrienes are potent mediators released from inflammatory cells like mast cells and eosinophils.[5] Their binding to CysLT1 receptors on airway smooth muscle cells and other cells triggers key pathological features of asthma, including bronchoconstriction, increased microvascular permeability leading to edema, and recruitment of eosinophils. By antagonizing this receptor, this compound and montelukast effectively mitigate these downstream effects.
Data Presentation: Comparative In Vitro Performance
The following tables summarize quantitative and qualitative data from in vitro studies comparing this compound and montelukast.
Table 1: CysLT Receptor Binding Affinity
| Target | Ligand | Preparation | Assay Method | Finding | Reference |
| CysLT1 Receptor | ³H-LTD₄ | Human Lung Parenchyma Membranes | Radioligand Binding (Equilibrium & Kinetic) | Potency Rank: this compound = Montelukast | |
| High-Affinity LTC₄ Site | ³H-LTC₄ | Human Lung Parenchyma Membranes | Radioligand Binding (Kinetic) | Montelukast shows weak interaction; this compound is unable to inhibit binding. | |
| CysLT1 Receptor | Montelukast, this compound | In Silico Model | Molecular Docking | Both compounds show high binding affinity to the CysLT1 receptor. |
Table 2: Effects on Inflammatory Cells In Vitro
| Cell Type | Stimulus | Parameter Measured | This compound Effect | Montelukast Effect | Reference |
| Eosinophils | Epithelial Cell Secretions | Cell Survival | Not Reported | Inhibitory Effect (at 10⁻⁵M to 10⁻⁷M) | |
| Neutrophils | PMA / OPZ | Reactive Oxygen Species (ROS) Generation | Inhibitory Effect (Dose-dependent) | Not Reported | |
| Neutrophils | Inflammatory Stimuli | Chemotaxis, CysLTR1 & ERK1/2 Expression | Not Reported (Zileuton compared) | Inhibitory Effect | |
| Mast Cells | Water Avoidance Stress (in vivo model with in vitro analysis) | Degranulation | Not Reported | Inhibitory Effect | |
| Epithelial Cells | FBS | Cytokine Secretion (GM-CSF, IL-6, IL-8) | Not Reported | Inhibitory Effect |
Table 3: Effects on Inflammatory Signaling Pathways
| Cell Type | Pathway | Key Proteins | This compound Effect | Montelukast Effect | Reference |
| Alveolar Epithelial Cells | Inflammasome Activation | TLR4/NF-κB/NLRP3 | Suppression of activation | Not Reported |
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpreting the comparative data.
Radioligand Binding Assay for CysLT Receptors
This protocol is based on methodologies used to assess binding affinity in human lung parenchyma.
-
Objective: To determine the binding affinity and potency of this compound and montelukast for the CysLT1 receptor and high-affinity LTC₄ binding sites.
-
Materials:
-
Human lung parenchyma (HLP) membranes.
-
Radioligands: ³H-LTD₄ and ³H-LTC₄.
-
Test compounds: this compound, Montelukast.
-
Assay buffer (e.g., Tris-HCl with MgCl₂, CaCl₂).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: HLP tissue is homogenized and centrifuged to isolate the membrane fraction.
-
Binding Reaction: HLP membranes are incubated in the assay buffer with a fixed concentration of the radioligand (e.g., ³H-LTD₄) and varying concentrations of the competing unlabeled drugs (this compound or montelukast).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Washing: Filters are washed with ice-cold buffer to remove non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. This value is used to determine the binding affinity (Ki).
-
Neutrophil Reactive Oxygen Species (ROS) Generation Assay
This protocol is based on the study of this compound's effect on polymorphonuclear neutrophils (PMNs).
-
Objective: To measure the effect of this compound and montelukast on ROS production by activated neutrophils.
-
Materials:
-
Polymorphonuclear neutrophils (PMNs) isolated from peripheral blood.
-
Stimulants: Phorbol myristate acetate (PMA) or opsonized zymosan (OPZ).
-
Chemiluminescent probe (e.g., Luminol).
-
Test compounds: this compound, Montelukast.
-
Luminometer.
-
-
Procedure:
-
Cell Isolation: PMNs are isolated from heparinized venous blood using density gradient centrifugation.
-
Pre-incubation: PMNs are pre-incubated with various concentrations of this compound or montelukast for a specified time.
-
Assay Initiation: The chemiluminescent probe is added to the cell suspension.
-
Stimulation: ROS production is initiated by adding a stimulant (PMA or OPZ).
-
Measurement: Chemiluminescence is measured continuously over time using a luminometer.
-
Data Analysis: The peak chemiluminescence or the area under the curve is calculated and compared between treated and untreated cells to determine the inhibitory effect.
-
In Vitro Eosinophil Survival and Cytokine Secretion Assay
This protocol is based on the investigation of montelukast's effect on eosinophilic inflammation.
-
Objective: To assess the impact of LTRAs on eosinophil survival and epithelial cell cytokine secretion.
-
Materials:
-
Nasal mucosa or nasal polyp epithelial cells.
-
Eosinophils isolated from peripheral blood.
-
Culture medium, fetal bovine serum (FBS).
-
Test compounds: this compound, Montelukast.
-
ELISA kits for cytokines (GM-CSF, IL-6, IL-8).
-
Flow cytometer or microscopy for cell viability assessment (e.g., Annexin V/PI staining).
-
-
Procedure:
-
Epithelial Cell Culture: Epithelial cells are cultured to confluence and then stimulated with FBS in the presence or absence of the test compounds.
-
Cytokine Measurement: After incubation (e.g., 24 hours), the supernatant is collected, and the concentrations of GM-CSF, IL-6, and IL-8 are measured by ELISA.
-
Eosinophil Survival Assay: Eosinophils are cultured in a medium conditioned by the epithelial cells (or with extracellular matrix proteins) in the presence or absence of the test compounds.
-
Viability Assessment: After a set incubation period (e.g., 3 days), eosinophil viability is assessed by flow cytometry or trypan blue exclusion to determine the percentage of surviving cells.
-
Data Analysis: The reduction in cytokine levels and the decrease in eosinophil survival percentage in the presence of the drugs are calculated and compared to the control.
-
Summary and Conclusion
Both this compound and montelukast are effective antagonists of the CysLT1 receptor. In vitro data reveals both similarities and distinctions in their pharmacological profiles.
-
Receptor Binding: Both drugs exhibit equal potency in binding to the CysLT1 receptor when LTD₄ is the ligand. However, montelukast, unlike this compound, shows some interaction with high-affinity LTC₄ binding sites, a difference that could be pharmacologically relevant.
-
Anti-Inflammatory Effects: Montelukast has been shown to directly inhibit eosinophil survival and reduce pro-inflammatory cytokine secretion from epithelial cells. This compound demonstrates a notable inhibitory effect on ROS production in neutrophils and has been shown to suppress the TLR4/NF-κB/NLRP3 inflammasome pathway.
While both drugs achieve their primary therapeutic effect through CysLT1 receptor blockade, these in vitro findings suggest they may possess distinct secondary anti-inflammatory mechanisms. Montelukast appears to have more pronounced effects on the eosinophilic and epithelial cell components of inflammation, whereas this compound shows significant effects on neutrophil oxidative burst and specific inflammasome signaling pathways. These differences may influence their efficacy in asthma phenotypes driven by different inflammatory pathways and warrant further investigation.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Leukotriene modifiers for asthma: Types, side effects, and more [medicalnewstoday.com]
- 3. benchchem.com [benchchem.com]
- 4. Montelukast and this compound: Leukotriene Receptors Antagonists | Medcrine [medcrine.com]
- 5. jag.journalagent.com [jag.journalagent.com]
Comparative analysis of Zafirlukast and Pranlukast in leukotriene inhibition
A Comparative Analysis of Zafirlukast and Pranlukast in Leukotriene Inhibition
Introduction
This compound and Pranlukast are selective, competitive antagonists of the cysteinyl leukotriene receptor 1 (CysLT1R).[1] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory lipid mediators synthesized from arachidonic acid, playing a crucial role in the pathophysiology of asthma and allergic rhinitis.[2][3] They induce bronchoconstriction, increase vascular permeability, promote mucus secretion, and recruit eosinophils into the airways.[2][4] By blocking the CysLT1 receptor, this compound and Pranlukast inhibit these downstream effects, making them effective in the chronic management of asthma. While both drugs share a common therapeutic target, they exhibit notable differences in their pharmacological profiles, binding kinetics, and potency, which are critical for researchers in drug development. This guide provides a detailed comparative analysis based on available experimental data.
Leukotriene Signaling Pathway and Point of Inhibition
The synthesis of cysteinyl leukotrienes begins with the conversion of arachidonic acid to leukotriene A₄ (LTA₄) by the enzyme 5-Lipoxygenase (5-LOX). LTA₄ is then conjugated with glutathione by LTC₄ synthase to form LTC₄. Extracellular enzymes subsequently convert LTC₄ to LTD₄ and then to LTE₄. These cysteinyl leukotrienes bind to and activate the CysLT1 receptor, a G protein-coupled receptor (GPCR), initiating a signaling cascade that leads to inflammation and bronchoconstriction. This compound and Pranlukast exert their therapeutic effect by competitively blocking this receptor, preventing ligand binding and subsequent signal transduction.
Quantitative Comparison of Inhibitory Activity
The potency and affinity of this compound and Pranlukast have been evaluated in various in vitro systems. The data reveals context-dependent differences in their inhibitory capabilities.
Table 1: Receptor Binding Affinity and Potency
| Drug | Parameter | Value | Species/Tissue | Assay Conditions / Radioligand | Reference(s) |
|---|---|---|---|---|---|
| This compound | Ki | 0.23 nM | Guinea Pig Lung | vs. [³H]LTD₄ | |
| Ki | 1.1 nM | Human Lung | vs. [³H]LTD₄ | ||
| IC₅₀ | 8.7 nM | Human | Target: CysLT1R | ||
| Pranlukast | Ki | 0.63 nM | Guinea Pig Lung | vs. [³H]LTE₄ | |
| IC₅₀ | 0.3 µM | Guinea Pig Trachea | Functional inhibition of LTD₄-evoked secretion |
| Comparison | Potency Rank | this compound > Pranlukast | Human Lung | vs. [³H]LTD₄ | |
Table 2: Functional Inhibition of Mucus Secretion
| Drug | Parameter | Value | Experimental Model | Reference(s) |
|---|---|---|---|---|
| This compound | IC₅₀ | 0.6 µM | LTD₄-induced mucus secretion in guinea-pig trachea | |
| Maximal Inhibition | 78% (at 10 µM) | LTD₄-induced mucus secretion in guinea-pig trachea | ||
| Pranlukast | IC₅₀ | 0.3 µM | LTD₄-induced mucus secretion in guinea-pig trachea | |
| Maximal Inhibition | 83% (at 10 µM) | LTD₄-induced mucus secretion in guinea-pig trachea |
| | pKB | 7.0 | LTD₄ concentration-response curve shift | |
Table 3: Off-Target Activity
| Drug | Off-Target | Parameter | Value | Notes | Reference(s) |
|---|---|---|---|---|---|
| This compound | VRAC | IC₅₀ | ~17 µM | Full inhibition of Volume-Regulated Anion Channels |
| Pranlukast | VRAC | N/A | ~50% | Partial inhibition of Volume-Regulated Anion Channels | |
Detailed Mechanism of Inhibition
Both this compound and Pranlukast are competitive antagonists, binding to the CysLT1 receptor to prevent its activation by endogenous cysteinyl leukotrienes. However, structural and functional studies have revealed significant distinctions in their molecular interactions.
-
Differential Ligand Site Interaction : A key pharmacological difference lies in their interaction with different leukotriene binding sites. Studies on human lung parenchyma membranes demonstrated that while this compound is highly selective for the LTD₄ binding site (CysLT1R), Pranlukast is also able to interact with high-affinity binding sites for LTC₄. This compound was found to be completely unable to inhibit [³H]-LTC₄ binding, suggesting a more focused antagonism of the LTD₄/LTE₄ axis.
-
Unique Binding Modes : Crystal structures of the CysLT1 receptor in complex with each antagonist reveal that they bind within the same general pocket but adopt distinct conformations. The research highlights a novel "lateral access" mechanism, where the ligands may enter the orthosteric pocket directly from the cell membrane between transmembrane helices. Despite sharing a similar location, the specific molecular contacts made by this compound and Pranlukast with the receptor's amino acid residues differ significantly, accounting for their unique pharmacological profiles.
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay
This protocol is a generalized method for determining the binding affinity (Ki) of antagonists like this compound and Pranlukast for the CysLT1 receptor.
Objective : To measure the ability of a test compound (e.g., this compound) to displace a specific radioligand (e.g., [³H]LTD₄) from the CysLT1 receptor, allowing for the calculation of its inhibitory constant (Ki).
Materials :
-
Membrane Preparation: Cell membranes expressing CysLT1 receptors (e.g., from human or guinea pig lung tissue).
-
Radioligand: [³H]LTD₄ at a concentration near its Kd value.
-
Test Compounds: Serial dilutions of this compound and Pranlukast.
-
Non-specific Binding Control: A high concentration of an unlabeled CysLT1R ligand.
-
Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a vacuum manifold.
-
Scintillation Counter and Cocktail.
Methodology :
-
Reaction Setup : In a 96-well plate, combine the receptor membrane preparation, assay buffer, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubation : Add the radioligand to all wells to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation : Terminate the reaction by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand.
-
Washing : Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification : Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis :
-
Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percent specific binding against the log concentration of the test compound to generate an inhibition curve.
-
Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Mucus Secretion Assay
This protocol is based on the methodology used to compare the functional antagonism of this compound and Pranlukast on LTD₄-induced mucus secretion.
Objective : To quantify the inhibitory effect of this compound and Pranlukast on mucus hypersecretion stimulated by the CysLT1R agonist LTD₄ in an ex vivo tissue model.
Materials :
-
Tissue: Trachea from guinea pigs.
-
Radiolabel: ³⁵SO₄ (as a precursor for radiolabeled macromolecules in mucus).
-
Agonist: Leukotriene D₄ (LTD₄).
-
Antagonists: this compound and Pranlukast at various concentrations.
-
Culture Medium and appropriate buffers.
-
Scintillation Counter.
Methodology :
-
Tissue Preparation : Excise guinea-pig tracheae and mount them for in vitro culture.
-
Radiolabeling : Pre-incubate the tracheal tissues in a culture medium containing ³⁵SO₄ for several hours to allow for the incorporation of the radiolabel into mucus glycoproteins.
-
Baseline Measurement : Collect baseline samples from the medium to measure basal mucus secretion.
-
Antagonist Pre-treatment : Add varying concentrations of this compound or Pranlukast to the culture medium and incubate for a set period.
-
Agonist Challenge : Add a fixed concentration of LTD₄ (e.g., 10 µM) to the medium to stimulate mucus secretion and continue the incubation.
-
Sample Collection : Collect samples from the medium at timed intervals post-challenge.
-
Quantification : Measure the amount of ³⁵SO₄-labeled macromolecules (mucus) in the collected samples using a scintillation counter.
-
Data Analysis :
-
Calculate the net increase in mucus secretion induced by LTD₄ in the absence and presence of the antagonists.
-
Express the inhibition as a percentage of the maximal LTD₄ response.
-
Determine the IC₅₀ value for each antagonist by plotting the percent inhibition against the log concentration of the antagonist.
-
Conclusion
This compound and Pranlukast are both effective CysLT1 receptor antagonists, but they are not pharmacologically identical. Direct comparative data indicates that Pranlukast can be more potent in functional assays like inhibiting mucus secretion, whereas this compound may show higher affinity in certain receptor binding assays. Key differentiating factors for researchers to consider include their distinct interactions with LTC₄ binding sites, their different off-target profiles, and their unique molecular binding modes within the CysLT1 receptor. These subtle yet significant differences underscore the importance of selecting the appropriate compound based on the specific experimental context and research question.
References
- 1. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Zafirlukast's Specificity for the CysLT1 Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Zafirlukast's performance against other cysteinyl leukotriene receptor 1 (CysLT1) antagonists, supported by experimental data. This analysis delves into the binding affinity, functional antagonism, and potential off-target effects to validate the specificity of this compound for the CysLT1 receptor.
This compound is a selective and competitive antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) at the CysLT1 receptor.[1] Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis.[2] By blocking the CysLT1 receptor, this compound inhibits the inflammatory cascade, leading to bronchodilation and a reduction in airway inflammation.[1][3] This guide compares this compound with other commonly used CysLT1 antagonists, Montelukast and Pranlukast, to provide a comprehensive overview of its receptor specificity.
Comparative Analysis of Receptor Binding Affinity
The specificity of a drug is fundamentally determined by its binding affinity for its intended target relative to other potential targets. Radioligand binding assays are instrumental in quantifying this affinity, typically expressed as the inhibition constant (Ki).
A comparative study on the binding potency of CysLT1 receptor antagonists in human lung parenchyma membranes demonstrated the following rank order of potency for displacing [3H]LTD4: this compound = Montelukast > Pranlukast.[4] This indicates that this compound and Montelukast have a comparable and higher affinity for the CysLT1 receptor than Pranlukast.
A key differentiator for this compound's specificity is its lack of interaction with the high-affinity binding site for leukotriene C4 (LTC4). In contrast, both Montelukast and Pranlukast have been shown to interact with this site. This suggests a higher degree of selectivity of this compound for the LTD4/LTE4 binding site on the CysLT1 receptor.
| Antagonist | Rank Order of Potency for CysLT1 Receptor | Interaction with High-Affinity LTC4 Binding Site |
| This compound | 1 (equal to Montelukast) | No |
| Montelukast | 1 (equal to this compound) | Yes |
| Pranlukast | 2 | Yes |
Table 1: Comparison of Binding Affinity of CysLT1 Receptor Antagonists.
Functional Antagonism at the CysLT1 Receptor
Beyond binding, the functional consequence of receptor antagonism is a critical measure of a drug's efficacy. Functional assays, such as calcium mobilization and smooth muscle contraction assays, are used to determine the concentration of an antagonist required to inhibit 50% of the agonist-induced response (IC50).
| Antagonist | Assay Type | Agonist | Tissue/Cell Line | IC50 (µM) |
| This compound | Inhibition of mucus secretion | LTD4 | Guinea-pig trachea | 0.6 |
| Pranlukast | Inhibition of mucus secretion | LTD4 | Guinea-pig trachea | 0.3 |
Table 2: Comparative Functional Antagonism of CysLT1 Receptor Antagonists. Note: Data is compiled from a single study and direct head-to-head comparisons in other functional assays are limited in the reviewed literature.
Off-Target Effects and Broader Selectivity
An ideal antagonist exhibits high selectivity for its target receptor with minimal interaction with other receptors or cellular components. Studies have revealed some off-target effects for CysLT1 receptor antagonists.
This compound and Pranlukast have been shown to inhibit volume-regulated anion channels (VRACs) independently of the CysLT1 receptor, with this compound having an IC50 of approximately 17 µM for VRAC. Montelukast and Pranlukast have been found to inhibit nucleotide-induced calcium mobilization through P2Y receptors, with IC50 values in the low micromolar range. It is important to note that Montelukast and this compound are antagonists of CysLT1 receptors but not CysLT2 receptors.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the CysLT1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human CysLT1 receptor (e.g., HEK293 or CHO cells).
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [3H]LTD4), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a Radioligand Binding Assay.
Calcium Mobilization Assay
Objective: To determine the functional antagonism (IC50) of a test compound at the CysLT1 receptor.
Methodology:
-
Cell Culture: Plate cells expressing the CysLT1 receptor in a 96-well or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test antagonist (e.g., this compound) to the wells.
-
Agonist Stimulation: Add a fixed concentration of a CysLT1 receptor agonist (e.g., LTD4) to stimulate the cells.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the agonist-induced calcium mobilization (IC50).
Caption: Workflow for a Calcium Mobilization Assay.
CysLT1 Receptor Signaling Pathway
The CysLT1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 and can also signal through Gi/o. Activation of the CysLT1 receptor by its endogenous ligands, LTD4 and LTC4, initiates a cascade of intracellular signaling events.
Upon ligand binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a key event in mediating the physiological effects of CysLTs, such as smooth muscle contraction.
The CysLT1 receptor can also signal through other pathways, including the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, the Ras-mitogen-activated protein kinase (MAPK) cascade, and activation of transcription factors such as nuclear factor-kappa B (NF-κB) and cAMP-responsive element-binding protein (CREB). These pathways are involved in regulating cellular processes like proliferation, survival, and gene expression.
Caption: CysLT1 Receptor Signaling Pathway.
Conclusion
The available data strongly support the high specificity of this compound for the CysLT1 receptor. Its binding affinity is comparable to Montelukast and greater than Pranlukast. A key distinguishing feature of this compound is its lack of interaction with the high-affinity LTC4 binding site, suggesting a more focused antagonism on LTD4 and LTE4 signaling. While off-target effects have been identified for all three antagonists at higher concentrations, this compound's profile, particularly its selectivity over the CysLT2 receptor, underscores its utility as a specific tool for studying CysLT1-mediated pathophysiology and as a therapeutic agent in the management of asthma and allergic rhinitis. Further head-to-head comparative studies providing quantitative binding and functional data for all three antagonists against a broader panel of receptors would be invaluable for a more complete understanding of their relative specificities.
References
- 1. CysLT1 receptor antagonists pranlukast and this compound inhibit LRRC8-mediated volume regulated anion channels independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Cysteinyl Leukotriene Signaling as a Therapeutic Target for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Preclinical Asthma Models: Zafirlukast vs. Inhaled Corticosteroids
For researchers and drug development professionals, understanding the comparative efficacy of different therapeutic agents in relevant animal models is paramount. This guide provides a detailed comparison of the leukotriene receptor antagonist, zafirlukast, and inhaled corticosteroids, two cornerstone treatments in asthma management. By examining their performance in preclinical settings, we can gain valuable insights into their distinct mechanisms and potential therapeutic applications.
While direct comparative studies of this compound and inhaled corticosteroids in the same animal model are limited, broader comparisons between leukotriene receptor antagonists and corticosteroids in established asthma models offer significant data. This guide synthesizes findings from key studies to illuminate the differential effects of these drug classes on airway inflammation and hyperresponsiveness.
Quantitative Efficacy Comparison
The following tables summarize the quantitative data from comparative studies in various animal models of asthma. These studies typically utilize ovalbumin (OVA) sensitization and challenge to induce an allergic asthma phenotype.
| Parameter | Animal Model | Leukotriene Receptor Antagonist | Inhaled Corticosteroid | Key Findings |
| Eosinophil Infiltration | Guinea Pig (OVA-induced) | Montelukast: Significant reduction | Dexamethasone: Significant reduction | Both treatments effectively reduced eosinophil accumulation in the bronchial wall.[1] |
| Mononuclear Cell Infiltration | Guinea Pig (OVA-induced) | Montelukast: No significant effect | Dexamethasone: Significant reduction | Corticosteroids demonstrated a broader anti-inflammatory effect by targeting mononuclear cells.[1] |
| Airway Remodeling (Goblet cell hyperplasia, epithelial thickness, collagen deposition) | Mouse (OVA-induced) | Montelukast: Significant reduction | Beclomethasone: Significant reduction | Both agents showed comparable efficacy in mitigating airway remodeling. |
| Late Airway Response (LAR) | Rat (OVA-induced) | Montelukast: Inhibition | Methylprednisolone: Inhibition | Both drugs were effective in suppressing the late-phase asthmatic response.[2] |
| Airway Hyperresponsiveness (AHR) | Guinea Pig (OVA-induced) | Montelukast: No significant attenuation | Dexamethasone: Significant attenuation | Corticosteroids were more effective in reducing airway hyperresponsiveness to bronchoconstrictors.[1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the experimental protocols from the key comparative studies.
Ovalbumin-Induced Chronic Airway Inflammation in Guinea Pigs
-
Animal Model: Male Hartley guinea pigs.
-
Sensitization and Challenge: Animals were sensitized with intraperitoneal injections of ovalbumin (OVA). Subsequently, they were exposed to OVA aerosols twice a week for four weeks to induce chronic airway inflammation.[1]
-
Drug Administration:
-
Montelukast: Administered daily.
-
Dexamethasone: Administered daily.
-
-
Outcome Measures:
-
Inflammatory Cell Infiltration: Assessed by histological analysis of lung tissue sections to count eosinophils and mononuclear cells in the bronchial wall.
-
Airway Hyperresponsiveness: Measured by assessing the bronchoconstrictor response to inhaled methacholine.
-
Ovalbumin-Induced Airway Remodeling in Mice
-
Animal Model: Male BALB/c mice.
-
Sensitization and Challenge: Mice were sensitized with intraperitoneal injections of OVA and aluminum hydroxide. They were then challenged with nebulized OVA three times a week for six or ten weeks.
-
Drug Administration:
-
Montelukast: Administered prior to each OVA challenge.
-
Beclomethasone: Administered via inhalation prior to each OVA challenge.
-
-
Outcome Measures:
-
Airway Inflammation: Assessed by differential cell counts in bronchoalveolar lavage (BAL) fluid.
-
Airway Remodeling: Evaluated through histological analysis of lung tissue for goblet cell hyperplasia, epithelial thickness, and collagen deposition using specific staining techniques.
-
Ovalbumin-Induced Allergic Asthma in Rats
-
Animal Model: Male Brown Norway rats.
-
Sensitization and Challenge: Rats were actively sensitized with OVA and aluminum hydroxide. They then received repeated intratracheal instillations of OVA.
-
Drug Administration:
-
Montelukast: Administered before each OVA exposure.
-
Methylprednisolone: Administered before each OVA exposure.
-
-
Outcome Measures:
-
Late Airway Response (LAR): Measured as the change in pulmonary resistance and elastance several hours after OVA challenge.
-
Inflammatory Cell Infiltration: Quantified by histological examination of the bronchial submucosa.
-
Mechanistic Insights and Signaling Pathways
The differential effects of this compound (and other leukotriene receptor antagonists) and inhaled corticosteroids stem from their distinct mechanisms of action.
This compound acts as a competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, thereby blocking the pro-inflammatory effects of leukotrienes, which include bronchoconstriction, eosinophil recruitment, and mucus production. Inhaled corticosteroids, on the other hand, exert a broader anti-inflammatory effect by binding to glucocorticoid receptors. This complex then translocates to the nucleus to suppress the transcription of multiple pro-inflammatory genes and upregulate anti-inflammatory proteins.
Experimental Workflow
The general workflow for comparing these two drug classes in an animal model of asthma is depicted below.
References
- 1. Comparison of glucocorticoid and cysteinyl leukotriene receptor antagonist treatments in an experimental model of chronic airway inflammation in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison study between the mechanisms of allergic asthma amelioration by a cysteinyl-leukotriene type 1 receptor antagonist montelukast and methylprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro comparison of Zafirlukast's anti-inflammatory effects with other compounds
For Researchers, Scientists, and Drug Development Professionals
Zafirlukast, a selective and competitive antagonist of the cysteinyl leukotriene-1 (CysLT1) receptor, is a well-established therapeutic agent for the management of asthma. Its primary mechanism of action involves the blockade of pro-inflammatory leukotrienes, thereby mitigating airway inflammation, edema, and bronchoconstriction.[1][2][3] Beyond its role in asthma, in vitro studies have begun to elucidate a broader spectrum of anti-inflammatory activities, positioning this compound as a compound of interest for other inflammatory conditions. This guide provides an objective in vitro comparison of this compound's anti-inflammatory effects against other leukotriene receptor antagonists and explores its impact on various inflammatory pathways, supported by experimental data.
Comparative Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound has been evaluated in vitro in comparison to other cysteinyl leukotriene receptor antagonists, namely Montelukast and Pranlukast. These studies highlight differences in their potency against various inflammatory targets.
Inhibition of Leukotriene D4 (LTD4)-Induced Effects
A key measure of the direct anti-leukotriene activity of these compounds is their ability to inhibit the effects of LTD4, a potent inflammatory mediator. In a study assessing the inhibition of LTD4-evoked mucin secretion from guinea pig tracheal epithelial cells, this compound demonstrated potent inhibitory activity, with Pranlukast showing slightly higher potency.
Table 1: Inhibition of LTD4-Evoked Mucin Secretion
| Compound | IC50 (µM) |
| This compound | 0.6 |
| Pranlukast | 0.3 |
Modulation of Other Anti-inflammatory Targets
Recent research has uncovered that this compound and its counterparts modulate other key players in the inflammatory cascade, including soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor-gamma (PPARγ). Inhibition of sEH and activation of PPARγ are both recognized as having anti-inflammatory effects.
Table 2: Activity at sEH and PPARγ
| Compound | sEH Inhibition IC50 (µM) | PPARγ Activation EC50 (µM) | Max PPARγ Activation (%) |
| This compound | 0.8 | 2.49 | 148 |
| Montelukast | 1.9 | 1.17 | 21.9 |
| Pranlukast | 14.1 | >10 | - |
These data suggest that this compound is a potent inhibitor of sEH and a strong activator of PPARγ, indicating a multi-faceted anti-inflammatory profile beyond CysLT1 receptor antagonism.[4]
Impact on Inflammatory Signaling Pathways
This compound has been shown to modulate key intracellular signaling pathways that are central to the inflammatory response.
TLR4/NF-κB/NLRP3 Inflammasome Pathway
In a model of lipopolysaccharide (LPS)-induced inflammation in A549 alveolar epithelial cells, this compound was found to suppress the inflammatory response by inhibiting the activation of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB)/NOD-like receptor protein 3 (NLRP3) inflammasome pathway.[5] This leads to a reduction in the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. While specific IC50 values for this pathway were not reported, studies demonstrated a dose-dependent reduction in inflammatory markers at concentrations ranging from 2.5 µM to 20 µM.
TNF-α-Induced NF-κB Activation
Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that activates the NF-κB pathway. This compound has been identified as an inhibitor of TNF-α-induced NF-κB activation in HEK293 cells. This effect appears to be independent of its action on the CysLT1 receptor, suggesting a novel mechanism of anti-inflammatory action for this compound.
Experimental Protocols
Detailed methodologies for the key in vitro assays cited in this guide are provided below to facilitate reproducibility and further investigation.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This fluorometric assay is used to screen for inhibitors of sEH.
Materials:
-
sEH Assay Buffer
-
sEH Substrate (e.g., PHOME)
-
Test compounds (this compound, Montelukast, Pranlukast) dissolved in an appropriate solvent (e.g., DMSO)
-
Human recombinant sEH enzyme
-
96-well clear-bottom black plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in sEH Assay Buffer.
-
In a 96-well plate, add the diluted test compounds. Include a vehicle control (solvent only) and a positive control (a known sEH inhibitor).
-
Add the human sEH enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the sEH substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for PHOME) in kinetic mode for a set duration (e.g., 30 minutes).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Activation Reporter Assay
This cell-based assay measures the ability of a compound to activate the PPARγ receptor.
Materials:
-
HEK293 cells (or other suitable cell line)
-
PPARγ expression vector
-
Luciferase reporter vector containing a PPAR response element (PPRE)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (this compound, Montelukast, Pranlukast)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the HEK293 cells with the PPARγ expression vector and the PPRE-luciferase reporter vector.
-
Plate the transfected cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control and a positive control (e.g., rosiglitazone).
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the fold activation relative to the vehicle control.
-
Determine the EC50 value by plotting the fold activation against the log of the compound concentration.
LPS-Induced Cytokine Release in A549 Cells
This assay is used to evaluate the effect of a compound on the production of pro-inflammatory cytokines in response to LPS stimulation.
Materials:
-
A549 cells
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Test compound (this compound)
-
ELISA kits for specific cytokines (e.g., IL-6, TNF-α, IL-1β)
-
96-well cell culture plates
-
Microplate reader for ELISA
Procedure:
-
Seed A549 cells in a 96-well plate and allow them to grow to a desired confluency.
-
Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours). Include a vehicle control (no LPS) and an LPS-only control.
-
Collect the cell culture supernatants.
-
Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's protocols.
-
Analyze the data to determine the effect of this compound on cytokine production.
TNF-α-Induced NF-κB Luciferase Reporter Assay in HEK293 Cells
This assay is used to assess the inhibitory effect of a compound on the TNF-α-induced activation of the NF-κB signaling pathway.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
Cell culture medium and supplements
-
Recombinant human TNF-α
-
Test compound (this compound)
-
Luciferase assay reagent
-
Luminometer
-
96-well white, clear-bottom plates
Procedure:
-
Seed the NF-κB reporter HEK293 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a set duration (e.g., 1-2 hours).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a specified time (e.g., 6 hours). Include a vehicle control (no TNF-α) and a TNF-α-only control.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Leukotriene Signaling Pathway and this compound's Mechanism of Action.
Caption: this compound's Inhibition of the TLR4/NF-κB/NLRP3 Inflammasome Pathway.
Caption: General Experimental Workflow for In Vitro Anti-inflammatory Assays.
References
Validating the On-Target Effects of Zafirlukast: A Comparative Guide to siRNA Knockdown
For researchers, scientists, and drug development professionals, confirming that a drug's therapeutic effects stem from its intended molecular target is a critical step in the validation process. This guide provides a comparative framework for validating the on-target effects of Zafirlukast, a cysteinyl leukotriene receptor 1 (CysLTR1) antagonist, by contrasting its pharmacological action with the genetic knockdown of CysLTR1 using small interfering RNA (siRNA).
This compound is a competitive antagonist of the cysteinyl leukotriene-1 receptor (CysLTR1), blocking the pro-inflammatory actions of leukotrienes D4 and E4, which are key mediators in the pathophysiology of asthma.[1][2] While the pharmacological effects of this compound are well-documented, siRNA-mediated gene knockdown offers a powerful genetic tool to corroborate that these effects are indeed a direct result of CysLTR1 inhibition.[3][4] By comparing the downstream cellular consequences of this compound treatment with those of CysLTR1 silencing, researchers can gain a higher degree of confidence in the drug's on-target mechanism.
This guide outlines the expected comparative outcomes, detailed experimental protocols for siRNA-based validation, and visual representations of the underlying signaling pathways and experimental workflows.
Comparative Analysis of this compound and CysLTR1 siRNA Effects
| Parameter | This compound Treatment | CYSLTR1 siRNA Knockdown | Alternative Methods & Considerations |
| Target | Pharmacological antagonism of the CysLTR1 protein. | Genetic silencing of CYSLTR1 mRNA, leading to reduced protein expression. | CRISPR/Cas9: Permanent gene knockout of CYSLTR1 for stable cell line generation. Other CysLTR1 Antagonists: Comparison with other drugs in the same class (e.g., Montelukast, Pranlukast) to confirm class-specific effects. |
| Downstream Signaling Pathway Modulation | |||
| PI3K/Akt Pathway | Inhibition of PI3K/Akt signaling.[5] | Expected to inhibit PI3K/Akt signaling. | Assess phosphorylation of Akt (p-Akt) via Western blot or ELISA. |
| TNF Signaling | Inhibition of TNF-α induced signaling pathways. | Expected to inhibit TNF-α induced signaling. | Measure downstream markers of TNF signaling, such as NF-κB activation or cytokine production (e.g., IL-6, IL-8). |
| Nrf2 Signaling | Activation of the Nrf2 signaling pathway. | Expected to activate the Nrf2 signaling pathway. | Quantify the nuclear translocation of Nrf2 or the expression of Nrf2 target genes (e.g., HO-1, NQO1) via qPCR or Western blot. |
| Cellular Response | |||
| Inflammatory Cytokine Release | Reduction in pro-inflammatory cytokine secretion. | Expected to reduce pro-inflammatory cytokine secretion. | Measure cytokine levels in cell culture supernatants using ELISA or multiplex assays. |
| Cell Migration | Inhibition of cell migration in relevant cell types. | Expected to inhibit cell migration. | Perform wound healing (scratch) assays or transwell migration assays. |
Experimental Protocols
To validate the on-target effects of this compound, a series of experiments involving siRNA knockdown of CysLTR1 should be performed. Below are detailed protocols for these key experiments.
siRNA-Mediated Knockdown of CYSLTR1 in Airway Epithelial Cells
This protocol describes the transient transfection of siRNA into a relevant cell line, such as human bronchial epithelial cells (BEAS-2B), to specifically silence the expression of the CYSLTR1 gene.
Materials:
-
Human bronchial epithelial cells (e.g., BEAS-2B)
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics
-
CYSLTR1-specific siRNA and a non-targeting scramble siRNA control
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed BEAS-2B cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well to be transfected, dilute 75 pmol of siRNA (CYSLTR1-specific or scramble control) into 250 µL of Opti-MEM medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM medium, mix gently, and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the cell culture medium from the wells and wash once with PBS.
-
Add 1.5 mL of fresh, antibiotic-free culture medium to each well.
-
Add the 500 µL of siRNA-Lipofectamine complex dropwise to each well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with downstream analysis.
Quantitative PCR (qPCR) for CYSLTR1 mRNA Quantification
This protocol is to verify the knockdown efficiency of the CYSLTR1 gene at the mRNA level.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
CYSLTR1-specific forward and reverse primers
-
Housekeeping gene primers (e.g., GAPDH, ACTB) for normalization
-
qPCR instrument
Procedure:
-
RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for CYSLTR1 or the housekeeping gene, and the synthesized cDNA.
-
Run the qPCR reaction in a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of CYSLTR1 mRNA in the siRNA-treated samples compared to the scramble control, normalized to the housekeeping gene.
Western Blot Analysis for Phospho-Akt (Ser473)
This protocol is to assess the on-target effect of this compound and CYSLTR1 siRNA on a downstream signaling molecule, phosphorylated Akt (p-Akt).
Materials:
-
Transfected and/or this compound-treated cells
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
At the desired time point after treatment (siRNA or this compound), lyse the cells in ice-cold lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt for normalization.
-
Quantify the band intensities to determine the ratio of phospho-Akt to total Akt.
-
Visualizing the Workflow and Signaling Pathway
To provide a clear visual representation of the experimental process and the targeted signaling pathway, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for validating this compound's on-target effects.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Passive siRNA transfection method for gene knockdown in air-liquid interface airway epithelial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Quantitative single-molecule imaging of TNFR1 reveals this compound as antagonist of TNFR1 clustering and TNFα-induced NF… [ouci.dntb.gov.ua]
- 5. CysLTR1 Blockage Ameliorates Liver Injury Caused by Aluminum-Overload via PI3K/AKT/mTOR-Mediated Autophagy Activation in Vivo and in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of Zafirlukast's potency in different species
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Zafirlukast's potency across various species. The data presented is supported by detailed experimental protocols and visualizations to facilitate a deeper understanding of its pharmacological profile.
This compound is a selective and competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, a key component in the inflammatory cascade associated with asthma and other allergic conditions. By blocking the action of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), this compound effectively mitigates bronchoconstriction and inflammation. However, the potency of this compound can vary between species, a critical consideration in preclinical research and drug development. This guide summarizes the available quantitative data on this compound's potency and provides detailed methodologies for the key experiments cited.
Comparative Potency of this compound
The following table summarizes the in vitro potency of this compound against the CysLT1 receptor in various species. The data is presented as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), providing a quantitative measure of the drug's efficacy.
| Species | Assay Type | Tissue/Cell Line | Potency (Ki/IC50) | Reference |
| Human | Radioligand Binding Assay | Lung Parenchyma Membranes | Ki: Comparable to Montelukast | [1] |
| Radioligand Binding Assay | Recombinant hCysLT1R in CHO-K1 cells | Ki: 0.26 nM | [2] | |
| Calcium Mobilization Assay | HEK293 cells expressing CysLT1 receptor | IC50: 14 nM | ||
| Platelet-induced cell survival | MDA-B02-Luc breast cancer cells with human platelets | IC50: 10 µM | ||
| Guinea Pig | LTD₄-induced Mucus Secretion | Tracheal Tissue | IC50: 0.6 µM | [3] |
| Rat | Secretagogue Effects | Tracheal Tissue | Potent inducer of secretion | [4] |
| Protective effects against AGEs | Renal Mesangial Cells | Dose-dependent reduction of inflammatory markers | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the data's context.
Radioligand Binding Assay
This assay determines the binding affinity of this compound to the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the CysLT1 receptor (e.g., from human lung parenchyma or CHO-K1 cells with recombinant human CysLT1 receptor).
-
Radioligand: [³H]LTD₄.
-
Unlabeled LTD₄ (for determining non-specific binding).
-
This compound (test compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of [³H]LTD₄ and varying concentrations of this compound.
-
Include control wells for total binding (only [³H]LTD₄ and membranes) and non-specific binding (with an excess of unlabeled LTD₄).
-
After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration triggered by CysLT1 receptor activation.
-
Materials:
-
Cells expressing the CysLT1 receptor (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: LTD₄.
-
Antagonist: this compound.
-
Assay buffer.
-
Fluorescence plate reader with automated injection capabilities.
-
-
Procedure:
-
Plate the CysLT1-expressing cells in a multi-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate.
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of the agonist (LTD₄) into the wells and immediately measure the change in fluorescence over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Determine the inhibitory effect of this compound by comparing the calcium response in the presence and absence of the antagonist.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
Visualizing the Mechanism of Action
To illustrate the biological context of this compound's activity, the following diagrams depict the cysteinyl-leukotriene signaling pathway and the experimental workflow for a radioligand binding assay.
Caption: Cysteinyl-Leukotriene Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for a Radioligand Binding Assay.
References
- 1. Pharmacological differences among CysLT(1) receptor antagonists with respect to LTC(4) and LTD(4) in human lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and this compound on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cysteinyl-leukotriene-1 receptor antagonist this compound is a potent secretagogue in rat and human airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Cysteinyl Leukotriene Receptor 1 Antagonist, Reduces the Effect of Advanced Glycation End-Products in Rat Renal Mesangial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Zafirlukast's activity against a known CysLT1R antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Zafirlukast's activity against Montelukast, a well-established and potent antagonist of the Cysteinyl Leukotriene 1 Receptor (CysLT1R). The data and protocols presented herein are intended to offer an objective performance benchmark for researchers engaged in the study of inflammatory and respiratory diseases.
Introduction to CysLT1R Antagonists
This compound and Montelukast are selective and competitive antagonists of the CysLT1 receptor.[1] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of asthma and other inflammatory conditions.[2] They induce bronchoconstriction, increase vascular permeability, and promote mucus secretion.[2] By blocking the CysLT1 receptor, antagonists like this compound and Montelukast inhibit these pro-inflammatory actions.[2] Both medications have demonstrated similar efficacy in managing asthma symptoms.[1]
Comparative Activity at the CysLT1 Receptor
The potency of this compound and Montelukast has been directly compared in equilibrium and kinetic binding studies. These studies demonstrate an equivalent rank order of potency for the ³H-LTD₄ receptor (CysLT1), indicating that this compound and Montelukast have comparable binding affinity for the target receptor.
Data Summary
| Parameter | This compound | Montelukast | Reference |
| Binding Affinity (Potency Rank) | Equal | Equal |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the CysLT1R antagonist activity of compounds like this compound and Montelukast.
Radioligand Binding Assay
This assay quantifies the binding affinity of a test compound to the CysLT1 receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line expressing the human CysLT1 receptor (e.g., CHO-K1 cells)
-
[³H]LTD₄ (radioligand)
-
Unlabeled LTD₄ (for determining non-specific binding)
-
Test compound (e.g., this compound, Montelukast)
-
Assay Buffer (e.g., Modified Tris-HCl buffer, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate harvester and scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, incubate the cell membranes with the [³H]LTD₄ and varying concentrations of the test compound. A parallel incubation with an excess of unlabeled LTD₄ is performed to determine non-specific binding.
-
Allow the binding reaction to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a microplate harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Dry the filters and add a scintillation cocktail.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by plotting the percentage of specific binding against the log concentration of the test compound.
-
Calculate the Ki (inhibition constant) from the IC₅₀ value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the CysLT1 receptor-mediated increase in intracellular calcium concentration.
Materials:
-
Cells expressing the CysLT1 receptor (e.g., HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
LTD₄ (agonist)
-
Test compound (e.g., this compound, Montelukast)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Seed the CysLT1R-expressing cells in a microplate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Wash the cells to remove any excess dye.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle control.
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of the agonist LTD₄ into the wells and immediately measure the change in fluorescence over time. The increase in fluorescence intensity corresponds to the rise in intracellular calcium.
-
Determine the inhibitory effect of the test compound by comparing the calcium response in its presence to the response in the vehicle control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the test compound.
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the CysLT1R signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: CysLT1R signaling and antagonist inhibition.
References
A Critical Review of Clinical Trials Comparing Zafirlukast and Montelukast
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical performance of Zafirlukast and Montelukast, two prominent leukotriene receptor antagonists. This review synthesizes data from available clinical trials, focusing on efficacy, safety, and pharmacokinetic profiles, to inform research and development in respiratory therapeutics.
This compound and Montelukast are selective and competitive antagonists of the cysteinyl leukotriene-1 (CysLT1) receptor.[1] By blocking the action of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), potent inflammatory mediators, they effectively reduce airway edema, smooth muscle contraction, and inflammation associated with asthma and allergic rhinitis.[2][3] While sharing a common mechanism of action, notable differences in their pharmacokinetic properties, dosing schedules, and safety profiles distinguish their clinical application.[1]
Pharmacokinetic and Pharmacodynamic Profiles
A key differentiator between the two drugs lies in their pharmacokinetic profiles. Montelukast is administered as a once-daily dose, a factor that may contribute to better patient adherence, particularly in pediatric populations.[1] In contrast, this compound requires a twice-daily dosing regimen. Furthermore, the bioavailability of this compound is significantly impacted by food, with an approximate 40% reduction when taken with meals, necessitating administration at least one hour before or two hours after eating. Montelukast's absorption is not significantly affected by food.
Metabolically, this compound is primarily processed by the cytochrome P450 isoenzyme CYP2C9, creating a potential for drug interactions with substrates of this enzyme, such as warfarin. Montelukast is metabolized by several CYP450 enzymes, including CYP3A4, CYP2C9, and CYP2C8, and has demonstrated fewer clinically significant drug interactions. A critical distinction in their safety profiles is the recommendation for liver function monitoring with this compound due to rare instances of hepatic dysfunction, a precaution not typically required for Montelukast. Conversely, Montelukast carries a black box warning for potential neuropsychiatric side effects.
Signaling Pathway of Leukotriene Receptor Antagonists
The diagram below illustrates the leukotriene signaling pathway and the mechanism of action of this compound and Montelukast. Both drugs act as competitive antagonists at the CysLT1 receptor, preventing the binding of cysteinyl leukotrienes and mitigating the downstream inflammatory cascade.
Clinical Efficacy: A Comparative Analysis
Direct head-to-head clinical trials comparing this compound and Montelukast are limited. However, existing studies and meta-analyses suggest similar efficacy in the management of asthma symptoms.
A 12-week randomized study involving 40 patients with mild asthma compared the effects of Montelukast (10 mg daily) and this compound (40 mg daily) on the Asthma Quality of Life Questionnaire (AQLQ). Both treatment groups showed a statistically significant improvement in their AQLQ scores from baseline, with no significant differences observed between the two drugs.
In a study of 61 children aged 6-14 years with asthma, both Montelukast (5 mg daily) and this compound (10 mg/day in two doses) demonstrated significant improvements in mean FEV1, use of short-acting beta-agonists, daytime symptoms, and nighttime awakenings over a 6-month period. No statistically significant difference was found between the two treatment groups.
An adjusted indirect comparison meta-analysis, in the absence of direct head-to-head trials, suggested a potential advantage for Montelukast. The combined relative risk for asthma exacerbations with Montelukast compared to this compound was 0.62 (95% CI 0.39, 0.98), based on data from over 11,000 patients across various comparisons.
| Parameter | This compound | Montelukast | Source |
| Dosing Regimen | 20 mg twice daily | 10 mg once daily (adults) | |
| Effect of Food on Bioavailability | Reduced by ~40% | Not significant | |
| Half-life | Approximately 10 hours | 2.7 to 5.5 hours | |
| Metabolism | Primarily CYP2C9 | CYP3A4, CYP2C9, CYP2C8 | |
| Liver Function Monitoring | Recommended | Not typically necessary | |
| Neuropsychiatric Side Effects | Less commonly reported | Black box warning |
| Clinical Outcome (12-week study) | This compound (40 mg/day) | Montelukast (10 mg/day) | Source |
| Baseline AQLQ (median) | 4.8 | 4.7 | |
| Post-treatment AQLQ (median) | 5.7 (p < 0.05 vs. baseline) | 5.5 (p < 0.05 vs. baseline) | |
| Physical Activities (mean) | 5.0 -> 5.7 (p < 0.05) | 5.1 -> 5.9 (p < 0.05) | |
| Symptoms (median) | 4.9 -> 5.6 (p < 0.05) | 5.0 -> 5.7 (p < 0.05) | |
| Emotions (median) | 4.8 -> 5.8 (p < 0.05) | 4.7 -> 5.3 (p < 0.05) | |
| Environmental Stimuli (median) | 4.7 -> 5.6 (p < 0.05) | 4.6 -> 5.3 (p < 0.05) |
| Clinical Outcome (6-month pediatric study) | This compound (10 mg/day) | Montelukast (5 mg/day) | Source |
| Improvement in FEV1 | Significant improvement from baseline | Significant improvement from baseline | |
| Reduction in Rescue Medication Use | Significant reduction | Significant reduction | |
| Reduction in Daytime Symptoms | Significant reduction | Significant reduction | |
| Reduction in Night Awakenings | Significant reduction | Significant reduction | |
| Between-Group Difference | No statistically significant difference | No statistically significant difference |
Experimental Protocols
12-Week Randomized Study on Quality of Life
-
Objective: To compare the effectiveness of Montelukast and this compound on the quality of life in patients with mild asthma.
-
Study Design: A 12-week, randomized clinical trial.
-
Participants: Forty patients with a diagnosis of mild asthma.
-
Intervention:
-
Group 1: Montelukast 10 mg daily.
-
Group 2: this compound 40 mg daily.
-
-
Assessments:
-
Clinical examination and spirometry at baseline and after 12 weeks.
-
Asthma Quality of Life Questionnaire (AQLQ) completed at baseline and after 12 weeks. The AQLQ assesses four domains: physical activities, symptoms, emotions, and environmental stimuli, with scores ranging from 1 (maximal impairment) to 7 (no impairment).
-
-
Statistical Analysis: Comparison of baseline and post-treatment scores within and between groups. A p-value of < 0.05 was considered statistically significant.
6-Month Comparative Study in Children with Asthma
-
Objective: To compare the treatment efficacy of Montelukast and this compound in children with asthma.
-
Study Design: A 6-month, consecutive group comparison study.
-
Participants: Sixty-one patients aged 6-14 years diagnosed with asthma.
-
Intervention:
-
Group 1: Montelukast 5 mg before sleep.
-
Group 2: this compound 10 mg/day in two divided doses.
-
-
Follow-up: Patients were followed up monthly for 6 months.
-
Outcome Measures:
-
Use of short-acting beta-agonists and inhaled corticosteroids.
-
Daytime asthma symptoms and nighttime awakenings.
-
Emergency department admissions.
-
Forced Expiratory Volume in 1 second (FEV1).
-
-
Statistical Analysis: Comparison of pre- and post-treatment values and comparison between the two groups.
Generalized Clinical Trial Workflow
The following diagram outlines a generalized workflow for a clinical trial comparing two asthma medications like this compound and Montelukast.
Conclusion
Both this compound and Montelukast are effective leukotriene receptor antagonists for the management of asthma. Clinical data suggests a similar efficacy profile in improving asthma control and quality of life. The choice between these two agents in a clinical or research setting is therefore likely to be influenced by their differing pharmacokinetic properties, dosing convenience, and safety considerations. Montelukast's once-daily dosing and lack of food effect may offer an advantage in patient compliance. However, the potential for neuropsychiatric side effects with Montelukast requires careful consideration. This compound, while effective, has a more restrictive dosing schedule and necessitates liver function monitoring. Further head-to-head clinical trials would be beneficial to more definitively delineate the comparative efficacy and safety of these two important therapeutic agents.
References
Repurposing Zafirlukast: A Comparative Guide to its Novel Therapeutic Targets in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Zafirlukast, an established leukotriene receptor antagonist traditionally used in the management of asthma, is gaining significant attention for its potential in treating a range of other diseases. Preclinical studies have unveiled novel therapeutic targets of this compound, demonstrating its efficacy in oncology and inflammatory conditions beyond the airways. This guide provides an objective comparison of this compound's performance against alternative therapies in these new indications, supported by experimental data from preclinical models.
This compound in Oncology: Targeting Thiol Isomerase and TMEM16A
Recent research has identified this compound as a promising anti-cancer agent, with demonstrated activity in preclinical models of ovarian, lung, colon, and prostate cancer.[1][2] Two key novel mechanisms of action have been elucidated: pan-thiol isomerase inhibition and antagonism of the TMEM16A ion channel.
Comparative Efficacy in Preclinical Cancer Models
The following tables summarize the quantitative data from preclinical studies, comparing the anti-cancer effects of this compound with other agents.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Montelukast IC₅₀ (µM) | Cisplatin IC₅₀ (µM) | Reference |
| OVCAR8 | Ovarian Cancer | 12 | 60 | - | [1] |
| HCT116 | Colon Cancer | ~10 | - | - | [2] |
| PC3 | Prostate Cancer | ~10 | - | - | [2] |
| A549 | Lung Cancer | ~10 | - | - | |
| LA795 | Lung Adenocarcinoma | 8.1 (TMEM16A inhibition) | - | - |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | This compound Treatment | Comparator Treatment | % Tumor Growth Inhibition (this compound) | % Tumor Growth Inhibition (Comparator) | Reference |
| Ovarian Cancer | OVCAR8 Xenograft (NOG mice) | 30 mg/kg daily | Vehicle Control | 42% (at day 32) | 0% | |
| Ovarian Cancer | OVCAR8 Xenograft (NOG mice) | 30 mg/kg daily + Chemo | Chemotherapy alone | 38% (vs. Chemo alone) | - | |
| Lung Adenocarcinoma | LA795 Xenograft (Mice) | 5.8 mg/kg every 2 days | Cisplatin (6.5 mg/kg) | 65.1% (volume) | 48.3% (volume) | |
| Breast Cancer (Metastasis) | 4T1 Syngeneic Model (BALB/c mice) | 0.4 mg/kg/day | Paclitaxel (30 mg/kg/2 days) | 88% (reduction in lung colonization) | 60% (reduction in lung colonization) |
*Chemotherapy regimen: Cisplatin (5 mg/kg) and Gemcitabine (120 mg/kg) weekly.
Signaling Pathways and Mechanisms of Action
Thiol Isomerase Inhibition: this compound has been identified as a pan-thiol isomerase inhibitor, targeting enzymes like PDI, ERp5, ERp57, and ERp72. These enzymes are crucial for protein folding and are often overexpressed in cancer cells, contributing to their survival and proliferation. By inhibiting these enzymes, this compound disrupts protein quality control, leading to cancer cell death.
TMEM16A Channel Inhibition: In lung adenocarcinoma, this compound has been shown to directly inhibit the TMEM16A calcium-activated chloride channel. Overexpression of TMEM16A is linked to tumor growth and migration. This compound binds to the channel, blocking its activity and thereby suppressing cancer cell proliferation and migration.
This compound in Lung Inflammation and Fibrosis
This compound has demonstrated significant therapeutic potential in preclinical models of acute lung injury (ALI) and pulmonary fibrosis. Its anti-inflammatory effects are mediated through the inhibition of the TLR4/NF-κB/NLRP3 inflammasome pathway.
Comparative Efficacy in Preclinical Lung Injury Models
Table 3: Efficacy of this compound in a Bleomycin-Induced Lung Fibrosis Model in Mice
| Treatment Group | Dosage | Outcome Measure | Result | Reference |
| Vehicle Control | - | Lung Histopathology | Severe inflammation and fibrosis | |
| This compound | 2.5 mg/kg daily | Lung Histopathology | Significant reduction in inflammation and fibrosis | |
| This compound | 5 mg/kg daily | Lung Histopathology | Marked reduction in inflammation and fibrosis | |
| Dexamethasone (Positive Control) | 10 mg/kg | Lung Histopathology | Reduction in inflammation | |
| Nintedanib (Positive Control) | 60 mg/kg daily | Lung Histopathology | Reduction in fibrosis |
Signaling Pathway and Mechanism of Action
This compound suppresses the inflammatory response in lung tissue by downregulating the TLR4/NF-κB/NLRP3 inflammasome signaling pathway. This pathway is a key driver of inflammation in response to lung injury. By inhibiting this cascade, this compound reduces the production of pro-inflammatory cytokines and mitigates inflammatory cell infiltration.
Experimental Protocols
Ovarian Cancer Xenograft Model
-
Cell Culture: OVCAR8 human ovarian cancer cells are cultured in appropriate media until they reach the desired confluence.
-
Animal Model: Female immunodeficient mice (e.g., NOG mice) aged 4-6 weeks are used.
-
Tumor Implantation: A suspension of OVCAR8 cells (typically 1-5 x 10⁶ cells in saline or PBS) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 30-50 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated with the formula: (length × width²)/2.
-
Treatment: Mice are randomized into treatment and control groups. This compound (e.g., 30 mg/kg) or vehicle control is administered daily via intraperitoneal injection. For combination studies, chemotherapy agents are administered as per the specified schedule.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a set duration (e.g., 32 days). Tumors are then excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).
Bleomycin-Induced Lung Fibrosis Model
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis: Mice are anesthetized, and a single intratracheal instillation of bleomycin (e.g., 2-5 U/kg in saline) is administered.
-
Treatment: Treatment with this compound (e.g., 2.5 or 5 mg/kg, orally) or comparator drugs (e.g., nintedanib 60 mg/kg, orally) is initiated, often on the same day or a few days after bleomycin administration, and continued for a specified period (e.g., 7 to 21 days).
-
Assessment of Lung Injury: At the end of the treatment period, mice are euthanized.
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze total and differential cell counts and protein concentration as markers of inflammation and lung injury.
-
Histopathology: Lung tissues are harvested, fixed, and stained (e.g., with Hematoxylin and Eosin, Masson's trichrome) to assess the degree of inflammation and fibrosis (e.g., using the Ashcroft scoring system).
-
Biochemical Analysis: Lung tissue homogenates can be used to measure levels of inflammatory cytokines (e.g., IL-1β, TNF-α) via ELISA and to quantify collagen deposition (e.g., via hydroxyproline assay).
-
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, a comparator drug, or vehicle control.
-
Incubation: The plates are incubated for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) is calculated from the dose-response curve.
Conclusion
The preclinical data presented in this guide strongly support the validation of novel therapeutic targets for this compound in oncology and inflammatory diseases. Its multifaceted mechanisms of action, including the inhibition of thiol isomerases, blockade of the TMEM16A ion channel, and suppression of the TLR4/NF-κB/NLRP3 inflammasome pathway, offer promising new avenues for drug development. The comparative data suggest that this compound's efficacy is comparable, and in some instances superior, to existing therapies in preclinical models. Further investigation, including clinical trials, is warranted to translate these promising preclinical findings into novel therapeutic strategies for patients.
References
A Comparative Guide to the Pharmacokinetics of Zafirlukast and Montelukast in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of two widely used leukotriene receptor antagonists, Zafirlukast and Montelukast, based on available data from animal studies. This objective analysis is intended to assist researchers in selecting the appropriate agent for preclinical studies and in understanding the translational aspects of their pharmacokinetics.
Introduction
This compound and Montelukast are selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor, playing a crucial role in mitigating inflammatory responses in respiratory diseases. While both drugs share a common mechanism of action, their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), exhibit notable differences that can influence their efficacy and safety profiles in preclinical research. Understanding these differences is paramount for the design and interpretation of animal studies.
Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound and Montelukast observed in various animal species. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from multiple independent studies. Variations in experimental conditions such as animal strain, age, sex, and analytical methodology can contribute to inter-study variability.
Table 1: Oral Pharmacokinetic Parameters of this compound in Animal Models
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Bioavailability (%) | Reference |
| Rat | Data not available | Data not available | Data not available | Data not available | ~8-16 | Data not available | [1] |
| Mouse | Data not available | Data not available | Data not available | 253 (300 mg/kg diet) | Data not available | 4 | [2] |
| Dog | Data not available | Data not available | Data not available | Data not available | ~10 | Data not available | [1] |
Note: Specific oral pharmacokinetic parameter values for this compound in rats and dogs were not explicitly found in the provided search results. The half-life data is extrapolated from general statements in the references. The AUC for mice is an extrapolated value from a dietary study.
Table 2: Oral Pharmacokinetic Parameters of Montelukast in Animal Models
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (µg·min/mL) | Half-life (hr) | Bioavailability (%) | Reference |
| Rat | 5 | 563 - 875 | 0.67 - 0.92 | 80 - 117 | 1.45 - 1.75 | 33 | [3] |
| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Dog | 40 mg/dog (fasted) | 1980 | 4 | Data not available | 8.10 | Data not available | |
| Dog | 40 mg/dog (fed) | 2800 | 4 | Data not available | 7.68 | Data not available | |
| Guinea Pig | Data not available | 525.23 | 2.00 | 4015.67 (ng·hr/mL) | 4.30 | Data not available | [4] |
Note: The data for dogs is from a study with a fixed dose per animal. The bioavailability in rats is reported to be low due to incomplete absorption and first-pass metabolism. Data for mice was not available in the search results.
Key Pharmacokinetic Differences
Absorption and Bioavailability
-
This compound: The bioavailability of this compound is significantly affected by the presence of food, with a reported reduction of approximately 40%. This necessitates administration on an empty stomach in preclinical studies to ensure consistent exposure.
-
Montelukast: In contrast, the absorption of Montelukast is not significantly influenced by food. Its oral bioavailability in rats is reported to be around 33%, with evidence suggesting that this is due to a combination of incomplete absorption and hepatic first-pass metabolism.
Distribution
Both this compound and Montelukast are highly bound to plasma proteins (>99%), primarily albumin. This high degree of protein binding suggests that a small fraction of the drug is in its free, active form. In preclinical studies, this compound has shown minimal distribution across the blood-brain barrier.
Metabolism
-
This compound: this compound is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) isoenzyme CYP2C9. Studies in rats and dogs indicate that the primary routes of metabolism involve hydrolysis and hydroxylation.
-
Montelukast: Montelukast is also metabolized by the liver, involving multiple CYP450 enzymes, including CYP3A4, CYP2C9, and CYP2C8.
Excretion
For both this compound and Montelukast, the primary route of excretion is through the feces, indicating significant biliary clearance. Urinary excretion is a minor pathway for both compounds.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of pharmacokinetic studies. Below are generalized methodologies for the quantification of this compound and Montelukast in animal plasma, based on the reviewed literature.
Quantification of this compound in Plasma
Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is commonly employed.
Sample Preparation:
-
Collect blood samples from animals at predetermined time points post-dosing into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Perform protein precipitation by adding a solvent like acetonitrile to the plasma sample.
-
Vortex and centrifuge the mixture to pellet the precipitated proteins.
-
The supernatant can be directly injected into the HPLC system or further purified using solid-phase extraction (SPE).
Chromatographic Conditions (Example):
-
Column: Symmetry ODS C18 (4.6mm×250mm, 5µm)
-
Mobile Phase: Methanol: Phosphate Buffer (40:60% v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 235 nm
-
Retention Time: Approximately 2.29 minutes
Quantification of Montelukast in Plasma
Analytical Method: Reversed-phase HPLC with UV or fluorescence detection is a common method.
Sample Preparation:
-
Collect and process blood samples to obtain plasma as described for this compound.
-
Perform liquid-liquid extraction by adding a suitable organic solvent (e.g., a mixture of ethyl acetate and hexane) to the plasma.
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
Chromatographic Conditions (Example):
-
Column: C18 column
-
Mobile Phase: Ammonium acetate buffer and methanol (15:85 v/v)
-
Flow Rate: 1.0 ml/min
-
Detection: UV detection
Visualized Workflows and Pathways
To provide a clearer understanding of the experimental processes and metabolic pathways, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for pharmacokinetic analysis.
Caption: Generalized metabolic pathways of the drugs.
Conclusion
References
Safety Operating Guide
Proper Disposal of Zafirlukast: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Zafirlukast, a leukotriene receptor antagonist. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing environmental impact and maintaining a secure laboratory environment. Adherence to these guidelines is critical due to the ecotoxicological profile of this compound.
Waste Characterization and Handling
This compound is classified as a hazardous chemical waste primarily due to its potential for long-lasting harmful effects on aquatic life.[1] Therefore, it must not be disposed of down the drain or in regular solid waste streams. All this compound waste, including pure compound, contaminated labware, and solutions, should be treated as hazardous.
Key Handling Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound waste.
-
Minimize waste generation by accurately calculating required quantities for experiments.
-
Segregate this compound waste from other waste streams to prevent unintentional reactions.
Quantitative Data for Disposal Management
Proper disposal requires an understanding of this compound's properties. The following tables summarize key quantitative data relevant to its handling and disposal.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Solubility in Water | Practically insoluble |
| Solubility in Solvents | Freely soluble in tetrahydrofuran, dimethylsulfoxide, and acetone; slightly soluble in methanol.[1][2][3] |
| Melting Point | 138-140 °C |
Table 2: Aquatic Toxicity of this compound
| Organism | Test Duration | Endpoint | Value (mg/L) |
| Microcystis aeruginosa (Blue-green algae) | 96 hours | EC50 (growth rate) | 3.7[1] |
| Microcystis aeruginosa (Blue-green algae) | 96 hours | NOEC (growth rate) | 1.3 |
| Daphnia magna (Water flea) | 48 hours | EC50 (immobilization) | >10 |
| Daphnia magna (Water flea) | 21 days | NOEC (reproduction) | 0.64 |
| Oncorhynchus mykiss (Rainbow trout) | 96 hours | LC50 (mortality) | >5.9 |
| Oncorhynchus mykiss (Rainbow trout) | 96 hours | NOEC (symptoms of toxicity) | 1.7 |
EC50: The concentration of a substance that causes a 50% effect in a test population. LC50: The concentration of a substance that is lethal to 50% of a test population. NOEC: No Observed Effect Concentration.
Step-by-Step Disposal Protocol
The primary and recommended method for the final disposal of this compound waste is high-temperature incineration.
Experimental Protocol: Waste Collection and Preparation for Incineration
-
Segregation: Collect all this compound-contaminated materials (e.g., unused compound, contaminated vials, pipette tips, gloves, and absorbent materials) separately from non-hazardous waste.
-
Containerization:
-
Place solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Collect liquid waste containing this compound in a separate, compatible, and labeled container. Do not mix with incompatible chemicals.
-
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
The name "this compound" and any other chemical constituents.
-
The approximate concentration of each component.
-
The date of waste accumulation.
-
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until collection.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor. Ensure the contractor is informed of the contents of the waste container.
Spill and Decontamination Procedures
In the event of a this compound spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
Experimental Protocol: this compound Powder Spill Cleanup
-
Alert and Evacuate: Immediately alert personnel in the vicinity of the spill. If the spill is large, evacuate the area.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including a respirator (if significant dust is generated), chemical-resistant gloves, a lab coat, and safety goggles.
-
Contain the Spill:
-
Gently cover the spill with a damp paper towel or other absorbent material to prevent the powder from becoming airborne. Do not dry sweep the powder.
-
-
Decontamination:
-
Prepare a decontamination solution. Due to this compound's solubility, a solution of soap and water can be used for initial cleaning, followed by a rinse with a solvent in which it is freely soluble, such as acetone or ethanol, if the surface is compatible.
-
Carefully wipe the spill area from the outside in, using the damp absorbent material.
-
Place all contaminated materials (absorbent pads, gloves, etc.) into a designated hazardous waste container.
-
-
Final Cleaning:
-
Clean the spill area thoroughly with soap and water.
-
Rinse the area with water.
-
-
Waste Disposal: Seal the hazardous waste container and dispose of it according to the procedures outlined in Section 3.
-
Hygiene: Wash hands thoroughly with soap and water after the cleanup is complete.
Experimental Protocol: Decontamination of Laboratory Equipment
-
Initial Cleaning: Remove gross contamination from equipment by wiping with a disposable cloth dampened with a suitable solvent in which this compound is soluble (e.g., acetone or ethanol), if the equipment's material is compatible.
-
Washing: Wash the equipment with a laboratory-grade detergent and warm water.
-
Rinsing: Rinse the equipment thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse or storage.
-
Waste: Dispose of all cleaning materials (wipes, gloves, etc.) as this compound hazardous waste.
Mandatory Visualizations
The following diagrams illustrate the key procedural workflows for the proper disposal of this compound.
Caption: this compound Waste Disposal Workflow.
Caption: this compound Spill Cleanup Procedure.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Zafirlukast
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Zafirlukast, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to minimize exposure risk and maintain a secure workspace.
Hazard and Exposure Data
This compound is considered a hazardous substance, and appropriate precautions must be taken to avoid exposure.[1] While specific occupational exposure limits have not been established, the available data underscores the need for careful handling.
| Data Point | Value | Source |
| Acute Toxicity, Oral | Category 4 | MedChemExpress |
| Skin Corrosion/Irritation | Category 2 | MedChemExpress |
| Serious Eye Damage/Irritation | Category 2A | MedChemExpress |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | MedChemExpress |
| Carcinogenicity | No component is identified as a carcinogen by IARC, ACGIH, or NTP at levels ≥ 0.1%. | MedChemExpress |
Operational Plan for Handling this compound
A systematic workflow is crucial to minimize the risk of exposure and contamination when handling this compound.
1. Engineering Controls:
-
All handling of this compound powder or solutions should be conducted in a certified chemical fume hood or other suitable containment enclosure to minimize inhalation exposure.[2]
-
An accessible safety shower and eye wash station must be available.[3]
2. Personal Protective Equipment (PPE):
-
Gloves: Double-gloving with nitrile gloves is recommended to provide a primary and secondary barrier against contamination. Contaminated gloves should be replaced immediately, and hands should be washed thoroughly after use.
-
Eye Protection: Wear chemical splash goggles or a full-face shield to protect against splashes and aerosols.
-
Lab Coat: A disposable, solid-front, back-closing gown is advised to prevent contamination of personal clothing and skin.
-
Respiratory Protection: For tasks involving powders or with a risk of aerosol generation, a NIOSH-approved respirator (e.g., N95 or higher) should be used.
-
Foot Protection: Closed-toe shoes are mandatory as a standard laboratory practice to protect against spills.
3. Handling Procedures:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling the substance.
-
Use dry clean-up procedures for minor spills, avoiding dust generation. A HEPA-filtered vacuum cleaner is recommended. For larger spills, dampen with water to prevent dusting before sweeping.
-
Ensure all containers are clearly labeled and free from leaks.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Categorization: All materials contaminated with this compound, including gloves, disposable lab coats, and cleaning materials, should be treated as hazardous waste.
-
Containerization: Place all this compound waste into suitable, clearly labeled, and sealed containers for disposal.
-
Disposal Method:
-
Consult with your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service for specific disposal protocols.
-
Recycling of the material may be possible if it is unused and uncontaminated; consult the manufacturer for options.
-
Do not allow this compound or its wash water to enter drains or sewers.
-
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.
Experimental Workflow for Safe Handling of this compound
Caption: Procedural workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
